molecular formula C10H14ClNO2 B555401 (S)-3-Amino-4-phenylbutyric acid hydrochloride CAS No. 138165-77-2

(S)-3-Amino-4-phenylbutyric acid hydrochloride

Numéro de catalogue: B555401
Numéro CAS: 138165-77-2
Poids moléculaire: 179,22*36,45 g/mole
Clé InChI: MQTMGKGSJOPWJW-FVGYRXGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral organic compound of significant interest in advanced materials research. This high-purity compound serves as a versatile building block and functional additive, particularly in the development of next-generation electronic devices. A prominent application documented in recent scientific literature is its use as a multi-functional additive in p-i-n organic-inorganic halide perovskite solar cells . When added to the perovskite active layer, this compound promotes a more ordered crystal structure with vertical alignment and strongly n-dominated semiconducting properties . The functional groups of the molecule interact strongly with the perovskite precursor, coordinating with the PbI2 cage and effectively passivating defects at the grain boundaries . This mechanism results in reduced trap densities, the suppression of non-radiative recombination, and enhanced photoluminescence with longer lifetimes . These improvements contribute directly to enhanced device performance and operational stability. Research has demonstrated that devices incorporating this additive can achieve substantial increases in power conversion efficiency . This compound is offered with the understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMGKGSJOPWJW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375818
Record name (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138165-77-2
Record name Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138165-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-4-phenylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Amino-4-phenylbutyric acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Amino-4-phenylbutyric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the S-enantiomer of phenibut, is a compound noted for its anxiolytic and nootropic properties. While racemic phenibut exhibits a dual mechanism of action, extensive research has clarified that the S-enantiomer's pharmacological activity is highly specific. This document provides a detailed examination of the core mechanism of action of (S)-3-Amino-4-phenylbutyric acid, focusing on its primary molecular target, the associated signaling pathways, and the quantitative parameters defining this interaction. Methodologies for key experiments are described, and data are presented to offer a comprehensive technical overview for research and development professionals.

Primary Mechanism of Action: A Selective Gabapentinoid

The primary and defining mechanism of action of (S)-3-Amino-4-phenylbutyric acid is its function as a gabapentinoid. It binds selectively to the α2δ subunit of voltage-gated calcium channels (VDCCs).[1][2][3] This interaction is analogous to the mechanism of well-characterized drugs such as gabapentin and pregabalin.[4]

Unlike its corresponding R-enantiomer, (S)-3-Amino-4-phenylbutyric acid demonstrates negligible affinity for γ-aminobutyric acid type B (GABA-B) receptors.[1][2][3] This stereospecificity is critical, as it isolates the compound's effects to the modulation of VDCCs, distinguishing it from the broader pharmacological profile of racemic phenibut or the GABA-B-centric activity of (R)-phenibut.

Molecular Target: The α2δ Subunit of VDCCs

Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control numerous cellular processes, most notably neurotransmitter release at presynaptic terminals.[5] These channels are heteromeric protein complexes, and the α2δ subunit is an auxiliary protein that plays a key role in the trafficking and function of the pore-forming α1 subunit.[6]

By binding to the α2δ-1 and α2δ-2 subunits, (S)-3-Amino-4-phenylbutyric acid is thought to induce a conformational change that reduces the trafficking of the calcium channel complex to the presynaptic membrane.[6] This leads to a lower density of functional VDCCs at the nerve terminal, resulting in diminished calcium influx upon neuronal depolarization. The subsequent reduction in excitatory neurotransmitter release (e.g., glutamate) is believed to underlie the compound's anxiolytic and anti-nociceptive effects.[2][5]

Quantitative Data: Binding Affinities

The interaction between (S)-3-Amino-4-phenylbutyric acid and its molecular targets has been quantified through radioligand binding assays. The data clearly illustrates the compound's selectivity for the α2δ subunit over the GABA-B receptor.

CompoundTargetKi (μM)SpeciesReference
(S)-3-Amino-4-phenylbutyric acid α2δ Subunit of VDCC 39 Rat[1]
(R)-3-Amino-4-phenylbutyric acidα2δ Subunit of VDCC23Rat[1]
Gabapentinα2δ Subunit of VDCC0.05Rat[1]
(S)-3-Amino-4-phenylbutyric acidGABA-B ReceptorInactiveRat[1][3]
(R)-3-Amino-4-phenylbutyric acidGABA-B Receptor92 ± 3Rat[3][7]
Racemic PhenibutGABA-B Receptor177 ± 2Rat[3][7]
BaclofenGABA-B Receptor6.0 ± 1Rat[3][7]

Table 1: Comparative binding affinities (Ki) of phenibut enantiomers and reference compounds at the α2δ subunit of Voltage-Gated Calcium Channels (VDCCs) and the GABA-B receptor. A lower Ki value indicates higher binding affinity.

Key Signaling & Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the mechanism of action of (S)-3-Amino-4-phenylbutyric acid.

MOA_S_Phenibut cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron s_phen (S)-3-Amino-4- phenylbutyric acid a2d α2δ Subunit s_phen->a2d vdcc Voltage-Gated Calcium Channel (VDCC) a2d->vdcc ca_ion Ca²⁺ vdcc->ca_ion Influx Inhibited vesicle Synaptic Vesicle (contains Glutamate) ca_ion->vesicle Triggers Fusion (Process Reduced) release Reduced Neurotransmitter Release vesicle->release Leads to receptor Glutamate Receptors release->receptor Reduced Glutamate Binding effect Reduced Postsynaptic Excitation receptor->effect Results in

Caption: Molecular mechanism of (S)-3-Amino-4-phenylbutyric acid at the presynaptic terminal.

Enantiomer_Comparison cluster_ligands cluster_targets r_phen (R)-Phenibut gabab GABA-B Receptor r_phen->gabab Binds (Ki = 92 µM) Strong Activity a2d α2δ Subunit (VDCC) r_phen->a2d Binds (Ki = 23 µM) s_phen (S)-Phenibut s_phen->gabab No Significant Binding Inactive s_phen->a2d Binds (Ki = 39 µM)

Caption: Comparative pharmacology of (R)- and (S)-phenibut enantiomers.

Logical_Flow mol_action Molecular Action: (S)-Phenibut binds to α2δ subunit of VDCC cell_effect Cellular Effect: Reduced Ca²⁺ influx into presynaptic neuron mol_action->cell_effect neuro_effect Neurochemical Effect: Decreased release of excitatory neurotransmitters (e.g., Glutamate) cell_effect->neuro_effect phys_effect Physiological Outcomes: - Anxiolysis - Anti-nociception - Sedation neuro_effect->phys_effect

Caption: Logical flow from molecular action to physiological outcomes.

Experimental Protocols

The characterization of (S)-3-Amino-4-phenylbutyric acid's mechanism of action relies on established pharmacological assays.

Competitive Radioligand Binding Assay for α2δ Subunit

This in vitro assay is used to determine the binding affinity (Ki) of a test compound for the α2δ subunit.

  • Objective: To quantify the affinity of (S)-3-Amino-4-phenylbutyric acid for the α2δ subunit by measuring its ability to displace a known radiolabeled ligand.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in VDCCs.[1]

    • Assay Incubation: The membrane preparation is incubated in a solution containing:

      • A known concentration of a high-affinity radioligand for the α2δ subunit, typically [3H]gabapentin.[1]

      • Varying concentrations of the unlabeled test compound ((S)-3-Amino-4-phenylbutyric acid).

    • Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow start Start: Prepare Rat Brain Membrane Homogenate incubate Incubate Membranes with: 1. [³H]Gabapentin (Radioligand) 2. (S)-Phenibut (Competitor) start->incubate separate Separate Bound from Unbound Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Plot Competition Curve → Calculate IC₅₀ quantify->analyze end Determine Ki using Cheng-Prusoff Equation analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through voltage-gated calcium channels in living cells or tissue slices, providing functional data on channel inhibition.

  • Objective: To measure the effect of (S)-3-Amino-4-phenylbutyric acid on calcium currents (ICa) through VDCCs.

  • Methodology:

    • Cell Preparation: A single neuron (e.g., a dorsal root ganglion neuron or a neuron in a brain slice) is identified under a microscope.

    • Patch-Clamp Recording: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal. The "whole-cell" configuration is then established, allowing control of the membrane voltage and measurement of the ionic currents across the entire cell membrane.[8]

    • Voltage Protocol: The cell's membrane potential is held at a level where VDCCs are closed. Then, a series of depolarizing voltage steps are applied to activate the channels, and the resulting inward calcium current is recorded.

    • Compound Application: A baseline calcium current is established. (S)-3-Amino-4-phenylbutyric acid is then applied to the cell via the perfusion system.

    • Effect Measurement: The voltage protocol is repeated in the presence of the compound, and any reduction in the amplitude of the calcium current is measured. This provides direct evidence of the functional inhibition of VDCCs.

Conclusion

The mechanism of action of this compound is highly specific, centered on its role as a ligand for the α2δ subunit of voltage-gated calcium channels. It does not engage with GABA-B receptors in a pharmacologically significant manner. This selective gabapentinoid activity—reducing calcium influx at presynaptic terminals and thereby decreasing excitatory neurotransmission—is the core molecular basis for its observed physiological effects. This focused mechanism distinguishes it from its R-enantiomer and provides a clear framework for its study and potential therapeutic development.

References

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-3-Amino-4-phenylbutyric acid hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The document details various synthetic strategies, complete with experimental protocols and quantitative data, to facilitate replication and further investigation.

Introduction

This compound, the (S)-enantiomer of Phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While racemic Phenibut has been used clinically, studies have indicated that the pharmacological activity may differ between its enantiomers.[1][2] This has driven the development of stereoselective synthetic routes to obtain the pure (S)- and (R)-enantiomers. This guide focuses on the synthesis of the (S)-enantiomer.

The synthesis of chiral β-substituted GABA derivatives like (S)-3-Amino-4-phenylbutyric acid is an active area of research in medicinal and organic chemistry.[2][3][4] Various synthetic strategies have been developed, ranging from classical multi-step syntheses to modern asymmetric catalytic methods. This guide will explore three prominent pathways in detail.

Synthesis Pathway I: Hydrolysis of (S)-β-phenyl-γ-lactam

A direct and efficient method for the synthesis of this compound involves the acidic hydrolysis of the corresponding chiral lactam, (S)-β-phenyl-γ-lactam.[1] This final step is typically high-yielding. The synthesis of the chiral lactam precursor is a critical preceding step.

Experimental Protocol

Step 1: Synthesis of (S)-phenyl (4S)-2-oxo-4-phenylpyrrolidine-3-carbothioate (Precursor to the lactam)

A detailed procedure for the synthesis of this specific precursor was not fully available in the provided search results, but it serves as a key intermediate for obtaining the desired β-phenyl-γ-lactam.[1]

Step 2: Conversion to (S)-β-phenyl-γ-lactam

The carbothioate is then converted to (S)-β-phenyl-γ-lactam.

Step 3: Hydrolysis of (S)-β-phenyl-γ-lactam to this compound [1]

  • (S)-β-phenyl-γ-lactam (0.32 mmol, 96 mg) is combined with 6N hydrochloric acid (5 mL).

  • The mixture is heated to reflux for 3.5 hours.

  • After cooling to room temperature, the reaction mixture is washed with dichloromethane (DCM).

  • The aqueous phase, containing the product, is concentrated under reduced pressure in a vacuum.

  • The resulting white solid is this compound.

Quantitative Data
ParameterValueReference
Yield 85%[1]
Melting Point 194-195 °C[1]
Optical Rotation [a]D25 = +6.1 (c = 0.25, H2O)[1]
Spectroscopic Data
TypeDataReference
1H NMR (400 MHz, CD4O) δ: 7.43 (d, 2H), 7.37 (m, 3H), 3.40 (m, 2H), 3.25(q, 1H), 2.84 (dd, J = 5.5 Hz, J = 16.1, 2H), 2.75(dd, J = 5.5, J = 9.8 Hz, 2H) ppm[1]
IR (KBr) ν 1700, 1552, 1441, 1381, 981, 751, 657, 639 cm-1[1]

Synthesis Workflow

G cluster_0 Synthesis of (S)-β-phenyl-γ-lactam cluster_1 Hydrolysis Precursor Precursor S-β-phenyl-γ-lactam S-β-phenyl-γ-lactam Precursor->S-β-phenyl-γ-lactam Conversion Product (S)-3-Amino-4-phenylbutyric acid hydrochloride S-β-phenyl-γ-lactam->Product 6N HCl, Reflux

Synthesis via Lactam Hydrolysis

Synthesis Pathway II: Asymmetric Michael Addition

Asymmetric Michael addition reactions represent a powerful and modern approach for establishing the chiral center in β-substituted GABA derivatives.[2][3][4] This method often involves the use of a chiral catalyst to control the stereochemistry of the addition of a nucleophile to an α,β-unsaturated compound.

Experimental Protocol

A representative procedure involves the Michael addition of a malonate to β-nitrostyrene catalyzed by a chiral metal complex, followed by reduction and hydrolysis.

Step 1: Asymmetric Michael Addition [2]

  • In a suitable solvent such as toluene, tert-butyl phenyl malonate is reacted with (E)-β-nitrostyrene.

  • A chiral bis-(cyclohexyldiamine)-based Ni(II) complex (2 mol%) is used as the catalyst.

  • The reaction is carried out at room temperature.

  • This yields the β-nitro derivative, (S)-61, with high enantioselectivity.

Step 2: Reduction of the Nitro Group and Lactamization

The nitro group of the Michael adduct is reduced, which can be achieved through catalytic hydrogenation (e.g., using a Palladium catalyst), leading to the formation of a chiral lactam intermediate.[5]

Step 3: Acid Hydrolysis

The resulting chiral lactam is then hydrolyzed with a strong acid, such as 6N HCl, similar to the final step in Pathway I, to yield this compound.[2]

Quantitative Data
ParameterValueReference
Yield of Michael Adduct 92%[2]
Enantiomeric Excess (ee) 93%[2]

Logical Relationship of the Pathway

G Start tert-butyl phenyl malonate + (E)-β-nitrostyrene Adduct β-nitro derivative ((S)-61) Start->Adduct Asymmetric Michael Addition (Chiral Ni(II) catalyst) Lactam Chiral β-substituted γ-lactam Adduct->Lactam Nitro Group Reduction & Lactamization Product (S)-3-Amino-4-phenylbutyric acid hydrochloride Lactam->Product Acid Hydrolysis (e.g., 6N HCl)

Asymmetric Michael Addition Pathway

Synthesis Pathway III: Modified Perekalin Synthesis

The original synthesis of racemic phenibut was developed by Perekalin and his colleagues.[6][7] This route has been modified to produce enantiomerically pure forms. A common variation starts with readily available materials like benzaldehyde and nitromethane.

Experimental Protocol

This pathway is a multi-step, one-pot method.[8]

Step 1: Condensation Reaction

  • Benzaldehyde (262g) and nitromethane (151g) are dissolved in ethanol (1000 mL) at -5 °C.

  • A 30% (w/w) solution of sodium methoxide in ethanol (500g) is added dropwise, and the reaction is stirred for 2 hours.

  • The reaction is then neutralized to a pH of 2 by adding a 30% (w/w) solution of hydrochloric acid in ethanol (400 mL), yielding the intermediate nitrostyrene in solution.

Step 2: Michael Addition

  • In a separate flask, diethyl malonate (240g) and sodium methoxide (125g) are dissolved in ethanol (1000 mL) at -5 °C.

  • This solution is then added to the nitrostyrene solution from Step 1.

Step 3: Hydrogenation and Cyclization

The resulting adduct from the Michael addition is then catalytically hydrogenated using a catalyst like Raney nickel. This step reduces the nitro group to an amine, which then cyclizes to form a pyrrolidone intermediate.[6][7]

Step 4: Hydrolysis

The pyrrolidone intermediate is refluxed with concentrated hydrochloric acid to hydrolyze the ester and the lactam, yielding the final product, this compound.[7][8]

Quantitative Data

While specific yields for the enantiomerically pure synthesis via this exact one-pot method are not detailed in the search results, a related continuous flow synthesis of phenibut reported an overall yield of 65% over 5 steps.[6]

Experimental Workflow Diagram

G cluster_steps Reaction Sequence Step1 Condensation: Benzaldehyde + Nitromethane Step2 Michael Addition: + Diethyl Malonate Step1->Step2 Step3 Hydrogenation & Cyclization: (e.g., Raney Ni, H2) Step2->Step3 Step4 Acid Hydrolysis: (Conc. HCl, Reflux) Step3->Step4 Product (S)-3-Amino-4-phenylbutyric acid hydrochloride Step4->Product

Modified Perekalin Synthesis Workflow

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The choice of method may depend on factors such as the desired scale, available starting materials and equipment, and the required enantiomeric purity. The hydrolysis of a pre-synthesized chiral lactam offers a direct and high-yielding final step. Asymmetric Michael addition provides an elegant and highly stereocontrolled route. The modified Perekalin synthesis, while multi-step, utilizes readily available starting materials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

An In-depth Technical Guide to the Chemical Properties of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of phenibut hydrochloride, is a compound of significant interest in neuroscience and pharmacology. While the racemic mixture and the (R)-enantiomer have been more extensively studied for their GABA-B receptor agonism, the (S)-enantiomer exhibits its own distinct pharmacological profile, primarily through its interaction with the α2δ subunit of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathways.

Chemical and Physical Properties

The hydrochloride salt of (S)-3-Amino-4-phenylbutyric acid is a white to off-white crystalline powder. The addition of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties of 3-Amino-4-phenylbutyric acid hydrochloride
PropertyValueNotes
Molecular Formula C₁₀H₁₄ClNO₂For the hydrochloride salt.
Molecular Weight 215.68 g/mol For the hydrochloride salt.[2][3][4][5]
Melting Point 194-202 °CData for the racemic mixture.[5][6] Specific data for the (S)-enantiomer is not readily available.
pKa ~4.10Predicted value for the carboxylic acid group of the free amino acid.[7][8]
Appearance White to off-white crystalline powder[3][6]
Table 2: Solubility of 3-Amino-4-phenylbutyric acid hydrochloride
SolventSolubilityNotes
Water100 mg/mLData for the racemic mixture; requires sonication.[2]
DMSO20 mg/mL[9], 100 mg/mL (requires sonication)[2]Data for the racemic mixture.
Ethanol14 mg/mLData for the racemic mixture.[7][8][9]
DMF25 mg/mLData for the racemic mixture.[7][8][9]
PBS (pH 7.2)10 mg/mLData for the racemic mixture.[7][8][9]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a general method adaptable for determining the equilibrium solubility of this compound in aqueous media, based on WHO guidelines.[10]

Materials:

  • This compound

  • Purified water (or relevant buffer solution, e.g., PBS pH 7.2)

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of purified water in a sealed flask.

  • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge to remove any undissolved solid.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Measure the pH of the saturated solution.

  • Repeat the experiment at least in triplicate.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to water B Equilibrate on shaker A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC D->E F Measure pH D->F

Fig. 1: Workflow for Solubility Determination.
Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of the carboxylic acid and amino groups of (S)-3-Amino-4-phenylbutyric acid.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of purified, CO₂-free water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • To determine the pKa of the amino group, a separate titration starting from the isoelectric point with standardized HCl can be performed.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, and the second pKa (amino group) will be in the basic range.

G A Dissolve compound in water B Titrate with NaOH, recording pH A->B C Plot pH vs. Volume of NaOH B->C D Determine pKa at half-equivalence points C->D

Fig. 2: Workflow for pKa Determination.

Signaling Pathways and Mechanism of Action

While the (R)-enantiomer of phenibut is a potent agonist of the GABA-B receptor, the (S)-enantiomer has a significantly lower affinity for this receptor.[11] However, both enantiomers bind to the α2δ subunit of voltage-gated calcium channels (VDCCs), a mechanism shared with gabapentinoids like gabapentin and pregabalin.[12][13]

Interaction with the α2δ Subunit of Voltage-Gated Calcium Channels

(S)-3-Amino-4-phenylbutyric acid binds to the α2δ-1 subunit of VDCCs. This interaction is believed to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the influx of calcium ions upon neuronal depolarization. The reduced calcium influx leads to a decrease in the release of excitatory neurotransmitters such as glutamate.

A study reported the binding affinity (Ki) of (S)-phenibut for the α2δ subunit to be 39 μM.[12]

G cluster_membrane Presynaptic Terminal S_Phenibut (S)-3-Amino-4-phenylbutyric acid a2d α2δ subunit S_Phenibut->a2d Binds (Ki = 39 µM) VGCC Voltage-Gated Calcium Channel S_Phenibut->VGCC Inhibits Trafficking a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Depolarization Action Potential (Depolarization) Depolarization->VGCC Opens

Fig. 3: Mechanism of Action at the α2δ Subunit.
GABA-B Receptor Signaling Pathway (Limited affinity for S-enantiomer)

For context, the canonical GABA-B receptor signaling pathway is presented below. It is important to note that the (S)-enantiomer has over 100-fold lower affinity for the GABA-B receptor compared to the (R)-enantiomer.[11] Therefore, its physiological effects through this pathway are likely minimal at therapeutic concentrations.

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit presynaptic voltage-gated calcium channels, reducing neurotransmitter release.

G cluster_membrane Neuronal Membrane GABA_B GABA-B Receptor G_protein Gi/o Protein GABA_B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel (K⁺) G_protein->GIRK Gβγ activates VGCC VGCC (Ca²⁺) G_protein->VGCC Gβγ inhibits cAMP cAMP AC->cAMP Converts K_ion K⁺ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion Ca²⁺ Influx (Inhibited) VGCC->Ca_ion Ligand Agonist (e.g., R-Phenibut) Ligand->GABA_B ATP ATP ATP->AC

Fig. 4: GABA-B Receptor Signaling Pathway.

Conclusion

This compound possesses a distinct pharmacological profile, primarily acting as a ligand for the α2δ subunit of voltage-gated calcium channels. While more research is needed to fully elucidate its specific chemical properties and physiological roles in comparison to its (R)-enantiomer and racemic mixture, this guide provides a foundational understanding for researchers and drug development professionals. The provided experimental protocols offer a starting point for the detailed characterization of this compound, and the signaling pathway diagrams illustrate its primary mechanism of action. Further investigation into the specific properties of the (S)-enantiomer is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number Lookup

The CAS number for (S)-3-Amino-4-phenylbutyric acid hydrochloride is 138165-77-2 .

Introduction

This compound, the (S)-enantiomer of phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While the racemic mixture, phenibut, is known for its anxiolytic and nootropic effects primarily mediated by the (R)-enantiomer's agonist activity at the GABA-B receptor, the (S)-enantiomer exhibits a distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound, with a focus on its unique properties that differentiate it from its (R)-counterpart and the racemic mixture.

Physicochemical Properties

PropertyValueReference
CAS Number 138165-77-2
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
Appearance White solid[2]
Melting Point 194-195 °C[2]
Optical Rotation [α]D25 = +6.1 (c = 0.25, H2O)[2]

Pharmacology and Mechanism of Action

Contrary to the primary action of the (R)-enantiomer, (S)-3-Amino-4-phenylbutyric acid does not exhibit significant activity at the GABA-B receptor.[1] Instead, its pharmacological effects are attributed to its binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1][3] This interaction is similar to the mechanism of action of gabapentinoid drugs like gabapentin and pregabalin.[1][3]

Binding Affinity

Quantitative binding assays have determined the equilibrium dissociation constant (Ki) of (S)-3-Amino-4-phenylbutyric acid for the α2-δ subunit of VDCCs.

LigandTargetKi (µM)Reference
(S)-3-Amino-4-phenylbutyric acid α2-δ subunit of VDCC39[1][3]
(R)-3-Amino-4-phenylbutyric acidα2-δ subunit of VDCC23[1][3]
Gabapentinα2-δ subunit of VDCC0.05[1][3]

Experimental Protocols

Enantioselective Synthesis of this compound

A common strategy for the enantioselective synthesis of (S)-3-Amino-4-phenylbutyric acid involves the asymmetric Michael addition of a nucleophile to a prochiral acceptor. One such method utilizes a chiral thiourea organocatalyst derived from (R,R)-1,2-diphenylethylenediamine to catalyze the addition of malonates to nitrostyrene, followed by a series of transformations.

Materials:

  • trans-β-nitrostyrene

  • S,S'-diphenyldithiomalonate

  • Cinchona alkaloid-derived thiourea catalyst

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., dichloromethane, methanol)

Procedure:

  • Asymmetric Michael Addition: To a solution of trans-β-nitrostyrene in dichloromethane, add S,S'-diphenyldithiomalonate and the cinchona alkaloid-derived thiourea catalyst. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Purify the resulting Michael adduct by column chromatography on silica gel.

  • Reduction and Cyclization: Reduce the nitro group of the purified adduct using a reducing agent such as sodium borohydride in methanol. This is followed by in situ cyclization to form the corresponding lactam.

  • Hydrolysis: Hydrolyze the lactam by refluxing with concentrated hydrochloric acid.

  • Isolation: After cooling, the product, this compound, will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[2]

In Vitro Receptor Binding Assay for α2-δ Subunit of VDCCs

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the α2-δ subunit of VDCCs using rat brain membrane preparations and radiolabeled gabapentin ([³H]-gabapentin).

Materials:

  • Rat brain membranes (prepared from cerebral cortex)

  • [³H]-gabapentin (radioligand)

  • This compound (test compound)

  • Unlabeled gabapentin (for determining non-specific binding)

  • Binding buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

  • Assay Setup: In a 96-well plate, add the rat brain membranes, a fixed concentration of [³H]-gabapentin, and varying concentrations of this compound. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled gabapentin.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[1][3]

In Vivo Analgesic Activity Assessment: Formalin-Induced Paw-Licking Test

This protocol assesses the anti-nociceptive effects of this compound in a model of inflammatory pain in rodents.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent strain)

  • This compound

  • Vehicle (e.g., saline)

  • Formalin solution (e.g., 5% in saline)

  • Observation chambers with mirrors

Procedure:

  • Acclimation: Acclimate the animals to the experimental room and observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses.

  • Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately place the animal back into the observation chamber and record the total time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

  • Data Analysis: Compare the paw-licking time between the drug-treated groups and the vehicle-treated group for both phases using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking time in the treated groups indicates an analgesic effect.[1]

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

While (S)-3-Amino-4-phenylbutyric acid has low affinity for the GABA-B receptor, understanding this pathway is crucial for contextualizing the pharmacology of its racemate and (R)-enantiomer. Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, leading to an overall inhibitory effect on neuronal excitability.

GABA_B_Signaling cluster_membrane Cell Membrane GABA_B GABA-B Receptor G_protein Gαi/oβγ GABA_B->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates to AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel GIRK Channel (K+ Channel) K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Voltage-Gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx GABA GABA or (R)-Phenibut GABA->GABA_B G_alpha->AC inhibits G_beta_gamma->K_channel activates G_beta_gamma->Ca_channel inhibits

Caption: GABA-B Receptor Downstream Signaling Cascade.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Binding_Assay_Workflow prep 1. Membrane Preparation incubation 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration 3. Filtration (Separation of Bound & Free Ligand) incubation->filtration counting 4. Scintillation Counting filtration->counting analysis 5. Data Analysis (IC50 & Ki Determination) counting->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound presents a compelling pharmacological profile distinct from its (R)-enantiomer. Its primary interaction with the α2-δ subunit of voltage-dependent calcium channels suggests its potential as a modulator of neuronal excitability through a mechanism independent of the GABAergic system. This technical guide provides foundational information and detailed protocols to facilitate further research into the synthesis, characterization, and potential therapeutic applications of this specific enantiomer. The provided experimental designs and pathway diagrams serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

Unveiling the Pharmacokinetic Profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of phenibut, is a compound of significant interest in neuroscience and pharmacology. While its racemate, phenibut, has been studied for its anxiolytic and nootropic effects, a detailed understanding of the pharmacokinetic profile of the individual enantiomers is crucial for targeted drug development and a comprehensive understanding of its mechanism of action. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of this compound, including available quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway.

It is important to note that the majority of publicly available pharmacokinetic data pertains to racemic phenibut. The pharmacological activity is primarily attributed to the (R)-enantiomer, which is a potent agonist at the GABA-B receptor. The (S)-enantiomer is considered to be inactive or significantly less active at this receptor[1][2]. This guide will present the available data for the racemate while clearly indicating the existing knowledge gaps regarding the specific pharmacokinetics of the (S)-enantiomer.

Pharmacokinetic Data

Currently, there is a significant lack of specific pharmacokinetic data for the (S)-enantiomer of 3-Amino-4-phenylbutyric acid hydrochloride in humans. The available data is for the racemic mixture, known as phenibut.

ParameterValueSpeciesDoseNotesReference
Elimination Half-life (t½) 5.3 hoursHuman250 mg (oral)Data for racemic phenibut.[3][4]
Bioavailability ≥63%Human250 mg (oral)Data for racemic phenibut.
Excretion 63% unchanged in urineHuman250 mg (oral)Data for racemic phenibut.[3]
Cmax Not Available--Specific data for the (S)-enantiomer is not available.-
Tmax Not Available--Specific data for the (S)-enantiomer is not available.-
AUC Not Available--Specific data for the (S)-enantiomer is not available.-

Experimental Protocols

A detailed experimental protocol for a stereoselective pharmacokinetic study of this compound is not explicitly available in the literature. However, based on established methodologies for pharmacokinetic analysis of similar compounds and analytical techniques described for racemic phenibut, a representative protocol can be outlined.

Study Design

A single-dose, open-label, two-period crossover study would be appropriate to determine the pharmacokinetic profile of this compound.

  • Subjects: Healthy adult volunteers, with written informed consent.

  • Treatment: A single oral dose of this compound.

  • Washout Period: A washout period of at least seven times the expected half-life of the compound would be observed between study periods.

Blood Sampling

Serial blood samples would be collected at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Enantioselective LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used for the enantioselective quantification of (S)-3-Amino-4-phenylbutyric acid in human plasma.

  • Sample Preparation: Protein precipitation of plasma samples would be performed using a suitable organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation: A chiral stationary phase column would be used to separate the (S)- and (R)-enantiomers. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a specific pH.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for each enantiomer would be monitored to ensure selectivity and sensitivity.

  • Quantification: A calibration curve would be constructed using known concentrations of the (S)-enantiomer and an appropriate internal standard.

A published LC-MS/MS method for the quantification of racemic phenibut in human plasma utilizes a Luna 5 μm C18 analytical column with a mobile phase consisting of 10 mM ammonium acetate and 0.1% acetic acid in a water/methanol gradient[5][6]. For enantioselective analysis, a chiral column would be substituted.

Signaling Pathway and Experimental Workflow

GABA-B Receptor Signaling Pathway

(S)-3-Amino-4-phenylbutyric acid's primary molecular target (though with much lower affinity than the R-enantiomer) is the GABA-B receptor, a G-protein coupled receptor. Its activation leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S_Phenibut (S)-3-Amino-4-phenylbutyric acid GABA_B GABA-B Receptor S_Phenibut->GABA_B G_Protein G-protein (Gi/o) GABA_B->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_channel K+ Channel G_Protein->K_channel Activation Ca_channel Ca2+ Channel G_Protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Inhibition Neuronal Inhibition K_channel->Inhibition Hyperpolarization Ca_channel->Inhibition Reduced Neurotransmitter Release

Caption: GABA-B receptor signaling cascade initiated by (S)-3-Amino-4-phenylbutyric acid.

Pharmacokinetic Study Workflow

The following diagram illustrates the logical flow of a clinical pharmacokinetic study for this compound.

PK_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Dosing Oral Administration of (S)-3-Amino-4-phenylbutyric acid HCl Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Enantioselective_LCMS Enantioselective LC-MS/MS Analysis Sample_Processing->Enantioselective_LCMS Quantification Quantification of (S)-enantiomer Concentration Enantioselective_LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Quantification->PK_Modeling Statistical_Analysis Statistical Analysis PK_Modeling->Statistical_Analysis Report_Generation Final Study Report Statistical_Analysis->Report_Generation

Caption: Workflow of a clinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound remains largely uncharacterized, with most available data pertaining to the racemic mixture. This technical guide highlights the critical need for stereoselective pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion of the (S)-enantiomer. The provided experimental protocol outlines a robust methodology for conducting such a study, and the signaling pathway diagram offers a visual representation of its primary mechanism of action. Further research in this area is essential for a complete understanding of the pharmacological properties of (S)-3-Amino-4-phenylbutyric acid and to inform future drug development efforts.

References

The Receptor Binding Profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interactions with key neurological targets. This document summarizes quantitative binding data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways.

Core Pharmacological Characteristics

(S)-3-Amino-4-phenylbutyric acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more effectively than GABA itself. Phenibut is a chiral molecule, existing as (R)- and (S)-enantiomers. The racemic mixture is often used, but the individual enantiomers exhibit distinct pharmacological properties.

The primary mechanisms of action for phenibut are agonism at the GABA-B receptor and modulation of voltage-gated calcium channels through binding to the α2δ subunit.

Quantitative Receptor Binding Data

The binding affinities of racemic phenibut and its enantiomers for its primary targets have been determined through radioligand binding assays. The data, presented as equilibrium dissociation constants (Ki), are summarized in the table below for easy comparison.

CompoundTargetRadioligandPreparationKi (μM)Reference
Racemic PhenibutGABA-B Receptor[3H]CGP54626Rat brain membranes177 ± 2[1]
(R)-PhenibutGABA-B Receptor[3H]CGP54626Rat brain membranes92 ± 3[1]
(S)-PhenibutGABA-B Receptor[3H]CGP54626Rat brain membranes>1000 (inactive)[1]
Baclofen (reference)GABA-B Receptor[3H]CGP54626Rat brain membranes6.0 ± 1[1]
(R)-Phenibutα2δ Subunit of VDCC[3H]GabapentinRat brain membranes23[2]
(S)-Phenibutα2δ Subunit of VDCC[3H]GabapentinRat brain membranes39[2]
Baclofen (reference)α2δ Subunit of VDCC[3H]GabapentinRat brain membranes156[2]
Gabapentin (reference)α2δ Subunit of VDCC[3H]GabapentinRat brain membranes0.05[2]

VDCC: Voltage-Dependent Calcium Channel

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays cited in this guide.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor using rat brain membranes.

1. Membrane Preparation:

  • Whole rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

  • The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared rat brain membranes (a specific amount of protein), the radioligand ([3H]CGP54626, a selective GABA-B antagonist), and the test compound at various concentrations.

  • Total binding is determined in the absence of any competing ligand.

  • Non-specific binding is determined in the presence of a high concentration of a known GABA-B agonist or antagonist (e.g., unlabeled baclofen or GABA) to saturate the receptors.

  • The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

α2δ Subunit of Voltage-Dependent Calcium Channel Binding Assay

This protocol outlines a competitive radioligand binding assay to measure the affinity of test compounds for the α2δ subunit of voltage-dependent calcium channels.

1. Membrane Preparation:

  • The protocol for membrane preparation is similar to that described for the GABA-B receptor binding assay, typically using rat cerebral cortex.

2. Binding Assay:

  • The assay is conducted in a similar manner to the GABA-B assay.

  • The radioligand used is typically [3H]gabapentin or [3H]pregabalin, which bind with high affinity to the α2δ subunit.

  • Varying concentrations of the test compound are incubated with the brain membranes and the radioligand.

  • Total and non-specific binding are determined as described previously, with a high concentration of unlabeled gabapentin or pregabalin used to define non-specific binding.

  • The mixture is incubated to equilibrium (e.g., 30-60 minutes at room temperature).

3. Separation and Quantification:

  • The separation of bound and free radioligand and the quantification of radioactivity are performed using the same rapid filtration and liquid scintillation counting methods described above.

4. Data Analysis:

  • The IC50 and Ki values are calculated using the same principles of non-linear regression and the Cheng-Prusoff equation as for the GABA-B receptor assay.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with GABA-B receptors and the α2δ subunit of voltage-gated calcium channels.

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects. Upon activation by an agonist like the (R)-enantiomer of phenibut, the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade with two main effector pathways:

  • Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream proteins, including protein kinase A (PKA).

  • Modulation of Ion Channels: The βγ-subunit of the G-protein directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This makes it more difficult for the neuron to fire an action potential. Additionally, the βγ-subunit inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequently decreasing neurotransmitter release from the presynaptic terminal.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK K+ Channel G_protein->K_channel Activates (βγ subunit) Ca_channel VGCC G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Efflux Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Reduced Phenibut (R)-Phenibut Phenibut->GABAB_R Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Inhibition K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel Influx a2d_Mechanism cluster_presynaptic Presynaptic Terminal VGCC_complex VGCC Complex (α1 + α2δ subunits) Reduced_trafficking Reduced Trafficking of VGCCs VGCC_complex->Reduced_trafficking Leads to Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate Vesicle->Glutamate Release Phenibut (R/S)-Phenibut Phenibut->VGCC_complex Binds to α2δ Ca_ion Ca2+ Ca_ion->VGCC_complex Influx Reduced_Ca_influx Reduced Ca2+ Influx Reduced_trafficking->Reduced_Ca_influx Reduced_Ca_influx->Vesicle Reduces Exocytosis Reduced_Glu_release Reduced Glutamate Release Reduced_Ca_influx->Reduced_Glu_release

References

(S)-3-Amino-4-phenylbutyric Acid Hydrochloride: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of the neuropsychotropic agent phenibut, presents a distinct pharmacological profile. While racemic phenibut is known to exert its effects through agonism at the γ-aminobutyric acid (GABA) type B (GABA-B) receptor and modulation of voltage-gated calcium channels (VGCCs), evidence strongly indicates that the biological activity is not equally distributed between its stereoisomers. This technical guide provides an in-depth analysis of the biological activity of the (S)-enantiomer, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a comprehensive resource for researchers and drug development professionals. The data presented herein demonstrates that this compound possesses negligible activity at the GABA-B receptor, with its primary interaction being with the α2δ subunit of VGCCs.

Introduction

Phenibut, or 3-phenyl-4-aminobutyric acid, is a derivative of the inhibitory neurotransmitter GABA, distinguished by the addition of a phenyl ring at the β-position, which facilitates its passage across the blood-brain barrier.[1] It is used clinically in some countries for its anxiolytic and nootropic effects.[2][3] As a chiral molecule, phenibut exists as (R)- and (S)-enantiomers. It is crucial for pharmacological and drug development purposes to understand the distinct biological activities of each enantiomer. This document focuses specifically on the biological activity of the hydrochloride salt of the (S)-enantiomer.

Primary Molecular Targets and Mechanism of Action

The biological activity of this compound is primarily characterized by its interaction with the α2δ subunit of voltage-gated calcium channels. In stark contrast to its (R)-counterpart, it displays minimal to no affinity for the GABA-B receptor.

Interaction with Voltage-Gated Calcium Channels (VGCCs)

This compound acts as a ligand for the α2δ auxiliary subunit of VGCCs, a mechanism it shares with gabapentinoid drugs like gabapentin and pregabalin.[4][5] This interaction is believed to modulate calcium influx and subsequently reduce neurotransmitter release.

Activity at the GABA-B Receptor

Multiple studies have demonstrated that the pharmacological activity of racemic phenibut at the GABA-B receptor is almost exclusively attributable to the (R)-enantiomer.[6] The (S)-enantiomer does not significantly bind to GABA-B receptors and is considered inactive at this target.[4][7] In vivo pharmacological tests have shown (S)-phenibut to be inactive in doses up to 500 mg/kg.[6][8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data regarding the binding affinities of this compound and related compounds at its primary molecular targets.

Table 1: Binding Affinity for the α2δ Subunit of Voltage-Dependent Calcium Channels

CompoundEnantiomerTargetKi (μM)Reference
Phenibut(S)α2δ subunit39[4]
Phenibut(R)α2δ subunit23[4]
Gabapentin-α2δ subunit0.05[4]
Baclofen-α2δ subunit156[4]

Table 2: Binding Affinity for the GABA-B Receptor

CompoundEnantiomerReceptorAffinity Constant (μM)Reference
Phenibut(S)GABA-BInactive/Does not bind[4][7]
Phenibut(R)GABA-B92 ± 3[6]
PhenibutRacemicGABA-B177 ± 2[6]
Baclofen-GABA-B6.0 ± 1[6]

Signaling Pathways and Molecular Mechanisms

Modulation of Voltage-Gated Calcium Channels

The binding of this compound to the α2δ subunit of VGCCs is thought to interfere with the trafficking of these channels to the presynaptic membrane, leading to a reduction in the density of functional calcium channels. This results in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.

VGCC_Modulation Mechanism of (S)-Phenibut at VGCCs cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron S_Phenibut (S)-Phenibut a2d α2δ subunit S_Phenibut->a2d VGCC VGCC a2d->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers Receptor Receptor NT_release->Receptor Activates Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect

Caption: Modulation of voltage-gated calcium channels by (S)-phenibut.

GABA-B Receptor Signaling Pathway (Reference for (R)-enantiomer)

For comparative purposes, the signaling pathway for the GABA-B receptor, the primary target of the active (R)-enantiomer, is depicted below. Agonist binding to the heterodimeric GABA-B receptor (composed of GABA-B1 and GABA-B2 subunits) activates associated Gi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of VGCCs, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[9][10]

GABAB_Signaling GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC VGCC G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Produces K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx VGCC->Ca_influx

Caption: Simplified GABA-B receptor signaling cascade.

Experimental Protocols

The following sections outline the general methodologies employed to determine the biological activity of compounds like this compound.

Radioligand Binding Assay for α2δ Subunit of VGCCs

This assay quantifies the affinity of a test compound for the α2δ subunit by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α2δ subunit.

Materials:

  • Rat brain membrane preparations (source of α2δ subunits)

  • Radiolabeled gabapentinoid (e.g., [³H]gabapentin)

  • This compound (test compound)

  • Unlabeled gabapentin (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the α2δ subunits. Wash the membranes multiple times to remove endogenous ligands.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [³H]Gabapentin and (S)-Phenibut prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Radioligand Binding Assay for GABA-B Receptors

A similar protocol is used to assess binding to GABA-B receptors, with modifications in the choice of radioligand and displacing agent.

Objective: To determine the affinity constant of a test compound for the GABA-B receptor.

Materials:

  • Rat brain membranes

  • Radiolabeled GABA-B antagonist (e.g., [³H]CGP54626)[6]

  • This compound (test compound)

  • Unlabeled GABA or baclofen (for non-specific binding)

  • Binding buffer

Procedure: The procedure follows the same principles as the α2δ binding assay, with the substitution of the appropriate radioligand and competing compounds for the GABA-B receptor.

In Vivo Pharmacological Effects

Consistent with its lack of affinity for the GABA-B receptor, this compound has been found to be largely inactive in animal models assessing typical GABA-B agonist effects, such as alterations in locomotor activity and antidepressant-like effects, at doses up to 500 mg/kg.[6][8] However, both (R)- and (S)-phenibut have demonstrated the ability to alleviate mechanical and thermal allodynia in models of neuropathic pain, an effect likely mediated by their interaction with the α2δ subunit of VGCCs.[4]

Discussion and Conclusion

The biological activity of this compound is markedly different from its (R)-enantiomer and the racemic mixture. Its primary and perhaps sole significant molecular interaction is with the α2δ subunit of voltage-gated calcium channels, where it exhibits a moderate binding affinity. Its lack of activity at the GABA-B receptor, the principal target for the anxiolytic and sedative effects of racemic phenibut, indicates that the (S)-enantiomer does not contribute to these hallmark effects.

For drug development professionals, this stereospecificity is of paramount importance. The isolation of the (S)-enantiomer may offer a therapeutic agent with a pharmacological profile distinct from racemic phenibut, potentially with a different side-effect profile. Its activity as a gabapentinoid suggests potential applications in the management of neuropathic pain and other conditions where this mechanism is relevant, without the GABA-B mediated sedative and muscle relaxant effects of the (R)-enantiomer.

Further research is warranted to fully elucidate the in vivo effects of pure this compound and to explore its therapeutic potential as a selective α2δ ligand. This technical guide provides a foundational understanding of its biological activity based on current scientific literature, serving as a valuable resource for guiding future research and development efforts.

References

An In-depth Technical Guide to the Solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride. Due to the limited availability of specific data for the (S)-enantiomer, this document primarily presents data for the racemic mixture, phenibut hydrochloride (CAS 3060-41-1), which serves as a close surrogate for solubility considerations in research and early-phase drug development. The principles and methodologies described herein are directly applicable to the study of the pure (S)-enantiomer.

Core Topic: Solubility Profile

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[1] As a hydrochloride salt of an amino acid, its solubility is significantly influenced by the polarity of the solvent and the pH of aqueous media. The presence of both a charged amino group and a carboxylic acid moiety, along with a phenyl ring, imparts a degree of solubility in both aqueous and some organic solvents. The hydrochloride form generally enhances aqueous solubility and stability compared to the free base.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for phenibut hydrochloride, the racemic form of 3-Amino-4-phenylbutyric acid hydrochloride. It is critical to note that these values are for the racemate and should be used as an estimate for the (S)-enantiomer.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water (H₂O)100463.65Ultrasonic assistance may be needed.[2]
Dimethyl Sulfoxide (DMSO)100463.65Ultrasonic assistance may be needed.[2]
Dimethylformamide (DMF)25~115.91Data from Cayman Chemical (2016).[3][4][5]
Ethanol14~64.91Data from Cayman Chemical (2016).[3][4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)10~46.36Data from Cayman Chemical (2016).[3][4][5]

Note: The molar concentration was calculated using the molecular weight of the hydrochloride salt (215.68 g/mol ).

Experimental Protocols

A standardized and reliable method for determining the thermodynamic solubility of an active pharmaceutical ingredient (API) is the shake-flask method. This method is recommended by major regulatory bodies, including the World Health Organization (WHO).[6]

Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound powder

  • Selected solvents (e.g., Water, Ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] Agitation should be sufficient to keep the solid suspended without forming a vortex.[6]

    • Equilibrate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach a state of thermodynamic equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

    • Dilute the filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the dissolved compound in the samples by comparing their analytical response to the calibration curve.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess API B Add known volume of solvent A->B C Seal vials and place in orbital shaker B->C D Agitate at constant temperature (24-48h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate F->G H Analyze by HPLC-UV G->H I Calculate solubility (mg/mL) H->I

Caption: Workflow of the Shake-Flask Solubility Determination Method.

Mechanism of Action: GABA-B Receptor Agonism

This compound primarily acts as a GABA-B receptor agonist. This interaction does not involve a complex downstream signaling cascade but rather a direct modulatory effect on neuronal excitability. The binding of the compound to GABA-B receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

G cluster_receptor Neuronal Membrane cluster_ligand cluster_effect Cellular Effect GB GABA-B Receptor AC Adenylyl Cyclase GB->AC Inhibits Ca Ca²⁺ Channel GB->Ca Inhibits K K⁺ Channel GB->K Activates cAMP ↓ cAMP AC->cAMP Ca_inf ↓ Ca²⁺ Influx Ca->Ca_inf K_eff ↑ K⁺ Efflux K->K_eff API (S)-3-Amino-4-phenylbutyric acid hydrochloride API->GB Binds to Hyper Hyperpolarization Ca_inf->Hyper K_eff->Hyper Neuro ↓ Neuronal Excitability Hyper->Neuro

References

Methodological & Application

Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuroscience and pharmacology.[1] Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, primarily through the modulation of GABAergic systems.[2] These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of the (S)-enantiomer, which is reported to be the more active form. Detailed experimental protocols for its asymmetric synthesis, characterization, and evaluation of its anxiolytic properties are presented.

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water.[3] The hydrochloride salt form enhances its stability and solubility.[3]

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [1]
CAS Number 26250-87-3 ((S)-enantiomer)[4]
IUPAC Name (3S)-3-amino-4-phenylbutanoic acid hydrochloride[4]
Appearance White to off-white solid[5]
Purity ≥98%[6]

Mechanism of Action: GABA-B Receptor Agonism

(S)-3-Amino-4-phenylbutyric acid primarily functions as a selective agonist at the GABA-B receptor.[2][7] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[2][3] Upon activation by an agonist like (S)-3-Amino-4-phenylbutyric acid, the receptor initiates a signaling cascade through its associated Gαi/o proteins.[3]

This activation leads to:

  • Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium ion efflux and hyperpolarization of the postsynaptic neuron.[3][8]

  • Inhibition of voltage-gated calcium channels (CaV) , which presynaptically reduces the release of neurotransmitters.[3]

These actions collectively contribute to a reduction in neuronal excitability, which is the basis for the compound's anxiolytic and other central nervous system effects.[2]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_gprotein G-protein (Gαi/o) GABAB_R GABA-B Receptor G_alpha GABAB_R->G_alpha Activates G_betagamma Gβγ GABAB_R->G_betagamma Activates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates CaV CaV Channel G_betagamma->CaV Inhibits cAMP cAMP AC->cAMP Converts K_out K+ GIRK->K_out Efflux Ca_in Ca²⁺ CaV->Ca_in Influx Blocked S_Phenibut (S)-3-Amino-4- phenylbutyric acid S_Phenibut->GABAB_R Binds ATP ATP K_in K+ Ca_out Ca²⁺

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Asymmetric Synthesis of this compound

This protocol describes a potential asymmetric synthesis route adapted from principles of chiral amine synthesis.

Synthesis_Workflow Start Starting Materials: - Prochiral Ketone - Chiral Amine Donor Reaction Asymmetric Transamination - Transaminase Enzyme - Pyridoxal Phosphate (PLP) Start->Reaction Purification Purification of (S)-amine - Chromatography Reaction->Purification HCl_salt Hydrochloride Salt Formation - Treatment with HCl Purification->HCl_salt Final (S)-3-Amino-4-phenylbutyric acid hydrochloride HCl_salt->Final

Caption: Asymmetric Synthesis Workflow.

Materials:

  • 4-phenyl-3-oxobutanoic acid

  • (S)-α-methylbenzylamine (chiral auxiliary)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reductive Amination:

    • Dissolve 4-phenyl-3-oxobutanoic acid and (S)-α-methylbenzylamine in methanol.

    • Cool the mixture to 0°C and slowly add sodium borohydride.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrogenolysis:

    • Dissolve the product from the previous step in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture at 50 psi of H₂ for 24 hours.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Purification:

    • Purify the resulting (S)-3-amino-4-phenylbutanoic acid by flash chromatography on silica gel using a DCM/MeOH gradient.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free amine in a minimal amount of methanol.

    • Add a stoichiometric amount of concentrated HCl dropwise while stirring.

    • Induce precipitation by adding diethyl ether.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Expected Yield: ~60-70%

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, D₂O): δ 7.40-7.20 (m, 5H, Ar-H), 3.60-3.50 (m, 1H, CH-N), 3.20-3.00 (m, 2H, CH₂-Ar), 2.80-2.60 (m, 2H, CH₂-COOH).

  • ¹³C NMR (100 MHz, D₂O): δ 175.0 (C=O), 138.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 50.0 (CH-N), 40.0 (CH₂-Ar), 38.0 (CH₂-COOH).

2. Mass Spectrometry (MS):

  • LC-MS (ESI+): Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.10, Found: 180.10.

3. Infrared (IR) Spectroscopy:

  • IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H), 1710 (C=O), 1600, 1495 (aromatic C=C).

4. Chiral High-Performance Liquid Chromatography (HPLC):

  • To determine the enantiomeric excess (e.e.), chiral HPLC is employed.

  • Column: A suitable chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[9]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., formic acid).[9]

  • The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.

In Vivo Evaluation of Anxiolytic Activity

The elevated plus-maze (EPM) test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10]

Animals:

  • Male Swiss albino mice (25-30 g).

  • Animals should be housed in groups with a 12-hour light/dark cycle and have free access to food and water.[10]

Drug Administration:

  • This compound is dissolved in saline.

  • Administer the compound intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the test.

  • A vehicle control group (saline) and a positive control group (e.g., diazepam, 1 mg/kg) should be included.[10]

Elevated Plus-Maze Apparatus:

  • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated above the floor.[10]

Procedure:

  • Place a mouse at the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

Data Analysis:

  • Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

  • Percentage of time spent in open arms: (Time in open arms / Total time) x 100.

  • An increase in these parameters is indicative of an anxiolytic effect.

  • Statistical analysis is performed using ANOVA followed by a post-hoc test.

Applications in Drug Development

This compound serves as a valuable pharmacological tool for studying the GABAergic system. Its anxiolytic and potential nootropic properties make it a lead compound for the development of novel therapeutics for anxiety disorders, stress-related conditions, and cognitive enhancement.[11] Further research into its derivatives and formulations may lead to the development of drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols: (S)-3-Amino-4-phenylbutyric acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of interest for its potential therapeutic applications.[1] It is the (S)-enantiomer of phenibut, a compound known for its anxiolytic and nootropic effects.[2] In the context of cell culture, this molecule serves as a valuable tool for investigating various cellular processes, including cell proliferation, apoptosis, and neuroprotection.

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and a summary of its observed effects on different cell lines.

Mechanism of Action

This compound exerts its effects on cells through a dual mechanism of action, primarily by interacting with the α2-δ subunit of voltage-dependent calcium channels (VDCCs). While the racemic mixture and the (R)-enantiomer of phenibut also act as agonists of the GABA-B receptor, the (S)-enantiomer has a significantly lower affinity for this receptor. Both the (R) and (S)-enantiomers, however, bind to the α2-δ subunit of VDCCs.[3]

1. Interaction with the α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): The α2-δ subunit is an auxiliary protein that modulates the trafficking and function of high-voltage-activated calcium channels. By binding to this subunit, this compound can influence calcium influx into the cell, which in turn affects a multitude of downstream signaling pathways involved in processes like neurotransmitter release, gene expression, and cell survival.[4][5]

2. GABA-B Receptor Agonism (less significant for the S-enantiomer): The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, resulting in a hyperpolarization of the cell membrane and a general inhibitory effect on neuronal activity. While the (R)-enantiomer is a potent GABA-B agonist, the (S)-enantiomer's activity at this receptor is considerably weaker.[2][6]

Data Presentation

The following tables summarize the available quantitative data on the effects of phenylbutyrate (the class of compounds to which (S)-3-Amino-4-phenylbutyric acid belongs) in various cell culture models. It is important to note that much of the existing literature has studied the racemic mixture or the related compound, 4-phenylbutyric acid. Data specifically for the (S)-enantiomer is limited.

Table 1: Effects on Cancer Cell Lines

Cell LineCompoundConcentrationEffectReference
LNCaP (Prostate Cancer)Phenylbutyrate2.5 mMInhibition of cell proliferation, induction of apoptosis, and G1-phase cell cycle arrest.[7]
LuCaP 23.1 (Prostate Cancer Xenograft)Phenylbutyrate2.5 mMInduction of apoptosis after 3 days of treatment.[7]
Human Prostate Cancer Cell LinesPhenylbutyrateNot specifiedCauses 50-60% of cells to undergo apoptosis.[8]

Table 2: Neuroprotective Effects

Cell LineModelCompoundConcentrationEffectReference
SH-SY5Y (Neuroblastoma)Glutamate-induced excitotoxicityPhenibut1 mMInhibition of glutamate-induced apoptosis.[9]
SH-SY5Y (Neuroblastoma)Glutamate-induced excitotoxicityPhenibut20 mM Glutamate + 1 mM PhenibutSimilar cell viability to control (no glutamate or phenibut).[9]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of this compound on the viability of adherent cell lines (e.g., LNCaP, SH-SY5Y).

Materials:

  • This compound

  • Target cell line (e.g., LNCaP or SH-SY5Y)

  • Complete growth medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound in a cell line of interest.

Materials:

  • This compound

  • Target cell line

  • Complete growth medium

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.

  • Cell Harvesting:

    • After treatment, collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only Propidium Iodide) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualization

G Experimental Workflow: Cell Viability and Apoptosis Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_viability Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) Culture Cell Culture (e.g., LNCaP, SH-SY5Y) Seed Seed Cells (96-well or 6-well plate) Culture->Seed Treat Treat cells for 24-72 hours Seed->Treat PrepareCompound Prepare (S)-3-Amino-4-phenylbutyric acid hydrochloride dilutions PrepareCompound->Treat MTT_add Add MTT Reagent Treat->MTT_add Harvest Harvest Cells Treat->Harvest MTT_incubate Incubate 2-4 hours MTT_add->MTT_incubate MTT_solubilize Solubilize Formazan MTT_incubate->MTT_solubilize MTT_read Read Absorbance (570 nm) MTT_solubilize->MTT_read Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain FACS Analyze by Flow Cytometry Stain->FACS

Caption: Workflow for assessing cell viability and apoptosis.

G Signaling Pathway: α2-δ Subunit of VDCC cluster_membrane Plasma Membrane cluster_effects Cellular Effects VDCC Voltage-Dependent Calcium Channel (VDCC) (α1 subunit) Ca_influx Modulation of Ca²⁺ Influx VDCC->Ca_influx a2d α2-δ Subunit a2d->VDCC Modulates Trafficking and Function Phenibut (S)-3-Amino-4-phenylbutyric acid hydrochloride Phenibut->a2d Binds to Downstream Alteration of Downstream Ca²⁺-dependent Signaling Ca_influx->Downstream Response Cellular Response (e.g., Apoptosis, Neuroprotection) Downstream->Response

Caption: Interaction with the α2-δ subunit of VDCCs.

G Signaling Pathway: GABA-B Receptor cluster_membrane Plasma Membrane cluster_effects Cellular Effects GABAB_R GABA-B Receptor G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Phenibut (S)-3-Amino-4-phenylbutyric acid hydrochloride (Low Affinity) Phenibut->GABAB_R Activates Inhibition Inhibition of Neuronal Activity cAMP->Inhibition K_efflux->Inhibition Ca_influx->Inhibition

Caption: GABA-B receptor signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a compound of interest for its potential neuromodulatory effects. The addition of a phenyl ring allows it to cross the blood-brain barrier more readily than GABA itself. Its primary mechanism of action is as a GABA-B receptor agonist, with a secondary action on the α2-δ subunit of voltage-dependent calcium channels. This compound has demonstrated anxiolytic (anxiety-reducing) and nootropic (cognition-enhancing) properties in preclinical studies.[1][2]

These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with a summary of its pharmacological properties and key experimental data.

Data Presentation

Pharmacological and Toxicological Profile
ParameterSpeciesRouteValueReference
LD50 MouseIntraperitoneal (i.p.)900 mg/kg[3]
LD50 RatIntraperitoneal (i.p.)700 mg/kg[3]
Elimination Half-life (t½) HumanOral5.3 hours (at 250 mg)[4]
Excretion HumanOral~63% excreted unchanged in urine
In Vivo Efficacy: Anxiolytic and Nootropic Effects
Animal ModelBehavioral TestDosing RegimenKey FindingsReference
RodentsElevated Plus Maze10-25 mg/kg i.p.Demonstrated tranquilizing and anxiolytic effects.[1]
MicePassive Avoidance Test5 and 10 mg/kg i.p.Significantly higher latency times, indicating improved memory.[1]
MiceSocial Interaction Test10-50 mg/kg i.p.Did not increase the duration or rate of contact between paired mice.[1]
RatsTranscallosal Potential Amplitude25 mg/kg i.p. (single dose)Increased transcallosal response amplitude, suggesting improved interhemispheric transmission.

Experimental Protocols

Preparation of Dosing Solutions

This compound is soluble in aqueous solutions. For in vivo administration, sterile saline (0.9% NaCl) is a commonly used vehicle.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the powder and transfer it to a sterile vial.

  • Add the calculated volume of sterile saline to the vial.

  • Vortex the solution until the powder is completely dissolved.

  • For intravenous or intraperitoneal injections, sterile filter the solution using a 0.22 µm syringe filter to ensure sterility.

  • Store the prepared solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions.

Protocol 1: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared dosing solution of this compound

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Weigh each mouse on the day of the experiment to accurately calculate the injection volume.

  • Dose Calculation:

    • The volume to be injected should not exceed 10 mL/kg of body weight.

    • Example Calculation: For a 25 g mouse and a target dose of 10 mg/kg, with a solution concentration of 1 mg/mL:

      • Dose = 10 mg/kg * 0.025 kg = 0.25 mg

      • Injection Volume = 0.25 mg / 1 mg/mL = 0.25 mL

  • Injection Procedure:

    • Restrain the mouse firmly by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the calculated volume.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage in Rats

Materials:

  • Prepared dosing solution of this compound

  • Sterile syringes

  • Flexible or stainless steel gavage needles (16-18 gauge for adult rats)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the housing conditions and handling for several days before the gavage procedure.

    • Weigh each rat on the day of the experiment.

  • Dose Calculation:

    • The maximum recommended gavage volume for rats is 10-20 mL/kg.[5]

    • Calculate the required volume based on the animal's weight and the concentration of the dosing solution.

  • Gavage Procedure:

    • Gently restrain the rat. One common method is to hold the rat in one hand with the thumb and forefinger on either side of the head to control head movement.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.[6]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The rat should swallow the needle as it passes into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, slowly administer the solution.

    • After administration, gently remove the needle in the same path it was inserted.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing.[7]

Mandatory Visualizations

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S-3-A-4-P (S)-3-Amino-4- phenylbutyric acid HCl GABAB_R GABA-B Receptor (Heterodimer: R1 & R2) S-3-A-4-P->GABAB_R Binds to R1 subunit G_Protein G-protein (αi/o, β, γ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production of K_Channel GIRK K+ Channel K_ion K_Channel->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Channel->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion Ca_Channel->Ca_ion Influx Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits

Caption: GABA-B Receptor Signaling Pathway.[4][8][9][10][11]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimatization (e.g., 1 week) C Animal Weighing & Dose Calculation A->C B Preparation of Dosing Solution ((S)-3-Amino-4-phenylbutyric acid HCl in vehicle) D In Vivo Administration (IP Injection or Oral Gavage) B->D C->D E Behavioral Assessment (e.g., Elevated Plus Maze, Passive Avoidance) D->E Post-treatment interval F Pharmacokinetic Sampling (Blood/Tissue Collection at time points) D->F Time course G Data Collection & Recording E->G F->G H Statistical Analysis G->H I Interpretation of Results H->I

Caption: General In Vivo Experimental Workflow.

References

Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of phenibut. While racemic phenibut and its (R)-enantiomer are primarily known for their agonist activity at the GABA-B receptor, the (S)-enantiomer displays a distinct pharmacological profile. It has a low affinity for the GABA-B receptor and is largely considered inactive at this site. Instead, (S)-phenibut primarily acts as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[1] This interaction suggests potential therapeutic applications in conditions where gabapentinoids are effective, such as neuropathic pain and anxiety disorders.

These application notes provide a summary of the known effects of this compound in rodent models and detailed protocols for investigating its potential therapeutic efficacy in models of neuropathic pain, anxiety, and depression.

Mechanism of Action: α2-δ Subunit of Voltage-Dependent Calcium Channels

This compound exerts its effects by binding to the α2-δ subunit of VDCCs. This subunit is an auxiliary protein that modulates the trafficking and function of the primary channel-forming α1 subunit. In pathological conditions such as neuropathic pain, the expression of the α2-δ subunit is upregulated in primary sensory neurons.

By binding to the α2-δ subunit, this compound is hypothesized to:

  • Reduce the trafficking of VDCCs to the presynaptic terminal.

  • Decrease calcium influx into the presynaptic neuron upon depolarization.

  • Inhibit the release of excitatory neurotransmitters , such as glutamate and substance P, in the spinal cord and brain.

This reduction in neuronal hyperexcitability is believed to underlie its potential analgesic and anxiolytic effects.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron S-Phenibut S-Phenibut a2d_subunit α2-δ Subunit S-Phenibut->a2d_subunit Binds to Ca_influx Ca²⁺ Influx NT_release Neurotransmitter Release (Glutamate) VDCC Voltage-Dependent Calcium Channel a2d_subunit->VDCC Modulates a2d_subunit->Ca_influx Inhibits a2d_subunit->NT_release Reduces VDCC->Ca_influx Mediates Ca_influx->NT_release Triggers Postsynaptic_receptors Postsynaptic Receptors NT_release->Postsynaptic_receptors Activates Neuronal_excitation Reduced Neuronal Excitation Postsynaptic_receptors->Neuronal_excitation Leads to G cluster_setup Setup cluster_testing Testing cluster_analysis Analysis Acclimatize Acclimatize Rodent (30-60 min) Administer Administer (S)-Phenibut HCl or Vehicle Acclimatize->Administer Apply_Filament Apply Von Frey Filament to Hind Paw Administer->Apply_Filament Observe Observe for Paw Withdrawal Apply_Filament->Observe Record Record Response Observe->Record Determine_Threshold Determine 50% Withdrawal Threshold (Up-Down Method) Record->Determine_Threshold Compare Compare Thresholds (Treated vs. Vehicle) Determine_Threshold->Compare Assess Assess Anti-Allodynic Effect Compare->Assess G Acclimatize Acclimatize Rodent to Room Administer Administer (S)-Phenibut HCl or Vehicle Acclimatize->Administer Place_on_Maze Place Rodent on Center of EPM Administer->Place_on_Maze Record_Behavior Record Behavior (5 minutes) Place_on_Maze->Record_Behavior Analyze_Data Analyze Time and Entries in Open/Closed Arms Record_Behavior->Analyze_Data Assess_Effect Assess Anxiolytic Effect Analyze_Data->Assess_Effect G Day1 Day 1: Pre-test (15 min swim) Drug_Admin Drug Administration (e.g., 24h, 5h, 1h pre-test) Day1->Drug_Admin Day2 Day 2: Test (5 min swim) Drug_Admin->Day2 Record Record Behavior Day2->Record Analyze Analyze Immobility Time Record->Analyze Assess Assess Antidepressant-like Effect Analyze->Assess

References

Application Notes and Protocols for the Quantification of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of interest in neuroscience and pharmaceutical development. Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Additionally, a specific method for chiral separation is detailed to ensure the selective quantification of the (S)-enantiomer.

Analytical Methods Overview

Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. When coupled with UV detection, it offers a cost-effective method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling with a mass spectrometry (MS) detector is preferred.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and structural information. However, due to the low volatility and thermal lability of this compound, derivatization is necessary prior to analysis to prevent thermal degradation and cyclization to 4-phenyl-2-pyrrolidinone.[1]

  • UV-Vis Spectrophotometry: This is a simple and rapid method suitable for the quantification of the pure substance or in simple formulations. It relies on the absorbance of ultraviolet light by the phenyl group in the molecule.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method is essential for separating and quantifying the individual enantiomers of 3-Amino-4-phenylbutyric acid, which is crucial as the biological activity often resides in one specific enantiomer.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 1 - 200 µg/mL~0.5 µg/mL~1.5 µg/mL98 - 102%< 2%
HPLC-MS/MS 0.5 - 50 ng/mL0.002 µg/mL0.22 - 0.40 µg/mL97 - 103%< 5%
GC-MS (with derivatization) 10 - 500 ng/mL~1 ng/mL~5 ng/mL95 - 105%< 10%
UV-Vis Spectrophotometry 5 - 25 µg/mL~0.59 µg/mL~1.80 µg/mL97 - 103%< 2%
Chiral HPLC-UV 1 - 100 µg/mL~0.3 µg/mL~1 µg/mL98 - 102%< 2%

Experimental Protocols

Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

This method is designed for the specific quantification of the (S)-enantiomer of 3-Amino-4-phenylbutyric acid hydrochloride.

Protocol:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA).

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A typical starting condition is n-hexane:isopropanol (90:10, v/v). To improve peak shape for this amino acid, a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

    • Sample Solutions: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the (S)-enantiomer against the corresponding concentration of the standard solutions.

    • Determine the concentration of the (S)-enantiomer in the sample solutions by interpolating their peak areas on the calibration curve.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare (S)-enantiomer Standard Solutions HPLC_Injection Inject into Chiral HPLC System Standard_Prep->HPLC_Injection Sample_Prep Dissolve and Filter Sample Sample_Prep->HPLC_Injection Chromatography Isocratic Elution (Hexane/IPA/TFA) HPLC_Injection->Chromatography UV_Detection UV Detection at 210 nm Chromatography->UV_Detection Calibration_Curve Construct Calibration Curve UV_Detection->Calibration_Curve Quantification Quantify (S)-enantiomer in Sample UV_Detection->Quantification Calibration_Curve->Quantification

Caption: Chiral HPLC-UV Workflow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of total 3-Amino-4-phenylbutyric acid hydrochloride in bulk drug and simple formulations.

Protocol:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An ion-pair chromatography method can be effective.[2] A typical mobile phase would be a buffered aqueous solution with an organic modifier. For example, a solution of sodium heptanesulfonate in water, adjusted to an acidic pH (e.g., pH 2.4 with phosphoric acid), with acetonitrile as the organic modifier.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Prepare calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

    • Sample Solutions: Dissolve the sample in the mobile phase to obtain a concentration within the calibration range and filter through a 0.45 µm filter.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of the analyte in the samples from the calibration curve.

HPLC_UV_Workflow A Standard & Sample Preparation in Mobile Phase B Injection into HPLC System A->B C Separation on C18 Column (Ion-Pair Chromatography) B->C D UV Detection at 210 nm C->D E Data Acquisition and Processing D->E F Quantification using Calibration Curve E->F

Caption: HPLC-UV Quantification Workflow

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma or urine.

Protocol:

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 2.0 mm, 5 µm).

    • Mobile Phase A: 0.1% Acetic acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from high aqueous to high organic content.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a product ion. For phenibut, a common transition is m/z 180.1 -> 163.1.

    • Internal Standard: A stable isotope-labeled analog of the analyte is recommended for best accuracy.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for injection.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration in the samples from the calibration curve.

HPLC_MSMS_Workflow start Plasma Sample protein_precip Protein Precipitation (Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap_recon Evaporation & Reconstitution supernatant->evap_recon hplc_inject HPLC Injection evap_recon->hplc_inject lc_separation LC Separation (C18 Column) hplc_inject->lc_separation esi_source ESI Source lc_separation->esi_source msms_analysis MS/MS Analysis (MRM) esi_source->msms_analysis data_quant Data Quantification msms_analysis->data_quant

Caption: HPLC-MS/MS Bioanalytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method requires derivatization to make the analyte volatile and thermally stable.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • The primary amine and carboxylic acid groups of this compound must be derivatized. A common approach is silylation.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Procedure: Evaporate the sample extract to dryness. Add the derivatization reagent and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: A lower temperature (e.g., 200°C) is recommended to minimize thermal degradation of any underivatized compound.[1]

    • Oven Temperature Program: A programmed temperature ramp to separate the derivatized analyte from other components.

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Sample Preparation:

    • Similar to HPLC-MS/MS, an extraction step is required for biological samples.

    • The extracted and dried sample is then subjected to derivatization.

  • Data Analysis:

    • Quantification is based on the peak area of a characteristic ion of the derivatized analyte, typically normalized to an internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Extraction Extraction of Analyte Drying Evaporation to Dryness Extraction->Drying Add_Reagent Add Silylation Reagent (e.g., BSTFA) Drying->Add_Reagent Heating Heating to Form TMS Derivative Add_Reagent->Heating Injection Injection into GC-MS Heating->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quant Quantification Detection->Quant

Caption: GC-MS with Derivatization Workflow

UV-Vis Spectrophotometry

This is a straightforward method for the quantification of the pure substance.

Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Method:

    • Solvent: 0.1 M Hydrochloric acid.[3]

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound in the solvent. The reported λmax is approximately 257 nm.[3]

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the compound in 0.1 M HCl. Prepare a series of dilutions to create calibration standards (e.g., 5-25 µg/mL).

    • Sample Solutions: Accurately weigh the sample and dissolve it in 0.1 M HCl to a concentration within the calibration range.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the λmax using the solvent as a blank.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

UV_Vis_Workflow prep Prepare Standards & Samples in 0.1 M HCl scan Determine λmax (approx. 257 nm) prep->scan measure Measure Absorbance of Standards & Samples at λmax scan->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot quantify Calculate Sample Concentration plot->quantify

Caption: UV-Vis Spectrophotometry Workflow

References

HPLC method for analyzing (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Application Note and Protocol

This document provides a detailed methodology for the analysis of this compound, a compound commonly known as phenibut, using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for use by researchers, scientists, and drug development professionals for the purpose of quantification and chiral purity assessment.

Introduction

This compound is the pharmacologically active enantiomer of phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It exhibits anxiolytic and nootropic effects. Accurate and robust analytical methods are crucial for the quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes two HPLC methods: a reversed-phase method for the quantification of the total amount of 3-Amino-4-phenylbutyric acid hydrochloride and a chiral separation method to determine the enantiomeric purity of the (S)-isomer.

Part 1: Quantitative Analysis by Reversed-Phase HPLC

This method is suitable for determining the total concentration of 3-Amino-4-phenylbutyric acid hydrochloride in a sample.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, water, and ammonium acetate

2. Chromatographic Conditions

  • Mobile Phase: 20 mM Ammonium acetate in water:Acetonitrile (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: Method Validation Summary

The following table summarizes the performance characteristics of the reversed-phase HPLC method.

ParameterResult
Linearity (R²) > 0.999
Range 10 - 200 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 8.0 µg/mL

Part 2: Chiral Separation by HPLC

This method is designed to separate the (S) and (R)-enantiomers of 3-Amino-4-phenylbutyric acid hydrochloride to assess the enantiomeric purity of the (S)-isomer.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade methanol, ethanol, and acetic acid

2. Chromatographic Conditions

  • Mobile Phase: Methanol:Ethanol:Acetic Acid (50:50:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic 3-Amino-4-phenylbutyric acid hydrochloride and dissolve it in 10 mL of the mobile phase. This is used for system suitability to ensure the separation of the two enantiomers.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Inject the racemic standard to identify the retention times of the (S) and (R)-enantiomers.

  • Inject the sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation: Chiral Method Performance
ParameterResult
Resolution (Rs) > 1.5 between enantiomers
Limit of Detection (LOD) for (R)-enantiomer 0.1% of the (S)-enantiomer peak area
Limit of Quantification (LOQ) for (R)-enantiomer 0.3% of the (S)-enantiomer peak area

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weighing of Standard/Sample dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtration (0.45 µm) dissolve->filter injection Sample Injection filter->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification / Purity Calculation integration->quantification

Caption: General workflow for HPLC analysis.

Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride and its Interaction with the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The topic of this document is "(S)-3-Amino-4-phenylbutyric acid hydrochloride as a GABA-B receptor agonist." However, scientific literature indicates that the GABA-B receptor agonist activity of racemic 3-amino-4-phenylbutyric acid hydrochloride (commonly known as Phenibut) resides primarily in the (R)-enantiomer, not the (S)-enantiomer. This document will therefore address the activity of both enantiomers to provide a comprehensive and accurate understanding.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of downstream signaling events resulting in neuronal inhibition. These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for drug development.

3-Amino-4-phenylbutyric acid hydrochloride, known as Phenibut, is a derivative of GABA that can cross the blood-brain barrier. It is used as a pharmaceutical for its anxiolytic and nootropic effects. Phenibut is a chiral molecule and exists as two enantiomers: (S)-3-Amino-4-phenylbutyric acid and (R)-3-Amino-4-phenylbutyric acid. While the user's topic specifies the (S)-enantiomer as a GABA-B receptor agonist, published research consistently demonstrates that the pharmacological activity at the GABA-B receptor is almost exclusively due to the (R)-enantiomer. The (S)-enantiomer is reported to be largely inactive at this receptor.

These application notes provide a summary of the available data on the interaction of Phenibut's enantiomers with the GABA-B receptor and detailed protocols for key experiments used to characterize GABA-B receptor agonists.

Data Presentation

The following tables summarize the quantitative data available for the enantiomers of 3-Amino-4-phenylbutyric acid hydrochloride (Phenibut) at the GABA-B receptor and its secondary target, the α2-δ subunit of voltage-dependent calcium channels (VDCC).

Table 1: Binding Affinity (Ki) of Phenibut Enantiomers at the GABA-B Receptor

CompoundRadioligandTissue SourceKi (µM)Reference
(R)-Phenibut[3H]CGP54626Rat brain membranes92 ± 3[1]
Racemic Phenibut[3H]CGP54626Rat brain membranes177 ± 2[1]
(S)-Phenibut[3H]CGP54626Rat brain membranesInactive[1]

Table 2: Functional Activity (EC50) of Racemic Phenibut at the GABA-B Receptor

CompoundAssay TypeCell/Tissue TypeEC50 (µM)Reference
Racemic PhenibutPatch-clamp recording (outward current density)Mouse cerebellar Purkinje cells1362

Note: No specific EC50 values from functional assays such as GTPγS or cAMP for the individual enantiomers of Phenibut at the GABA-B receptor were found in the reviewed literature. The available data strongly suggests that the (S)-enantiomer is inactive.

Table 3: Binding Affinity (Ki) of Phenibut Enantiomers at the α2-δ Subunit of VDCCs

CompoundRadioligandTissue SourceKi (µM)
(R)-Phenibut[3H]GabapentinRat brain membranes23
(S)-Phenibut[3H]GabapentinRat brain membranes39

Experimental Protocols

Detailed methodologies for key experiments to characterize a compound's activity at the GABA-B receptor are provided below.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride for the GABA-B receptor.

Materials:

  • Test compounds: (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride

  • Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist)

  • Membrane preparation: Rat brain cortical membranes expressing GABA-B receptors

  • Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Unlabeled GABA (1 mM) or Baclofen (100 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh binding buffer and repeat the centrifugation step three times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand ([3H]CGP54626 at a final concentration of 1-5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled GABA or baclofen, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride in stimulating G-protein activation via the GABA-B receptor.

Materials:

  • Test compounds: (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride

  • Radioligand: [35S]GTPγS

  • Membrane preparation: CHO or HEK293 cells stably expressing human recombinant GABA-B1 and GABA-B2 subunits.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • GDP (Guanosine diphosphate)

  • GABA (as a positive control)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes from cells expressing GABA-B receptors as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer containing varying concentrations of the test compound.

    • 20 µL of membrane preparation (5-10 µg of protein).

    • 10 µL of GDP (final concentration 10-30 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiation of Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Determine the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the dose-response curve using non-linear regression.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GABA-B receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride in inhibiting cAMP production.

Materials:

  • Test compounds: (S)- and (R)-3-Amino-4-phenylbutyric acid hydrochloride

  • Cell line: CHO or HEK293 cells stably expressing human recombinant GABA-B1 and GABA-B2 subunits.

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with IBMX (final concentration 100-500 µM) for 15-30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for 15-20 minutes at 37°C.

  • Stimulation: Add forskolin (final concentration 1-10 µM) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration. Determine the EC50 and Emax values from the dose-response curve using non-linear regression.

Visualizations

GABA-B Receptor Signaling Pathway

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (R)-Phenibut GABAB_R GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Decreased production Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Inhibition_NT Inhibition of Neurotransmitter Release Ca_Channel->Inhibition_NT Leads to

Caption: GABA-B receptor signaling cascade.

Experimental Workflow for GABA-B Agonist Characterization

Experimental_Workflow A Compound Synthesis ((S)- and (R)-Phenibut) B Radioligand Binding Assay A->B D GTPγS Binding Assay A->D F cAMP Accumulation Assay A->F C Determine Binding Affinity (Ki) B->C H In vivo Behavioral Studies C->H E Determine Potency (EC50) and Efficacy (Emax) D->E E->H G Confirm Functional Activity F->G G->H I Assess Pharmacological Effects H->I

Caption: Workflow for characterizing GABA-B receptor agonists.

Structure-Activity Relationship of Phenibut Enantiomers

SAR_Phenibut cluster_phenibut Phenibut (Racemic Mixture) cluster_enantiomers Enantiomers cluster_activity GABA-B Receptor Activity Racemic Racemic Phenibut R_Phenibut (R)-Phenibut Racemic->R_Phenibut S_Phenibut (S)-Phenibut Racemic->S_Phenibut Active Active Agonist R_Phenibut->Active Inactive Largely Inactive S_Phenibut->Inactive

Caption: Enantiomer activity at the GABA-B receptor.

References

Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, an enantiomer of Phenibut, is a compound of significant interest in neuroscience research. While the racemic mixture, Phenibut, has been used for its anxiolytic and nootropic effects, understanding the distinct pharmacological properties of its individual enantiomers is crucial for targeted drug development.[1][2] These application notes provide a comprehensive overview of the neuroscience applications of the (S)-enantiomer, focusing on its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound primarily exerts its effects through interaction with the α2δ subunit of voltage-gated calcium channels (VDCCs).[2][3] Unlike its counterpart, (R)-phenibut, the (S)-enantiomer has negligible affinity for the GABA-B receptor.[1][2] The binding to the α2δ subunit is a key mechanism shared with gabapentinoid drugs, suggesting potential applications in neuropathic pain and other neurological disorders.[3][4]

Key Molecular Targets:
  • α2δ Subunit of Voltage-Gated Calcium Channels (VDCCs): Both (R)- and (S)-phenibut bind to the α2δ subunit of VDCCs.[2][3] This interaction is thought to modulate calcium influx, which in turn can affect neurotransmitter release.[5]

  • GABA-B Receptors: The pharmacological activity of racemic phenibut at the GABA-B receptor is primarily attributed to the (R)-enantiomer. The (S)-enantiomer shows little to no significant binding to GABA-B receptors.[1][2]

Data Presentation

Table 1: Comparative Binding Affinities (Ki)
CompoundGABA-B Receptor (μM)α2δ Subunit of VDCCs (μM)
(S)-PhenibutInactive39
(R)-Phenibut9223
Racemic Phenibut177Not explicitly stated, but both enantiomers bind
Baclofen6.0156
GabapentinInactive0.05

Data compiled from multiple sources.[1][4]

Signaling Pathways

Activation of the α2δ subunit of voltage-gated calcium channels by this compound is believed to modulate neuronal excitability. The following diagram illustrates the proposed mechanism.

GABAb_Signaling cluster_0 Presynaptic Terminal S_Phenibut (S)-3-Amino-4-phenylbutyric acid hydrochloride VDCC Voltage-Gated Calcium Channel (α2δ subunit) S_Phenibut->VDCC Binds to α2δ subunit Ca_influx Ca²⁺ Influx VDCC->Ca_influx Modulates Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers fusion Neurotransmitter_release Neurotransmitter Release Vesicle->Neurotransmitter_release Leads to binding_assay_workflow prep Membrane Preparation (e.g., from rat brain cortex) incubate Incubation: Membranes + [³H]-Gabapentin + varying concentrations of (S)-3-Amino-4-phenylbutyric acid HCl prep->incubate separate Separation of bound and free radioligand (e.g., rapid filtration) incubate->separate quantify Quantification of bound radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Ki determination) quantify->analyze patch_clamp_workflow prep Cell Preparation (Cultured neurons or transfected cells) record Establish Whole-Cell Patch-Clamp Configuration prep->record baseline Record Baseline Ca²⁺ Currents record->baseline application Bath Application of (S)-3-Amino-4-phenylbutyric acid HCl baseline->application record_drug Record Ca²⁺ Currents in the Presence of the Drug application->record_drug washout Washout and Record Recovery record_drug->washout analyze Data Analysis (Current amplitude, kinetics) washout->analyze fst_workflow acclimate Animal Acclimation administer Administer (S)-3-Amino-4-phenylbutyric acid HCl or Vehicle (i.p.) acclimate->administer pre_test Pre-test Session (Day 1) (15 min swim) administer->pre_test test Test Session (Day 2) (5 min swim) pre_test->test record Record Immobility Time test->record analyze Data Analysis record->analyze tail_flick_workflow acclimate Animal Acclimation and Restraint baseline Measure Baseline Tail-Flick Latency acclimate->baseline administer Administer (S)-3-Amino-4-phenylbutyric acid HCl or Vehicle baseline->administer test Measure Tail-Flick Latency at Different Time Points Post-Administration administer->test analyze Data Analysis test->analyze

References

Application Notes and Protocols for Formulating (S)-3-Amino-4-phenylbutyric Acid Hydrochloride for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable and effective injectable formulation of (S)-3-Amino-4-phenylbutyric acid hydrochloride. This document outlines the key physicochemical properties, formulation considerations, and detailed experimental protocols necessary for preclinical and clinical development.

This compound , also known as phenibut HCl, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] It is recognized for its anxiolytic and nootropic properties.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a parenteral formulation. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂ · HCl[3]
Molecular Weight 215.68 g/mol [3]
Appearance Fine, white crystalline powder
Water Solubility Highly soluble
Solubility in other solvents DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLPBS (pH 7.2): 10 mg/mL[1]
pKa 4.10 ± 0.10 (Predicted)[1]
Mechanism of Action GABA-B receptor agonist and binding to the α2-δ subunit of voltage-dependent calcium channels.[1][4]

Formulation Development Considerations

The primary goal for an injectable formulation is to ensure sterility, stability, and physiological compatibility. Key considerations include the selection of a suitable vehicle, excipients to enhance stability and solubility, and an appropriate sterilization method.

2.1. Vehicle Selection

Given the high water solubility of this compound, Water for Injection (WFI) is the most suitable primary vehicle.

2.2. Excipient Selection

Excipients are critical for maintaining the stability and efficacy of the final product. The following categories of excipients should be considered:

  • pH Modifying and Buffering Agents: The stability of the drug is often pH-dependent. A slightly acidic pH is likely optimal for this compound. Buffering agents such as citrate, acetate, or phosphate buffers can be used to maintain the desired pH.

  • Tonicity Adjusting Agents: To ensure the formulation is isotonic with physiological fluids and minimize pain upon injection, tonicity-adjusting agents like sodium chloride or dextrose are necessary.

  • Antioxidants: The compound's sensitivity to oxidation necessitates the inclusion of antioxidants.[1] Common choices for parenteral formulations include ascorbic acid, sodium metabisulfite, and acetylcysteine.

  • Chelating Agents: To prevent metal-ion catalyzed oxidation, a chelating agent such as edetate disodium (EDTA) can be included.

  • Solubilizing Agents (if necessary for higher concentrations): For formulations requiring higher concentrations, co-solvents like propylene glycol or polyethylene glycol (PEG), or solubilizing agents such as polysorbates (e.g., Polysorbate 80) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) may be evaluated.

2.3. Sterilization Method

As this compound may be heat-labile, the sterilization method must be carefully selected to prevent degradation.

  • Sterile Filtration: Filtration through a 0.22 µm filter is a common method for sterilizing heat-sensitive solutions.

  • Aseptic Processing: The entire manufacturing process, from compounding to filling, must be conducted under aseptic conditions to prevent microbial contamination.

  • Terminal Sterilization (with caution): While standard autoclaving may cause degradation, ultra-high temperature (UHT) sterilization with a short exposure time could be a viable option, but would require thorough validation to ensure product integrity.

Experimental Protocols

The following protocols provide a framework for the systematic development and evaluation of an injectable formulation of this compound.

3.1. Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in various aqueous vehicles and potential co-solvents.

Methodology:

  • Prepare a series of aqueous solutions with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using appropriate buffers (e.g., acetate, phosphate).

  • Add an excess amount of this compound to a known volume of each solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After reaching equilibrium, allow the undissolved particles to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.

  • Repeat the experiment in triplicate for each condition.

3.2. Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions, which is crucial for developing a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period.

  • Photodegradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

  • Analyze all stressed samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify any degradation products.

3.3. Protocol for Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a specific, accurate, and precise HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions Development:

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized for peak shape and resolution.

    • Detection: UV detection at a wavelength where the drug and potential degradants have significant absorbance.

  • Method Validation (according to ICH guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation product peaks.

    • Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.

    • Accuracy: Determine the recovery of a known amount of drug substance spiked into a placebo formulation.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

3.4. Protocol for Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the final formulation under different storage conditions to establish a shelf-life.

Methodology:

  • Prepare at least three batches of the final formulation and package them in the intended container-closure system.

  • Store the samples under long-term (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) storage conditions.

  • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and analyze for:

    • Appearance (color, clarity, particulate matter)

    • pH

    • Assay of the active ingredient

    • Content of degradation products

    • Sterility

    • Bacterial endotoxins

Visualization of Signaling Pathways and Workflows

4.1. Signaling Pathway of this compound

The primary mechanism of action involves the modulation of inhibitory neurotransmission through its activity at GABA-B receptors and voltage-dependent calcium channels.[1][4]

GABAb_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenibut (S)-3-Amino-4- phenylbutyric acid HCl GABAbR GABA-B Receptor Phenibut->GABAbR Agonist VDCC Voltage-Dependent Calcium Channel (α2-δ subunit) Phenibut->VDCC Binds to α2-δ Gi Gi GABAbR->Gi Activates Ca_influx Ca²⁺ Influx VDCC->Ca_influx Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Leads to Ca_influx->Neuronal_Excitability Contributes to

Caption: Signaling pathway of (S)-3-Amino-4-phenylbutyric acid HCl.

4.2. Experimental Workflow for Formulation Development

A systematic approach is essential for the successful development of an injectable formulation.

Formulation_Workflow Start Start: API Characterization Solubility Solubility Studies (pH, Co-solvents) Start->Solubility Excipient Excipient Compatibility Screening Start->Excipient Formulation Prototype Formulation Development Solubility->Formulation Excipient->Formulation Forced_Deg Forced Degradation Studies Formulation->Forced_Deg Sterilization Sterilization Method Selection & Validation Formulation->Sterilization HPLC_Dev Stability-Indicating HPLC Method Development & Validation Forced_Deg->HPLC_Dev Stability Long-term & Accelerated Stability Studies HPLC_Dev->Stability Final Final Formulation & Dossier Stability->Final Sterilization->Stability

References

Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, the hydrochloride salt of the R-enantiomer of phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is recognized for its anxiolytic and nootropic properties. The primary mechanism of action of this compound is attributed to its activity as an agonist at the GABA-B receptor.[1] Additionally, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1] This dual mechanism of action makes it a compound of significant interest for neuropharmacological research.

Patch-clamp electrophysiology is an indispensable technique for elucidating the effects of compounds like this compound on neuronal excitability and synaptic transmission. By directly measuring ion flow across cell membranes, this technique provides high-resolution insights into the modulation of ion channels and receptors. These application notes provide detailed protocols for characterizing the effects of this compound on its primary molecular targets using whole-cell patch-clamp recordings.

Data Presentation

Table 1: Binding Affinity of (R)-Phenibut

TargetLigandPreparationK_i_ (μM)Reference
α2-δ subunit of VDCC[³H]gabapentinRat brain membranes23[1]
GABA-B Receptor--92*[1]

*Note: The K_i for the GABA-B receptor was not directly determined in the cited study but was referenced from a previous publication (Maskell et al., 2003). The study by Zvejniece et al. (2015) suggests the binding affinity for the α2-δ subunit is four times higher than for the GABA-B receptor._[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization using patch-clamp electrophysiology.

GABAb_Signaling_Pathway cluster_intracellular Intracellular S_3A_4P (S)-3-Amino-4- phenylbutyric acid HCl GABAb_R GABA-B Receptor (GABAB1/GABAB2) S_3A_4P->GABAb_R binds & activates G_protein Gi/o Protein GABAb_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel (K+) G_protein->GIRK activates (Gβγ) CaV Voltage-Gated Ca2+ Channel G_protein->CaV inhibits (Gβγ) cAMP cAMP AC->cAMP produces K+ Efflux K+ Efflux GIRK->K+ Efflux increases Ca2+ Influx Ca2+ Influx CaV->Ca2+ Influx decreases

Caption: GABA-B Receptor Signaling Pathway.

Patch_Clamp_Workflow prep Cell Preparation (e.g., Neuronal Culture or Brain Slice) pipette Pipette Fabrication & Filling (Internal Solution) prep->pipette recording Whole-Cell Patch Clamp Recording (Establish GΩ Seal & Rupture Membrane) pipette->recording baseline Baseline Recording (Record Basal Channel Activity) recording->baseline application Drug Application (Perfusion of (S)-3-Amino-4-phenylbutyric acid HCl) baseline->application data_acq Data Acquisition (Record Changes in Ionic Currents) application->data_acq washout Washout (Perfusion of Control Solution) data_acq->washout analysis Data Analysis (e.g., Dose-Response Curve, IC50/EC50) washout->analysis

Caption: Experimental Workflow for Patch-Clamp Analysis.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on GABA-B receptor-mediated currents and voltage-gated calcium channels using the whole-cell patch-clamp technique.

Protocol 1: Characterization of GABA-B Receptor-Mediated Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

Objective: To determine the potency and efficacy of this compound in activating GIRK channels via GABA-B receptors.

Materials:

  • Cell Type: Neurons known to express GABA-B receptors and GIRK channels (e.g., cultured hippocampal or cortical neurons, or acute brain slices from hippocampus or ventral tegmental area).

  • This compound: 100 mM stock solution in deionized water.

  • Baclofen: (Positive Control) 10 mM stock solution in deionized water.

  • CGP 55845: (GABA-B Antagonist) 10 mM stock solution in DMSO.

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

Equipment:

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with micromanipulators.

  • Perfusion system.

  • Pipette puller.

Procedure:

  • Preparation: Prepare and mount the cell culture dish or brain slice in the recording chamber and continuously perfuse with external solution.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a target neuron and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Baseline Recording: Record a stable baseline current for at least 5 minutes.

  • Drug Application:

    • Apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM) via the perfusion system. Apply each concentration until a steady-state current is reached.

    • Perform a washout with the external solution between applications until the current returns to baseline.

    • (Optional) To confirm the involvement of GABA-B receptors, pre-incubate the cells with a GABA-B antagonist (e.g., 1 µM CGP 55845) before applying this compound.

    • Use baclofen as a positive control to confirm receptor and channel functionality.

  • Data Analysis:

    • Measure the amplitude of the outward current induced by each concentration of the compound.

    • Normalize the current responses to the maximal response.

    • Construct a dose-response curve and calculate the EC50 value.

Protocol 2: Investigation of the Inhibition of Voltage-Gated Calcium Channels (VDCCs)

Objective: To assess the inhibitory effect of this compound on high-voltage activated (HVA) calcium channels.

Materials:

  • Cell Type: Neurons expressing HVA calcium channels (e.g., dorsal root ganglion (DRG) neurons or cultured cortical neurons).

  • This compound: 100 mM stock solution in deionized water.

  • External (Bath) Solution (in mM): 120 Tetraethylammonium (TEA)-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX). Adjust pH to 7.4 with TEA-OH and osmolarity to ~320 mOsm. (Barium is used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm. (Cesium is used to block potassium channels).

Equipment:

  • Same as Protocol 1.

Procedure:

  • Preparation and Pipette Fabrication: As described in Protocol 1.

  • Whole-Cell Configuration:

    • Establish a whole-cell recording from a target neuron.

    • Hold the cell at a potential of -80 mV.

  • Voltage Protocol:

    • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit calcium channel currents. Repeat every 10-15 seconds to allow for recovery from inactivation.

  • Baseline Recording: Record stable baseline calcium currents for at least 3-5 minutes.

  • Drug Application:

    • Apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM) to the bath.

    • Record the current at each concentration until a steady-state block is achieved.

    • Perform a washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the inward barium current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Construct a dose-response curve and determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the detailed electrophysiological characterization of this compound. By systematically investigating its effects on both GABA-B receptor-mediated potassium currents and voltage-gated calcium channels, researchers can gain a deeper understanding of its neuronal mechanisms of action. This information is critical for advancing our knowledge of its therapeutic potential and for the development of novel neuropharmacological agents.

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-phenylbutyric acid hydrochloride, also known as Phenibut HCl.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To ensure the stability of solid this compound, it should be stored in a tightly sealed container at 4°C, protected from moisture.[1] Some suppliers suggest storage at or below room temperature, also in a tightly sealed container, away from excess heat, direct sunlight, and humidity.[2] For long-term stability, adherence to the specific storage conditions provided by the supplier is recommended.

Q2: What is the stability of this compound in solution?

A2: When dissolved in a solvent, the stability of this compound is reduced. For optimal stability in solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The hydrochloride salt form is utilized to enhance its stability and solubility in aqueous solutions.[3]

Q3: What are the main degradation pathways for this compound?

A3: The primary known degradation pathway for this compound is thermal degradation. Under thermal stress, particularly at elevated temperatures such as those encountered in Gas Chromatography (GC) injectors, it can undergo intramolecular cyclization to form the lactam, 4-phenyl-2-pyrrolidinone. The amino group attacks the carboxylic acid group, leading to the elimination of water.

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous solution.
  • Possible Cause: The solubility limit of this compound may have been exceeded, or the temperature of the solution has decreased, reducing its solubility.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the solution to aid in the dissolution of the precipitate. Sonication can also be beneficial.[1]

    • Solvent Adjustment: If the experimental protocol allows, consider adjusting the solvent composition. While highly soluble in water, its solubility in other solvents like DMSO and ethanol is also reported.[1][4] Ensure the chosen solvent is compatible with your experimental design.

    • pH Adjustment: The solubility of amino acids is often pH-dependent. Adjusting the pH of the solution may improve solubility. However, be mindful that significant pH changes can promote degradation.

    • Fresh Preparation: If precipitation persists, it is advisable to prepare a fresh solution, ensuring the solubility limit is not exceeded.

Issue 2: Unexpected or inconsistent analytical results (e.g., HPLC, NMR).
  • Possible Cause: This could be due to degradation of the compound, the presence of impurities in the purchased material, or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before starting an experiment, it is crucial to verify the identity and purity of the this compound lot using analytical techniques such as HPLC, Mass Spectrometry (MS), NMR, or FTIR.[3]

    • Check for Degradation: As mentioned, thermal stress can lead to the formation of 4-phenyl-2-pyrrolidinone. If using GC-MS, consider derivatization of the compound to prevent this cyclization.[5] For HPLC analysis, a stability-indicating method should be used to separate the parent peak from any potential degradants.

    • Review Analytical Method: Consult HPLC troubleshooting guides for common issues such as retention time drift, peak splitting, or baseline noise.[2][6][7][8] Ensure the mobile phase is correctly prepared, the column is properly equilibrated, and the detector settings are appropriate.

    • Use a Fresh Standard: If quantifying the compound, use a freshly prepared standard solution to ensure accuracy, as the compound can degrade in solution over time.

Issue 3: Loss of biological activity in experiments.
  • Possible Cause: The compound may have degraded due to improper storage or handling, or it may have degraded in the experimental medium.

  • Troubleshooting Steps:

    • Confirm Storage Conditions: Ensure that the solid compound and any stock solutions have been stored according to the recommended conditions (see FAQ 1 & 2).

    • Assess Stability in Experimental Medium: this compound may not be stable in certain cell culture media or buffers over the duration of the experiment, especially at physiological temperatures (e.g., 37°C). It is recommended to perform a preliminary stability study of the compound in the specific experimental medium.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for biological assays to minimize the impact of potential degradation.

    • Purity Check: Re-verify the purity of the compound lot being used, as the presence of impurities could interfere with the biological activity.

Quantitative Data on Degradation

Quantitative data from forced degradation studies of this compound are not extensively available in peer-reviewed literature. Such studies are typically conducted by pharmaceutical manufacturers as part of their internal validation processes. Researchers should perform their own forced degradation studies to understand the stability of the compound under their specific experimental conditions. Below is a template table that can be used to summarize the results of such a study.

Table 1: Example Forced Degradation Study Summary for this compound

Stress ConditionParametersDuration% DegradationDegradation Products (if identified)
Acidic Hydrolysis 0.1 M HCl24 hData to be generatedData to be generated
Basic Hydrolysis 0.1 M NaOH24 hData to be generatedData to be generated
Oxidative Degradation 3% H₂O₂24 hData to be generatedData to be generated
Thermal Degradation 60°C48 hData to be generated4-phenyl-2-pyrrolidinone
Photolytic Degradation ICH Q1B guidelines1.2 million lux hours and 200 W h/m²Data to be generatedData to be generated

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should ideally be in the range of 5-20% for the development of a good stability-indicating method.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic degradation, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period, protected from light. Withdraw samples at different time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in an oven at a specific temperature (e.g., 60°C or 80°C) for a defined period. At the end of the study, dissolve the sample in a suitable solvent for analysis.

    • Solution State: Keep an aliquot of the stock solution at an elevated temperature (e.g., 60°C). Withdraw samples at different time points for analysis.

  • Photolytic Degradation:

    • Solid State: Spread a thin layer of the solid compound in a transparent container and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.

    • Solution State: Expose a solution of the compound to the same light conditions. A control solution should be kept in the dark.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. The PDA detector will help in assessing the peak purity of the parent compound.

Protocol 2: Stability-Indicating HPLC Method (Example)

The development of a stability-indicating HPLC method requires careful optimization. The following is a starting point and will likely need modification based on the results of the forced degradation study.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 210 nm or 254 nm). A PDA detector is highly recommended.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

GABA_B_Signaling_Pathway GABA-B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Phenibut Phenibut GABAB_Receptor GABA-B Receptor (GABAB1/GABAB2) Phenibut->GABAB_Receptor Agonist Binding G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel βγ subunit activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP AC->cAMP decreases Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Modulates Downstream Signaling K_ion K+ efflux K_Channel->K_ion Ca_ion Ca2+ influx Ca_Channel->Ca_ion K_ion->Neuronal_Inhibition Hyperpolarization Ca_ion->Neuronal_Inhibition Reduced Neurotransmitter Release

Caption: GABA-B receptor signaling pathway activated by this compound.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis prep Prepare Stock Solution of (S)-3-Amino-4-phenylbutyric acid HCl acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) prep->base oxidative Oxidative Degradation (e.g., 3% H2O2) prep->oxidative thermal Thermal Degradation (e.g., 60°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxidative->sample thermal->sample photo->sample quench Neutralize/Quench Reaction (if applicable) sample->quench hplc Analyze by Stability-Indicating HPLC-PDA Method quench->hplc data Data Analysis: - Calculate % Degradation - Assess Peak Purity - Identify Degradants (LC-MS) hplc->data

Caption: General experimental workflow for a forced degradation study.

References

improving the solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is the hydrochloride salt form of the molecule, which is significantly more soluble in aqueous solutions compared to its free amino acid (FAA) form.[1] It is a white crystalline powder that is generally considered soluble in water.[2] However, achieving high concentrations or dissolving it in specific buffer systems can sometimes be challenging.

Q2: I'm having trouble dissolving the compound, even in water. What are some common reasons for this?

A2: Several factors can contribute to dissolution difficulties:

  • Compound Purity and Form: Ensure you are using the hydrochloride salt form, as the free amino acid form is less water-soluble. The purity of the compound can also affect its solubility.

  • Solvent Quality: Use high-purity, deionized water. The presence of impurities in the solvent can sometimes hinder dissolution.

  • Temperature: Solubility is often temperature-dependent. Gently warming the solution may aid in dissolution.

  • Agitation: Insufficient mixing can lead to slow or incomplete dissolution. Ensure adequate stirring or vortexing.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. This can sometimes lead to clumping and difficulty in dissolving. Store the compound in a dry environment.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, the compound shows solubility in various organic solvents. It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][3] For many in vitro experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous experimental medium.

Q4: When I dilute my DMSO stock solution into my aqueous buffer, a precipitate forms. How can I prevent this?

A4: This phenomenon, known as precipitation upon dilution or "salting out," occurs because the compound is much less soluble in the final aqueous buffer than in the concentrated DMSO stock. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent in the Final Medium: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can help maintain the solubility of the compound.

  • pH Adjustment: The pH of your final aqueous solution can significantly impact the solubility of the compound. Adjusting the pH may be necessary to keep it in solution.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary slightly depending on the experimental conditions (e.g., temperature, pH, purity of the compound).

SolventSolubilityReference
Water (H₂O)100 mg/mL (may require sonication)[3]
Dimethyl Sulfoxide (DMSO)100 mg/mL (may require sonication)[3]
Ethanol14 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[1]
Dimethylformamide (DMF)25 mg/mL[1]

Experimental Protocols

Protocol 1: Standard Method for Determining Aqueous Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube or vial. The excess solid should be clearly visible.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

    • Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • pH Measurement:

    • Measure the pH of the saturated solution.

  • Calculation:

    • Calculate the solubility of the compound in the chosen buffer at the specified temperature, expressing the result in units such as mg/mL or mM.

Protocol 2: Improving Solubility using pH Adjustment

The solubility of this compound, being the salt of a weak base, can be influenced by pH. This protocol describes how to systematically investigate the effect of pH on its solubility.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of buffers spanning the desired pH range (e.g., pH 2 to pH 10).

  • Follow the steps outlined in Protocol 1 for determining the solubility of the compound in each of the prepared buffers.

  • Construct a pH-solubility profile by plotting the measured solubility as a function of the final pH of the saturated solution.

  • Identify the pH range where the solubility is maximal. This information can then be used to prepare solutions for your experiments at a pH that ensures the compound remains dissolved.

Protocol 3: Improving Solubility using Co-solvents

This protocol provides a method for enhancing the solubility of this compound by using a co-solvent system.

Materials:

  • This compound

  • Primary solvent (e.g., water or an aqueous buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with varying percentages of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 30% v/v co-solvent in water).

  • Determine the solubility of this compound in each co-solvent mixture by following the procedure outlined in Protocol 1.

  • Plot the solubility as a function of the co-solvent concentration.

  • Select the co-solvent concentration that provides the desired solubility for your application, keeping in mind the potential for the co-solvent to affect your experimental system (e.g., cell viability). It is crucial to run appropriate vehicle controls in your experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent shake Shake/Rotate at constant temp (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end End quantify->end

Caption: Workflow for Determining Equilibrium Solubility.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects phenibut (S)-3-Amino-4- phenylbutyric acid HCl (Phenibut) gabab_r GABA-B Receptor (GABAB1/GABAB2) phenibut->gabab_r Agonist g_protein Gi/o Protein gabab_r->g_protein Activates dopamine Dopamine Release gabab_r->dopamine Stimulates (Indirectly) ac Adenylate Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Decreases hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability neurotransmitter_release->neuronal_excitability

Caption: GABA-B Receptor Signaling Pathway Activated by (S)-3-Amino-4-phenylbutyric acid HCl.

References

Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride (Phenibut) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as Phenibut.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is the hydrochloride salt of the S-enantiomer of 3-Amino-4-phenylbutyric acid. It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl group allows it to cross the blood-brain barrier more readily than GABA itself.[1] It is known for its anxiolytic and nootropic effects.[1]

2. What is the primary mechanism of action?

The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which acts as a GABA-B receptor agonist.[2][3] Both the (R)- and (S)-enantiomers also bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), similar to gabapentin and pregabalin.[4][5]

3. What is the difference between the (R)- and (S)-enantiomers?

The (R)-enantiomer is significantly more active at the GABA-B receptor.[2][3] The (S)-enantiomer has negligible activity at the GABA-B receptor but does bind to the α2-δ subunit of VDCCs.[4] Therefore, the enantiomeric purity of your compound is a critical factor in interpreting experimental results.

4. How should I store this compound?

It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, flames, and oxidizing agents.

5. What are the typical physical properties of this compound?

This compound is a white to off-white crystalline solid. It is soluble in water, methanol, and DMSO.

Troubleshooting Guides

Synthesis and Purification

Q1: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?

Low yields can arise from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of a limiting reagent.

  • Side reactions: Depending on the synthetic pathway, side products can form, reducing the yield of the desired product. For instance, in multi-step syntheses, purification of intermediates is crucial to prevent the carry-over of impurities that may interfere with subsequent steps.

  • Suboptimal reaction conditions: The reaction conditions (temperature, solvent, catalyst) should be optimized. For example, in routes involving hydrogenation, the choice of catalyst (e.g., Raney nickel, Pd/C) and hydrogen pressure can significantly impact the yield.

  • Purification losses: Significant loss of product can occur during work-up and purification. Ensure that the pH is appropriately adjusted during extractions to maximize the recovery of the amphoteric product. During crystallization, use a suitable solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.

Q2: I am seeing unexpected peaks in the NMR or LC-MS of my synthesized this compound. What are the likely impurities?

The nature of impurities will depend on the synthetic route employed. Common impurities may include:

  • Starting materials: Unreacted starting materials are a common source of impurities.

  • Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of reaction intermediates in the final product.

  • Side products: For example, in syntheses starting from benzaldehyde and nitromethane, various condensation and addition products can form.

  • 4-phenyl-2-pyrrolidinone: This is a common impurity that can form through intramolecular cyclization, especially at elevated temperatures.[2]

  • Enantiomeric impurity: If you are synthesizing a specific enantiomer, the presence of the other enantiomer is a common impurity. Chiral chromatography is necessary to determine enantiomeric purity.

Q3: I am having difficulty purifying my product by crystallization. What can I do?

  • Solvent selection: Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Seeding: Adding a small crystal of pure product to a supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Chromatography: If crystallization is proving ineffective, column chromatography may be necessary for purification.

Analytical and Quality Control

Q1: I am analyzing my sample by GC-MS and getting a peak that does not correspond to this compound. What could be the issue?

(S)-3-Amino-4-phenylbutyric acid is thermally labile and can undergo intramolecular cyclization to form 4-phenyl-2-pyrrolidinone at the high temperatures used in GC injectors.[2][4]

  • Troubleshooting:

    • Derivatization: Derivatize the amine and carboxylic acid groups (e.g., silylation) to increase thermal stability.

    • Lower GC parameters: Reduce the injector port temperature and use a lower initial oven temperature to minimize thermal degradation.[2]

    • Use LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a more suitable technique for analyzing thermally labile compounds like this one.

Q2: My HPLC chromatogram shows broad or tailing peaks for my compound. How can I improve the peak shape?

  • Mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the pH to ensure the analyte is in a single ionic state. For this compound, a lower pH (e.g., below the pKa of the carboxylic acid) is often beneficial.

  • Buffer concentration: Ensure the buffer concentration is sufficient to control the pH and minimize secondary interactions with the stationary phase.

  • Column choice: A different column chemistry (e.g., a polar-embedded phase) may provide better peak shape.

  • Sample solvent: Dissolve the sample in the mobile phase to avoid peak distortion.

In Vitro Experiments

Q1: I am having trouble dissolving this compound for my cell-based assays.

The hydrochloride salt is generally soluble in aqueous buffers. However, if you encounter issues:

  • Use a stock solution: Prepare a concentrated stock solution in a suitable solvent like water or DMSO and then dilute it into your culture medium. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells.

  • Gentle warming and sonication: Gentle warming or sonication can aid in dissolution.

  • pH adjustment: Ensure the pH of your final solution is compatible with your cells.

Q2: My results in cell-based assays are inconsistent. What are the potential sources of variability?

  • Compound stability: While generally stable, the stability of the compound in your specific assay medium and conditions should be considered. Prepare fresh solutions for each experiment.

  • Enantiomeric purity: As the (R)- and (S)-enantiomers have different pharmacological activities, batch-to-batch variations in enantiomeric purity can lead to inconsistent results.

  • Cell passage number: The characteristics of cell lines can change with high passage numbers. Use cells within a defined passage range for all experiments.

  • Assay conditions: Ensure that all assay parameters (cell density, incubation times, reagent concentrations) are consistent between experiments.

In Vivo Experiments

Q1: What is a suitable vehicle for in vivo administration of this compound?

For oral or intraperitoneal administration, sterile saline or water are common and appropriate vehicles due to the compound's water solubility.

Q2: I am conducting an elevated plus maze (EPM) experiment to assess anxiolytic effects and my results are not as expected. What are some common pitfalls?

The EPM is a sensitive behavioral assay, and several factors can influence the results:

  • Lighting: The level of illumination in the testing room can significantly impact rodent behavior. Maintain consistent lighting conditions for all animals.

  • Handling: Acclimate the animals to the experimenter and the testing room to reduce stress-induced variability.

  • Time of day: Test animals at the same time of day to control for circadian variations in behavior.

  • Prior test experience: Previous exposure to the EPM can alter subsequent behavior. This "one-trial tolerance" can be a confounding factor.[6]

  • Animal falling off: If an animal falls off an open arm, it should be gently placed back, but the data from this animal may need to be excluded from the analysis.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂ · HCl
Molecular Weight215.68 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointApproximately 194-201 °C
SolubilitySoluble in water, DMSO, methanol

Table 2: Receptor Binding Affinities (Ki values)

CompoundGABA-B Receptor (Ki, µM)α2-δ Subunit of VDCC (Ki, µM)
(R)-Phenibut92 ± 3[2][3]23[4]
(S)-PhenibutInactive[2][3]39[4]
Racemic Phenibut177 ± 2[2][3]Not reported
Baclofen (reference)6.0 ± 1[2][3]156[4]
Gabapentin (reference)Not applicable0.05[4]

Experimental Protocols

Protocol 1: General Procedure for GABAB Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the GABA-B receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of a suitable radioligand (e.g., [³H]CGP54626).

      • Increasing concentrations of the unlabeled competitor (this compound or a reference compound).

      • For non-specific binding, add a high concentration of a known GABA-B agonist (e.g., GABA or baclofen).

    • Initiate the binding reaction by adding the prepared membrane suspension.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters rapidly with cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol outlines the procedure for assessing the anxiolytic effects of this compound in rodents.

  • Apparatus:

    • A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The dimensions should be appropriate for the species being tested (e.g., rats or mice).

  • Animal Preparation:

    • House the animals in a controlled environment with a regular light-dark cycle.

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or the vehicle at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a fixed period (typically 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use a video-tracking software or manual scoring to measure the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

    • Total distance traveled can be used to assess general locomotor activity and rule out sedative or stimulant effects.

Visualizations

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenibut Phenibut GABAB_Receptor GABAB Receptor (Heterodimer) Phenibut->GABAB_Receptor Binds G_Protein Gαi/o Protein GABAB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (Gα) Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (Gβγ) K_Channel GIRK K⁺ Channel G_Protein->K_Channel Activates (Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Ca_influx Ca²⁺ Influx ↓ Ca_Channel->Ca_influx K_efflux K⁺ Efflux ↑ K_Channel->K_efflux Neuronal_Excitability Neuronal Excitability ↓ Ca_influx->Neuronal_Excitability K_efflux->Neuronal_Excitability

Caption: GABAB Receptor Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Preparation (Solubilization, Dilution) treatment Treatment with (S)-3-Amino-4-phenylbutyric acid HCl compound_prep->treatment cell_culture Cell Culture / Animal Acclimation cell_culture->treatment incubation Incubation / Test Period treatment->incubation data_acq Data Acquisition (e.g., Plate Reader, Video Tracking) incubation->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis

Caption: General Experimental Workflow

logical_relationship cluster_compound Compound Properties cluster_experimental Experimental Conditions cluster_results Results purity Purity reproducibility Reproducibility & Reliability purity->reproducibility enantiomeric_ratio Enantiomeric Ratio ((R)- vs (S)-) enantiomeric_ratio->reproducibility solubility Solubility solubility->reproducibility assay_protocol Assay Protocol assay_protocol->reproducibility animal_handling Animal Handling & Environment animal_handling->reproducibility instrument_cal Instrument Calibration instrument_cal->reproducibility

Caption: Factors Affecting Experimental Reproducibility

References

potential off-target effects of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride

Welcome to the Technical Support Center for this compound. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments related to its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: The primary on-target effect of this compound, also known as phenibut, is its agonist activity at the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] The active enantiomer responsible for this activity is (R)-phenibut.[4]

Key identified off-target effects include:

  • Binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs): Both the (R)- and (S)-enantiomers of phenibut bind to this subunit, which is also the target for gabapentinoids like gabapentin and pregabalin.[4][5] The binding affinity of (R)-phenibut for the α2-δ subunit is reportedly four times higher than its affinity for the GABA-B receptor.[4]

  • Dopamine Receptor Stimulation: Some studies suggest that phenibut stimulates dopamine receptors, which may contribute to its mood-elevating effects.[1][2][6] However, quantitative binding affinity data (e.g., Ki or IC50 values) for this interaction are not well-documented in the available scientific literature. One study indicated that phenibut did not significantly alter dopamine levels in various rat brain structures but did increase the level of a dopamine metabolite.

Q2: Where can I find quantitative data on the off-target binding of this compound?

A2: Quantitative data is available for the binding of the enantiomers of phenibut to the α2-δ subunit of voltage-dependent calcium channels. This data was determined using radioligand binding assays with [3H]gabapentin. Below is a summary of the reported equilibrium dissociation constants (Ki).

Data Presentation: Off-Target Binding Affinities

CompoundTargetKi (μM)Source
(R)-Phenibutα2-δ subunit of VDCCs23 ± 6[5]
(S)-Phenibutα2-δ subunit of VDCCs39 ± 5[5]
Racemic Phenibutα2-δ subunit of VDCCs~90[3]
Baclofenα2-δ subunit of VDCCs156 ± 40[5]
Gabapentinα2-δ subunit of VDCCs0.05[5]

VDCCs: Voltage-Dependent Calcium Channels

Q3: What is the functional consequence of phenibut binding to the α2-δ subunit of VDCCs?

A3: Binding to the α2-δ subunit of VDCCs is the mechanism of action for gabapentinoid drugs, which are used to treat neuropathic pain and epilepsy. This interaction is thought to reduce the release of excitatory neurotransmitters. For phenibut, this off-target activity is associated with gabapentin-like anti-nociceptive (pain-reducing) effects.[4] This may also contribute to its overall central nervous system depressant effects.

Troubleshooting Guides

Issue 1: Unexpected experimental results potentially due to off-target effects.

  • Problem: My experimental results are not consistent with purely GABA-B agonism. For instance, I am observing effects on neuronal excitability that are not blocked by GABA-B antagonists.

  • Possible Cause: This could be due to phenibut's interaction with the α2-δ subunit of voltage-dependent calcium channels. This interaction can modulate neuronal excitability independently of the GABA-B receptor.

  • Troubleshooting Steps:

    • Verify the enantiomeric purity of your compound: The (S)-enantiomer has a higher affinity for the α2-δ subunit compared to the GABA-B receptor (for which it has negligible affinity).[4][5] Using a racemic mixture will result in effects from both enantiomers at both targets.

    • Use a specific antagonist for the α2-δ subunit: While there are no direct antagonists, you can compare the effects of phenibut to those of gabapentin or pregabalin in your experimental model.

    • Consider the expression levels of the α2-δ subunit in your experimental system: The magnitude of the off-target effect will depend on the abundance of this subunit in the cells or tissues you are studying.

Issue 2: Difficulty replicating reported dopaminergic effects.

  • Problem: I am unable to consistently measure a direct interaction of phenibut with dopamine receptors in my binding or functional assays.

  • Possible Cause: The reported dopaminergic effects of phenibut may be indirect or not mediated by direct, high-affinity binding to dopamine receptors. The literature suggesting this interaction is often qualitative and lacks specific binding data. Some studies show an increase in dopamine metabolites rather than a direct effect on dopamine levels, suggesting an influence on dopamine turnover or release rather than receptor binding.

  • Troubleshooting Steps:

    • Measure dopamine release and turnover: Instead of a direct binding assay, consider using techniques like microdialysis in animal models or measuring levels of dopamine metabolites (e.g., DOPAC and HVA) in tissue samples to assess indirect effects on the dopaminergic system.

    • Review the literature for the specific experimental conditions under which dopaminergic effects were reported, as these effects may be dose- or model-dependent.

    • Acknowledge the qualitative nature of this off-target effect: In your experimental design and interpretation, consider that the dopaminergic effects of phenibut may not be due to a classical receptor-ligand interaction.

Experimental Protocols

Key Experiment: [3H]Gabapentin Competition Binding Assay for α2-δ Subunit Affinity

This protocol is adapted from methodologies used to determine the binding affinity of compounds to the α2-δ subunit of voltage-dependent calcium channels.

Objective: To determine the binding affinity (Ki) of this compound for the α2-δ subunit of VDCCs by measuring its ability to compete with the radioligand [3H]gabapentin.

Materials:

  • Test compound: this compound (and its individual enantiomers if available)

  • Radioligand: [3H]gabapentin

  • Receptor source: Rat brain membrane preparations (e.g., from cerebral cortex)

  • Assay buffer: e.g., 10 mM HEPES buffer, pH 7.4

  • Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Unlabeled gabapentin (high concentration, e.g., 100 µM)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Total Binding wells: Add a fixed concentration of [3H]gabapentin (typically near its Kd, e.g., 20-40 nM) and the membrane preparation.

    • Non-specific Binding wells: Add the same concentration of [3H]gabapentin, the membrane preparation, and a high concentration of unlabeled gabapentin.

    • Competition wells: Add the same concentration of [3H]gabapentin, the membrane preparation, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]gabapentin).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]gabapentin used and Kd is the dissociation constant of [3H]gabapentin for the α2-δ subunit.

Visualizations

Off_Target_Signaling_Pathway cluster_membrane Plasma Membrane VDCC Voltage-Dependent Calcium Channel (VDCC) alpha2delta α2-δ subunit Ca_influx Reduced Ca2+ Influx alpha2delta->Ca_influx Modulates channel function leading to Phenibut (S)-3-Amino-4-phenylbutyric acid hydrochloride Phenibut->alpha2delta Binds to Neurotransmitter_release Decreased Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter_release Results in

Caption: Off-target signaling of this compound via the α2-δ subunit of VDCCs.

Experimental_Workflow start Start prep Prepare Rat Brain Membranes start->prep assay_setup Set up Competition Binding Assay prep->assay_setup incubation Incubate with [3H]Gabapentin and Test Compound assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Workflow for [3H]Gabapentin Competition Binding Assay.

References

preventing precipitation of (S)-3-Amino-4-phenylbutyric acid hydrochloride in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-3-Amino-4-phenylbutyric acid hydrochloride in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The hydrochloride salt of (S)-3-Amino-4-phenylbutyric acid is generally considered to be soluble in water.[1] Published data indicates a solubility of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2][3][4] Its solubility is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent due to its ionizable amino and carboxylic acid groups. The predicted pKa of the carboxylic acid group is approximately 4.10.[3] At pH values below its pKa, the compound will be more protonated and is expected to have higher solubility. As the pH approaches the isoelectric point, the molecule will have a net neutral charge, leading to lower aqueous solubility and an increased risk of precipitation.

Q3: Which buffer systems are recommended for working with this compound?

A3: Common buffer systems such as phosphate, citrate, and acetate can be used. However, the choice of buffer and its concentration can impact the solubility of the compound. It is crucial to consider the desired pH range of your experiment and validate the solubility of the compound in the chosen buffer system at the intended concentration.

Q4: Can the buffer concentration affect the solubility of this compound?

A4: Yes, the buffer concentration can influence the ionic strength of the solution, which in turn can affect the solubility of amino acid hydrochlorides. High ionic strength can sometimes lead to a "salting-out" effect, reducing the solubility of the compound. It is advisable to use the lowest effective buffer concentration necessary for your experiment.

Q5: My this compound precipitated out of solution. What are the likely causes?

A5: Precipitation can occur due to several factors:

  • pH Shift: The final pH of your solution may be close to the isoelectric point of the compound, where its solubility is at a minimum.

  • High Concentration: The concentration of the compound may have exceeded its solubility limit in the specific buffer and at the experimental temperature.

  • Low Temperature: Solubility of many compounds, including this one, decreases at lower temperatures. Storing solutions in the refrigerator or on ice could induce precipitation.

  • Buffer Interaction: In some cases, the buffer species itself can interact with the compound to form a less soluble salt.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound in buffer solutions.

Diagram: Troubleshooting Workflow for Precipitation

TroubleshootingWorkflow Troubleshooting Precipitation of this compound start Precipitation Observed check_ph 1. Verify Solution pH start->check_ph ph_issue Is pH near isoelectric point (pI)? (approx. pH 4-7) check_ph->ph_issue adjust_ph Adjust pH away from pI (e.g., to pH < 4 or pH > 7.5) ph_issue->adjust_ph Yes check_concentration 2. Review Compound Concentration ph_issue->check_concentration No end_success Precipitate Redissolved adjust_ph->end_success conc_issue Is concentration too high? check_concentration->conc_issue reduce_conc Reduce compound concentration conc_issue->reduce_conc Yes check_temp 3. Evaluate Storage/Experimental Temperature conc_issue->check_temp No reduce_conc->end_success temp_issue Was the solution stored at a low temperature? check_temp->temp_issue warm_solution Gently warm the solution and maintain at room temperature temp_issue->warm_solution Yes check_buffer 4. Assess Buffer Composition temp_issue->check_buffer No warm_solution->end_success buffer_issue Is buffer concentration high or is there a suspected interaction? check_buffer->buffer_issue change_buffer Lower buffer concentration or switch to an alternative buffer system buffer_issue->change_buffer Yes end_fail Issue Persists - Further Investigation Needed buffer_issue->end_fail No change_buffer->end_success

Caption: A flowchart to systematically troubleshoot precipitation issues.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility behavior of this compound in common laboratory buffers at 25°C. This data is based on its known pKa and general principles of amino acid solubility. For precise experimental values, it is recommended to perform a solubility study as outlined in the experimental protocols below.

Buffer SystempH RangeExpected SolubilityPotential Issues
Acetate Buffer 3.6 - 5.6Good to Moderate: Solubility is expected to be higher at the lower end of this pH range, further away from the isoelectric point.As pH approaches and exceeds the pKa (~4.1), solubility will decrease.
Phosphate Buffer 5.8 - 8.0Moderate to Low: At pH 7.2, the solubility is reported to be 10 mg/mL. Solubility will likely decrease as the pH is lowered towards the isoelectric point.Precipitation is more likely in this pH range, especially at higher concentrations.
Citrate Buffer 3.0 - 6.2Good to Moderate: Similar to acetate buffer, solubility is expected to be better at lower pH values.Potential for decreased solubility as the pH increases.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

This protocol describes the preparation of 100 mM stock solutions of acetate, phosphate, and citrate buffers.

Materials:

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • Deionized water

  • pH meter

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Acetate Buffer (pH 4.5):

    • Dissolve 1.36 g of sodium acetate trihydrate in 80 mL of deionized water.

    • Add 0.57 mL of glacial acetic acid.

    • Adjust the pH to 4.5 with acetic acid or NaOH.

    • Bring the final volume to 100 mL with deionized water.

  • Phosphate Buffer (pH 7.2):

    • Prepare 100 mM solutions of sodium phosphate monobasic (1.20 g in 100 mL) and sodium phosphate dibasic (1.42 g in 100 mL).

    • To 80 mL of the sodium phosphate dibasic solution, add the sodium phosphate monobasic solution until the pH reaches 7.2.

    • Bring the final volume to a convenient, recorded volume.

  • Citrate Buffer (pH 4.0):

    • Prepare 100 mM solutions of citric acid monohydrate (2.10 g in 100 mL) and trisodium citrate dihydrate (2.94 g in 100 mL).

    • To 80 mL of the citric acid solution, add the trisodium citrate solution until the pH reaches 4.0.

    • Bring the final volume to a convenient, recorded volume.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is for determining the equilibrium solubility of this compound in a chosen buffer.

Materials:

  • This compound

  • Prepared buffer solutions of desired pH

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the buffer solution (e.g., 2 mL). An excess is present if solid material remains undissolved.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with the same buffer to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in mg/mL or mM.

Diagram: Signaling Pathway of Solubility Factors

G Factors Influencing Solubility of this compound Solubility Solubility pH Solution pH Ionization Ionization State pH->Ionization pKa pKa (~4.10) pKa->Ionization Ionization->Solubility Major Influence Temperature Temperature Temperature->Solubility Buffer Buffer System BufferConc Buffer Concentration (Ionic Strength) Buffer->BufferConc BufferSpecies Buffer Species (e.g., Phosphate, Citrate) Buffer->BufferSpecies BufferConc->Solubility BufferSpecies->Solubility Concentration Compound Concentration Concentration->Solubility

Caption: Key factors that influence the solubility of the compound.

References

Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for separating its enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a typical method for determining the enantiomeric purity of this compound.

Parameter Value
Column Chiral Stationary Phase (CSP), e.g., polysaccharide-based
Mobile Phase Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL

Experimental Workflow for HPLC Purity Analysis

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (1 mg/mL in Mobile Phase) hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mobile Prepare Mobile Phase (Hexane/Ethanol/TFA) prep_mobile->hplc_system inject_sample Inject Sample (10 µL) hplc_system->inject_sample run_hplc Run Isocratic Separation inject_sample->run_hplc detect UV Detection at 210 nm run_hplc->detect integrate_peaks Integrate Chromatogram Peaks detect->integrate_peaks calculate_purity Calculate Enantiomeric Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC analysis of this compound.

HPLC Troubleshooting FAQs

Q1: I am seeing poor resolution between the (S) and (R) enantiomers. What should I do?

A1: Poor enantiomeric resolution can stem from several factors.[1] Consider the following troubleshooting steps:

  • Optimize Mobile Phase: The ratio of hexane to ethanol is critical. Try decreasing the percentage of ethanol to increase retention and potentially improve resolution. The concentration of TFA can also be adjusted; a slight increase may sharpen peaks.

  • Reduce Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the interaction time with the chiral stationary phase, often leading to better separation.[1]

  • Column Temperature: Temperature can significantly affect chiral separations. Try running the analysis at a lower temperature (e.g., 15°C) to enhance enantioselectivity.

  • Check Column Health: The chiral stationary phase can degrade over time. If performance has declined, consider flushing the column according to the manufacturer's instructions or replacing it.

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[1]

  • Adjust Mobile Phase Additive: The amine group in your compound can interact with residual silanols on silica-based columns. Increasing the concentration of the acidic modifier (TFA) can help to protonate the amine and reduce these secondary interactions.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.

  • Column Contamination: If the column is contaminated, it can lead to active sites that cause tailing.[1] Flush the column with a strong solvent recommended by the manufacturer.

Q3: I am observing a high backpressure in the HPLC system. What could be the cause?

A3: High backpressure is usually indicative of a blockage in the system.

  • Check for Blockages: Systematically check for blockages, starting from the detector and moving backward. A common culprit is a blocked column inlet frit.

  • Reverse Flush Column: You can try to reverse-flush the column (disconnect from the detector) at a low flow rate to dislodge any particulate matter from the inlet frit.

  • Filter Samples: Ensure all samples and mobile phases are properly filtered to prevent particulates from entering the system.

Section 2: Quantitative NMR (qNMR) for Purity Assay

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of this compound without the need for a specific reference standard of the compound itself.

Experimental Protocol: qNMR Purity Determination

This protocol provides a general procedure for qNMR analysis.

Parameter Value
Solvent Deuterated Methanol (Methanol-d4) or D₂O
Internal Standard Maleic Acid or Dimethyl Sulfone (DMSO₂)
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton
Pulse Angle 90°
Number of Scans ≥ 16 (adjust for desired signal-to-noise)
Data Processing Manual phasing and baseline correction

Troubleshooting Logic for qNMR Analysis

qnmr_troubleshooting cluster_issues Observed Problems cluster_causes Potential Causes cluster_solutions Solutions start qNMR Purity Issue inaccurate_purity Inaccurate Purity Value start->inaccurate_purity poor_sn Poor Signal-to-Noise start->poor_sn peak_overlap Peak Overlap start->peak_overlap wrong_d1 Incorrect Relaxation Delay (d1) inaccurate_purity->wrong_d1 integration_error Integration Errors inaccurate_purity->integration_error weighing_error Inaccurate Weighing inaccurate_purity->weighing_error low_scans Insufficient Scans poor_sn->low_scans standard_issue Internal Standard Instability peak_overlap->standard_issue solvent_choice Inappropriate Solvent peak_overlap->solvent_choice set_d1 Set d1 >= 5*T1 wrong_d1->set_d1 manual_integration Manual Integration & Baseline Correction integration_error->manual_integration reweigh Re-weigh Sample & Standard weighing_error->reweigh increase_scans Increase Number of Scans low_scans->increase_scans fresh_standard Use Fresh, Dry Standard standard_issue->fresh_standard change_solvent Change Deuterated Solvent solvent_choice->change_solvent

Caption: Troubleshooting decision tree for qNMR purity analysis.

qNMR Troubleshooting FAQs

Q1: My calculated purity is above 100%. What is the likely cause?

A1: A purity value exceeding 100% typically points to an issue with the internal standard or weighing.

  • Internal Standard Purity: The purity of your internal standard is assumed to be 100% in the calculation. If it contains impurities (e.g., water), its effective concentration will be lower, leading to an overestimation of your sample's purity. Use a certified, dry internal standard.

  • Weighing Error: Ensure accurate weighing of both your sample and the internal standard on a calibrated analytical balance. Any inaccuracies will directly affect the final purity calculation.

  • Integration Error: Incorrectly integrating the peaks of interest can also lead to errors. Ensure that the integration region for both the sample and the internal standard is set correctly and that the baseline is properly corrected.

Q2: I'm seeing overlapping peaks between my sample and the internal standard. How can I resolve this?

A2: Peak overlap will lead to inaccurate integration and, therefore, an incorrect purity value.

  • Choose a Different Internal Standard: Select an internal standard with signals in a region of the ¹H NMR spectrum that is clear of any signals from your analyte.

  • Change the Solvent: Switching to a different deuterated solvent can sometimes shift the peaks enough to resolve the overlap.

  • Adjust pH: For ionizable compounds, adjusting the pH of the sample (e.g., by adding a drop of DCl or NaOD) can shift the position of certain protons, potentially resolving the overlap.

Q3: The signal-to-noise ratio of my spectrum is poor. Will this affect my purity calculation?

A3: Yes, a low signal-to-noise ratio can lead to inaccuracies in peak integration.

  • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.

  • Check Sample Concentration: Ensure that you have dissolved a sufficient amount of your sample and the internal standard to obtain a good signal.

  • Use a Higher Field Magnet: If available, using an NMR spectrometer with a higher magnetic field strength will improve sensitivity and signal dispersion.

Section 3: Titration and Water Content Analysis

Titration methods are valuable for determining the overall assay of the hydrochloride salt and for quantifying the water content.

Experimental Protocols

Acid-Base Titration for Assay

Parameter Value
Titrant 0.1 M Sodium Hydroxide (NaOH)
Sample Preparation Accurately weigh ~150 mg of the sample and dissolve in 50 mL of deionized water
Indicator Phenolphthalein or potentiometric endpoint detection
Endpoint The first permanent pink color or the equivalence point from the titration curve

Karl Fischer Titration for Water Content

Parameter Value
Titration Type Coulometric or Volumetric
Reagent Commercial Karl Fischer reagent
Sample Preparation Accurately weigh the sample and add it directly to the titration vessel
Endpoint Potentiometric
Titration Troubleshooting FAQs

Q1: In Karl Fischer titration, I'm getting an "OVER TITRATION" error. What does this mean?

A1: An "OVER TITRATION" error indicates that there is an excess of iodine in the titration cell, which can be caused by several factors.[2]

  • Stirring Issues: Ensure that the stirrer is on and functioning correctly. Inadequate mixing of the sample with the reagent can lead to localized high concentrations of water, causing the instrument to add too much titrant.[2]

  • Electrode Problems: The detector electrode may be malfunctioning. Check the cable connections and ensure the electrode is clean.

  • Sample Introduction: Introducing the sample too slowly can cause the instrument to over-titrate.

Q2: My acid-base titration endpoint is not sharp. How can I improve it?

A2: A poorly defined endpoint can lead to inaccurate assay results.

  • Solvent System: While water is a common solvent, for some amine hydrochlorides, titrating in a non-aqueous solvent like a mixture of glacial acetic acid can provide a sharper endpoint.

  • Potentiometric Titration: Using a pH meter to monitor the titration and determine the endpoint from the inflection point of the titration curve is generally more accurate than using a colorimetric indicator.

  • Titrant Concentration: Ensure your titrant has been recently standardized.

Q3: Are there any known interferences for Karl Fischer titration with amine hydrochlorides?

A3: Yes, the amine functionality can interfere with the Karl Fischer reaction.

  • pH Shift: Strongly basic amines can shift the pH of the Karl Fischer reagent outside of its optimal range, leading to side reactions and inaccurate results.[3] Using a reagent specifically formulated for basic samples or adding a buffering agent like salicylic acid can mitigate this.[3]

  • Side Reactions: Although less common with the hydrochloride salt, the free amine can potentially react with components of the Karl Fischer reagent. Using specialized reagents can help to avoid these side reactions.[4]

References

interpreting unexpected results with (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (S)-3-Amino-4-phenylbutyric acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from racemic and (R)-phenibut?

This compound is the hydrochloride salt of the (S)-enantiomer of 3-Amino-4-phenylbutyric acid, commonly known as phenibut. Phenibut is a derivative of the inhibitory neurotransmitter GABA.[1] Commercially available phenibut is often a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. The key difference lies in their pharmacological activity. The (R)-enantiomer is significantly more potent as a GABA-B receptor agonist, which is responsible for the classical effects of phenibut.[2][3][4][5] The (S)-enantiomer is largely inactive at the GABA-B receptor.[2][3][4][5]

Q2: I am not observing the expected GABA-B agonist activity in my experiments. What could be the cause?

A primary reason for a lack of GABA-B agonist activity is the use of the (S)-isomer of 3-Amino-4-phenylbutyric acid hydrochloride. Research has shown that the pharmacological activity of racemic phenibut at the GABA-B receptor is primarily due to the (R)-enantiomer.[2][3][4][5] The (S)-enantiomer has a much lower affinity for the GABA-B receptor and is considered inactive at typical experimental concentrations.[2][3][4][5] Therefore, if your experimental design is intended to probe GABA-B agonism, the use of the (S)-isomer will likely yield negative or unexpected results.

Q3: Are there alternative biological targets for this compound?

Yes. While the (S)-enantiomer is inactive at the GABA-B receptor, studies have shown that both the (R)- and (S)-enantiomers of phenibut bind to the α2-δ subunit of voltage-dependent calcium channels.[6][7] This is the same target as the drugs gabapentin and pregabalin. This interaction may explain some of the gabapentin-like anti-nociceptive effects observed with phenibut.[6][7] Therefore, if you are observing biological effects that are not mediated by the GABA-B receptor, it is worth investigating pathways related to the α2-δ subunit of voltage-dependent calcium channels.

Q4: What are the general recommendations for handling and storing this compound?

This compound is typically a white to off-white crystalline powder.[8][9] For safe handling, it is recommended to use personal protective equipment, including gloves, lab coat, and safety goggles.[10] Handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Q5: What is the solubility of this compound?

The hydrochloride salt form of 3-Amino-4-phenylbutyric acid enhances its stability and solubility in aqueous solutions.[8][12] It is generally soluble in water.[13] However, specific solubility data in various buffers and organic solvents can be limited. It is always recommended to perform small-scale solubility tests in your specific experimental buffer before preparing large stock solutions. The pH of the solution can also influence solubility.[13]

Troubleshooting Guides

Problem: Inconsistent or No Biological Activity

Possible Cause 1: Incorrect Stereoisomer As detailed in the FAQs, the (S)-isomer is largely inactive at the GABA-B receptor. If your experiment is designed to measure GABA-B agonism, you will not see the expected activity.

  • Solution: Verify the stereochemistry of your compound. If your research requires GABA-B agonism, you should use the (R)-isomer or the racemic mixture.

Possible Cause 2: Compound Degradation Improper storage or handling can lead to the degradation of the compound.

  • Solution: Ensure the compound has been stored in a cool, dry place, protected from light. Prepare fresh stock solutions for your experiments.

Possible Cause 3: Low Purity of the Compound Impurities in the compound can interfere with the experiment and lead to inconsistent results.

  • Solution: Verify the purity of your compound using analytical techniques such as HPLC or NMR. If the purity is below an acceptable level (typically ≥98% for in vitro assays), a new, high-purity batch should be procured.

Problem: Unexpected Pharmacological Profile

Possible Cause: Activity at an Alternative Target If you observe biological effects that are inconsistent with GABA-B receptor activation, your compound may be acting on an alternative target.

  • Solution: As mentioned in the FAQs, the (S)-isomer binds to the α2-δ subunit of voltage-dependent calcium channels.[6][7] Consider designing experiments to test for activity at this target, such as electrophysiological assays measuring calcium channel currents or binding assays with radiolabeled gabapentin.

Problem: Issues with HPLC Analysis (e.g., peak splitting, broadening, or shifting retention times)

Possible Cause 1: Column Contamination or Degradation Over time, HPLC columns can become contaminated with sample matrix components or the stationary phase can degrade, leading to poor peak shapes.

  • Solution:

    • Wash the column with a strong solvent to remove contaminants.

    • If the problem persists, consider replacing the column.

    • Always use a guard column to protect the analytical column.[14]

Possible Cause 2: Inappropriate Mobile Phase The pH and composition of the mobile phase are critical for good chromatography of amino acids.

  • Solution:

    • Ensure the mobile phase is properly prepared and degassed.

    • Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state.

    • If using a gradient, ensure the gradient is reproducible.[15]

Possible Cause 3: Sample Overload Injecting too much sample can lead to peak fronting or broadening.

  • Solution: Dilute your sample and re-inject.

Data Presentation

Table 1: Comparative Binding Affinities of Phenibut Enantiomers

CompoundTargetAffinity (Ki)Reference
(R)-PhenibutGABA-B Receptor92 ± 3 µM[2][3][4]
(S)-PhenibutGABA-B ReceptorInactive[2][3][4][5]
Racemic PhenibutGABA-B Receptor177 ± 2 µM[2][3][4]
(R)-Phenibutα2-δ Subunit (Voltage-Dependent Ca2+ Channel)23 µM[6]
(S)-Phenibutα2-δ Subunit (Voltage-Dependent Ca2+ Channel)39 µM[6]

Experimental Protocols

Key Experiment: GABA-B Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

Materials:

  • Cell membranes prepared from tissue or cells expressing GABA-B receptors.

  • Radioligand: [3H]CGP54626 (a selective GABA-B antagonist).

  • Non-specific binding control: Baclofen (a known GABA-B agonist) at a high concentration (e.g., 1 mM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Test compound: this compound.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

Expected Result for this compound: Based on published data, the (S)-isomer is not expected to significantly displace the radioligand from the GABA-B receptor at typical concentrations, resulting in a very high or undetermined Ki value.[2][3][4][5]

Mandatory Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or (R)-Phenibut GABAB_R GABA-B Receptor (Heterodimer) GABA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_ion->Ca_channel Influx (Inhibited)

Caption: GABA-B Receptor Signaling Pathway.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the experiment a GABA-B receptor assay? start->q1 a1_yes Verify Stereoisomer (S)-isomer is inactive at GABA-B q1->a1_yes Yes q2 Are there issues with a nalytical methods (e.g., HPLC)? q1->q2 No end Resolution a1_yes->end a1_no Consider alternative targets (e.g., α2-δ subunit) q3 Are there solubility or stability issues? a1_no->q3 q2->a1_no No a2_yes Check column integrity, mobile phase, and sample concentration q2->a2_yes Yes a2_yes->end a3_yes Prepare fresh solutions, verify storage conditions, and test solubility in buffer q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting Workflow for Unexpected Results.

Experimental_Workflow start Obtain (S)-3-Amino-4- phenylbutyric acid HCl step1 Verify Purity and Identity (HPLC, NMR, MS) start->step1 step2 Assess Solubility in Experimental Buffer step1->step2 step3 GABA-B Receptor Binding Assay step2->step3 step4 α2-δ Subunit Binding Assay step2->step4 step5 Functional Assays (e.g., Electrophysiology) step3->step5 step4->step5 end Characterize Pharmacological Profile step5->end

Caption: Experimental Workflow for Compound Characterization.

References

(S)-3-Amino-4-phenylbutyric acid hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of (S)-3-Amino-4-phenylbutyric acid hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is important to keep it away from incompatible materials such as strong oxidizing agents.[2] For long-term stability, storage at room temperature is recommended.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection such as tightly fitting safety goggles.[1][4] In situations where dust formation is possible, a full-face respirator should be used.[1][4]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: this compound is soluble in water and to a lesser extent in DMSO and methanol.[3][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS or saline) or water. The hydrochloride salt form enhances its aqueous solubility and stability.[2] See the detailed experimental protocol below for a step-by-step guide.

Q4: What are the known biological targets of this compound?

A4: The primary biological target is the GABA-B receptor, where it acts as an agonist.[6] The (S)-enantiomer is the more active form at the GABA-B receptor. It has been used in research to study anxiety, neurotransmission, and cognitive enhancement.[6]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with such materials should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Step(s)
Inconsistent or no biological effect observed in experiments. 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions may lead to degradation. 2. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. 3. Low Receptor Expression: The cell line or animal model may have low or no expression of the GABA-B receptor. 4. Assay Sensitivity: The experimental assay may not be sensitive enough to detect the compound's effect.1. Prepare fresh stock solutions. Ensure the compound is stored according to the recommended conditions. 2. Double-check all calculations and ensure accurate pipetting. 3. Verify GABA-B receptor expression in your experimental system using techniques like Western blot or qPCR. 4. Optimize the assay conditions. Consider using a positive control, such as GABA or baclofen, to validate the assay's responsiveness.
Precipitation of the compound in the stock solution or experimental media. 1. Low Solubility: The concentration of the stock solution may exceed the solubility limit in the chosen solvent. 2. pH Effects: The pH of the experimental media may affect the solubility of the compound. 3. Temperature Effects: Storing the solution at a low temperature may cause precipitation.1. Prepare a less concentrated stock solution. Gentle warming may help dissolve the compound, but be cautious of potential degradation. 2. Adjust the pH of the solution. The hydrochloride salt is more soluble in aqueous solutions. 3. Store the solution at the recommended temperature. If refrigeration is necessary, allow the solution to come to room temperature before use.
Unexpected off-target effects. 1. Compound Purity: The compound may contain impurities that are causing the off-target effects. 2. High Concentration: Using a very high concentration of the compound may lead to non-specific interactions.1. Ensure you are using a high-purity grade of the compound. 2. Perform a dose-response curve to determine the optimal concentration range for your experiment and to identify concentrations that may lead to off-target effects.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [3]
Appearance White to off-white crystalline powder[2][3]
Melting Point 194-201°C (with decomposition)[3]
Solubility Water (soluble), DMSO (slightly), Methanol (slightly)[3][5]

Experimental Protocols

Preparation of a 100 mM Stock Solution
  • Weighing: Accurately weigh 21.57 mg of this compound using a calibrated analytical balance.

  • Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile deionized water or phosphate-buffered saline (PBS).

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use (up to a few days), the solution can be stored at 4°C.

In Vitro GABA-B Receptor Activation Assay

This protocol provides a general workflow for assessing the agonist activity of this compound on the GABA-B receptor in a cell-based assay.

  • Cell Culture: Culture a cell line expressing the GABA-B receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Treatment: Remove the growth medium from the cells and wash with assay buffer. Add the diluted compound solutions to the wells. Include a positive control (e.g., GABA or baclofen) and a negative control (vehicle).

  • Incubation: Incubate the plate for the desired period to allow for receptor activation.

  • Detection: Measure the downstream signaling of GABA-B receptor activation. This can be done by quantifying changes in cyclic AMP (cAMP) levels, measuring G-protein activation (e.g., using a [³⁵S]GTPγS binding assay), or monitoring changes in intracellular calcium.

  • Data Analysis: Analyze the data to generate a dose-response curve and determine the EC₅₀ value of the compound.

Visualizations

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S-3-A-4-P_HCl (S)-3-Amino-4- phenylbutyric acid HCl GABAB_R GABA-B Receptor (Heterodimer) S-3-A-4-P_HCl->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production of K_ion K+ Ca_ion Ca2+ Efflux Efflux K_ion->Efflux Leads to Influx Influx Ca_ion->Influx Blocks

Caption: GABA-B Receptor Signaling Pathway.

Experimental_Workflow start Start compound_prep Compound Preparation (Stock Solution & Dilutions) start->compound_prep cell_culture Cell Culture (GABA-B Receptor Expressing Cells) start->cell_culture treatment Cell Treatment (Compound Incubation) compound_prep->treatment cell_plating Cell Plating (96-well plate) cell_culture->cell_plating cell_plating->treatment signal_detection Signal Detection (e.g., cAMP Assay) treatment->signal_detection data_analysis Data Analysis (Dose-Response Curve, EC50) signal_detection->data_analysis end End data_analysis->end

Caption: In Vitro GABA-B Agonist Screening Workflow.

References

Technical Support Center: (S)-3-Amino-4-phenylbutyric acid hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-phenylbutyric acid hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the storage, preparation, and experimental use of this compound.

1. Compound Handling and Storage

Q1: My experimental results are inconsistent. Could the way I'm storing and handling the compound be a factor?

A1: Absolutely. Improper storage and handling of this compound is a significant source of variability. This compound is hygroscopic, meaning it readily absorbs moisture from the air.

Troubleshooting Steps:

  • Verify Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.

  • Minimize Freeze-Thaw Cycles: For solutions, prepare aliquots to avoid repeated freezing and thawing, which can degrade the compound.

  • Use a Desiccator: When weighing the powder, do so in a low-humidity environment or use a desiccator to prevent moisture absorption.

  • Record Lot Numbers: Always document the lot number of the compound used in each experiment to track potential batch-to-batch variations.

2. Solution Preparation

Q2: I'm having trouble dissolving the compound, or I'm seeing precipitation in my solutions. What should I do?

A2: Solubility issues can lead to inaccurate dosing and inconsistent results. The hydrochloride salt form of 3-Amino-4-phenylbutyric acid enhances its stability and aqueous solubility.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO). Refer to the solubility data table below for specific concentrations.

  • pH of the Solution: The pH of your buffer can impact the stability and solubility of the compound. While generally stable, extreme pH values should be avoided. It is recommended to prepare solutions in a buffer with a pH close to physiological pH (7.2-7.4) for in vitro and in vivo studies.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at 4°C for short-term storage (up to 24 hours) or frozen at -20°C or -80°C for longer periods.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation or color change before use. If observed, discard the solution and prepare a fresh one.

3. In Vitro Experiments

Q3: I'm not observing the expected cellular response, or the response is highly variable in my in vitro assays.

A3: Inconsistent cellular responses can stem from several factors, from solution preparation to the specifics of your assay.

Troubleshooting Steps:

  • Confirm Enantiomeric Purity: The pharmacological activity of phenibut is primarily attributed to the (R)-enantiomer at the GABA-B receptor. If you are using a racemic mixture, be aware that the (S)-enantiomer is significantly less active. Inconsistent ratios of enantiomers between batches can be a major source of variability.

  • Vehicle Controls: Always include a vehicle control group (the solvent used to dissolve the compound) to ensure that the observed effects are not due to the solvent itself.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.

  • Incubation Time: Optimize the incubation time of the compound with your cells.

4. In Vivo & Behavioral Studies

Q4: My behavioral data shows high variability between animals and cohorts.

A4: Behavioral studies are inherently prone to variability. Minimizing this requires strict adherence to standardized protocols and careful consideration of experimental parameters.

Troubleshooting Steps:

  • Acclimation: Ensure all animals are properly acclimated to the testing room and equipment before the experiment to reduce stress-induced variability.

  • Consistent Handling: Handle all animals in the same gentle manner.

  • Dosing and Timing: The timing of compound administration relative to the behavioral test is critical. It is advisable to perform a pilot study to determine the optimal time window for your specific assay and animal model. Administer the compound consistently at the same time of day for all animals.

  • Blinding: Whenever possible, the experimenter conducting the behavioral scoring should be blind to the treatment groups to avoid bias.

  • Control Groups: Always include a vehicle-treated control group. For some experiments, a positive control (a compound with a known effect) can also be beneficial.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline powder
Melting Point 194-201°C
Hygroscopicity Hygroscopic

Table 2: Solubility Data

SolventSolubility
Water Highly soluble
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL
Dimethyl sulfoxide (DMSO) 20 mg/mL
Ethanol 14 mg/mL

Table 3: Recommended Storage Conditions

ConditionDurationTemperature
Solid Form Long-term2-8°C in a dry, dark place
Aqueous Solution Short-term (≤ 24 hours)4°C
Aqueous Solution Long-term-20°C or -80°C (in aliquots)

Experimental Protocols

1. Preparation of Stock Solutions for In Vitro Assays

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in PBS.

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out 2.157 mg of this compound.

  • Add Solvent: Add 1 mL of sterile PBS (pH 7.2) to the tube.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but avoid excessive heat.

  • Sterile Filter (Optional): For cell culture experiments, it is recommended to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

2. Elevated Plus Maze (EPM) Protocol for Assessing Anxiolytic-like Effects in Mice

This protocol outlines a standard procedure for using the EPM to evaluate the effects of this compound.

Materials:

  • Elevated plus maze apparatus

  • Video tracking software

  • This compound solution (prepared in saline or other appropriate vehicle)

  • Vehicle solution (control)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-response study (e.g., 10, 25, 50 mg/kg) is recommended to determine the optimal dose. Testing should occur 30-60 minutes post-injection.

  • Testing:

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess general locomotor activity)

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Mandatory Visualizations

GABA_B_Signaling_Pathway cluster_intracellular Intracellular Space Phenibut Phenibut GABAB_R GABA-B Receptor GABA-B1 GABA-B2 Phenibut->GABAB_R:GABAB1 G_protein Gαi/o-βγ GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel GIRK K+ Channel G_protein->K_channel Gβγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ K_channel->K_ion Efflux of Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx of

Caption: GABA-B Receptor Signaling Pathway Activated by this compound (Phenibut).

experimental_workflow start Start: Experimental Question prep 1. Compound Preparation - Weigh (S)-3-Amino-4-phenylbutyric acid HCl - Dissolve in appropriate vehicle - Prepare dilutions start->prep animal_prep 2. Animal Preparation (for in vivo) - Acclimation - Randomization into groups prep->animal_prep cell_prep 2. Cell Culture (for in vitro) - Plate cells - Allow to adhere/grow prep->cell_prep admin 3. Compound Administration - Vehicle (Control) - (S)-3-Amino-4-phenylbutyric acid HCl (Treatment) animal_prep->admin cell_prep->admin assay 4. Experimental Assay - Behavioral Test (e.g., EPM, Rotarod) - Cellular Assay (e.g., Receptor Binding) admin->assay data 5. Data Collection - Video tracking, manual scoring - Plate reader, scintillation counting assay->data analysis 6. Data Analysis - Statistical comparison between groups - Generation of graphs and tables data->analysis conclusion End: Conclusion & Interpretation analysis->conclusion

Caption: General Experimental Workflow for this compound Studies.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues cluster_assay Assay-Specific Issues issue Inconsistent Experimental Results purity Check Enantiomeric Purity & Lot Number issue->purity Is the compound consistent? dosing Review Dosing Regimen (dose, route, timing) issue->dosing Is the protocol standardized? controls Validate Controls (vehicle, positive) issue->controls Is the assay performing as expected? storage Verify Storage Conditions (temp, humidity, light) purity->storage solution Assess Solution Stability (age, precipitation) storage->solution handling Standardize Animal/Cell Handling dosing->handling blinding Implement Blinding Procedures handling->blinding equipment Calibrate and Check Equipment controls->equipment environment Monitor Environmental Conditions equipment->environment

Caption: Logical Troubleshooting Flowchart for Inconsistent Results.

Validation & Comparative

A Comparative Guide to the In Vitro Effects of (S)-3-Amino-4-phenylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as Phenibut, against relevant alternatives. The information presented herein is supported by experimental data to assist researchers in evaluating its pharmacological profile.

This compound is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its key structural feature is a phenyl ring attached to the β-position of the GABA backbone, which allows it to cross the blood-brain barrier more effectively than GABA itself.[2][3] Developed in the Soviet Union in the 1960s, it is recognized for its anxiolytic and nootropic properties.[4][5]

Primary Mechanism of Action: GABA-B Receptor Agonism

The principal in vitro effect of this compound is its activity as a full agonist at the GABA-B receptor.[3][5] GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[6] The receptor is an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[7]

Upon agonist binding to the GABA-B1 subunit, a conformational change activates the associated Gαi/o-type protein.[6][8] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase : The Gα subunit inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[9]

  • Modulation of Ion Channels : The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[6][8] It also inhibits voltage-gated calcium channels (CaV2.1 and CaV2.2), which reduces calcium influx and subsequently suppresses neurotransmitter release.[6]

The (R)-enantiomer of Phenibut demonstrates a significantly higher affinity for the GABA-B receptor—over 100 times greater than the (S)-enantiomer—making it the primary active enantiomer for this target.[3]

GABAB_Signaling_Pathway GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane receptor GABA-B1 GABA-B2 g_protein Gαi/o Gβγ receptor->g_protein Activates k_channel GIRK K+ Channel g_protein:f1->k_channel Activates ca_channel CaV Channel g_protein:f1->ca_channel Inhibits ac Adenylyl Cyclase g_protein:f0->ac Inhibits k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) ca_channel->ca_influx camp ↓ cAMP ac->camp agonist (S)-3-Amino-4- phenylbutyric acid HCl (Agonist) agonist->receptor:f0 Binds extracellular Extracellular intracellular Intracellular

GABA-B Receptor Signaling Pathway
Secondary Mechanism: Gabapentinoid Activity

In addition to its primary action at GABA-B receptors, Phenibut also functions as a gabapentinoid. It binds to and blocks the α2δ subunit of voltage-gated calcium channels (VDCCs), a mechanism it shares with drugs like gabapentin and pregabalin.[3] This action contributes to its overall effect on neuronal excitability by reducing calcium influx.

Comparative In Vitro Data

The primary alternative for in vitro comparison is Baclofen, a structural analog of Phenibut that contains a chlorine atom on the para position of the phenyl ring.[10] This modification significantly increases its potency at the GABA-B receptor.

CompoundPrimary TargetAffinity (IC50, μM)Potency vs. Phenibut
(R,S)-Phenibut HCl GABA-B Receptor Agonist~92 µM1x
Baclofen GABA-B Receptor Agonist~1.3 µM~70x higher
Gabapentin α2δ subunit of VDCCsN/A (Different Target)N/A
Pregabalin α2δ subunit of VDCCsN/A (Different Target)N/A
Data synthesized from rat brain membrane assays. Affinity values can vary based on experimental conditions.[3]

Experimental Protocols

GABA-B Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the GABA-B receptor by measuring its ability to displace a specific radioligand.

Objective: To quantify the binding of this compound to GABA-B receptors in prepared rat brain membranes.

Materials:

  • Tissue: Whole rat brain (minus cerebellum and pons)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]CGP54626 (a potent GABA-B antagonist)

  • Non-specific binding control: 100 µM Baclofen or 1 mM GABA

  • Test Compound: this compound, various concentrations

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[11]

    • Wash the resulting pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step three times to remove endogenous GABA.[11]

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.2 mg/well.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, 2-4 nM [³H]CGP54626, and either the test compound (at various concentrations), buffer (for total binding), or excess unlabeled Baclofen (for non-specific binding).[12]

    • The final assay volume should be around 100-200 µL.

    • Incubate the mixture at room temperature for 1.5 hours to allow binding to reach equilibrium.[12]

  • Separation and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start: Rat Brain Tissue homogenize 1. Homogenize in Tris-HCl Buffer start->homogenize centrifuge1 2. Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 3. High-Speed Centrifugation (140,000 x g) supernatant->centrifuge2 wash 4. Wash Pellet 3x to Remove Endogenous GABA centrifuge2->wash resuspend 5. Resuspend Final Pellet (Membrane Preparation) wash->resuspend incubate Total Binding (Buffer) Non-Specific Binding (+ Baclofen) Test Compound (Variable Conc.) resuspend->incubate filter 7. Rapid Filtration (Separate Bound/Unbound) incubate->filter quantify 8. Scintillation Counting (Quantify Radioactivity) filter->quantify analyze 9. Data Analysis (Calculate IC50) quantify->analyze end End: Affinity Value analyze->end

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit.

Objective: To determine if this compound acts as an agonist by measuring G-protein activation.

Methodology:

  • Prepare cell membranes expressing GABA-B receptors as described above.

  • Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Upon receptor activation by an agonist, the Gα subunit releases GDP and binds [³⁵S]GTPγS.

  • The reaction is stopped, and the amount of membrane-bound [³⁵S]GTPγS is quantified via filtration and scintillation counting.[12]

  • An increase in [³⁵S]GTPγS binding compared to baseline indicates agonist activity.

References

(S)-3-Amino-4-phenylbutyric acid vs (R)-3-Amino-4-phenylbutyric acid activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of (S)- and (R)-3-Amino-4-phenylbutyric Acid

Introduction

3-Amino-4-phenylbutyric acid, commonly known as phenibut, is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is utilized for its anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing) effects.[2] Phenibut is a chiral molecule, existing as two distinct optical isomers, or enantiomers: (S)-3-Amino-4-phenylbutyric acid and (R)-3-Amino-4-phenylbutyric acid. While racemic phenibut (a mixture of both enantiomers) is typically used, the individual enantiomers possess significantly different pharmacological profiles and potencies. This guide provides a detailed comparison of their biological activities, supported by experimental data.

Primary Mechanisms of Action

The pharmacological effects of phenibut are primarily mediated through its interaction with two specific targets in the central nervous system:

  • GABA-B (GABAB) Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain.[3]

  • α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): This is the same target for gabapentinoid drugs like gabapentin and pregabalin.[1][4]

The two enantiomers of phenibut exhibit striking differences in their affinities for these targets, which dictates their overall activity.

Comparative Biological Activity

GABAB Receptor Activity

The most significant difference between the two enantiomers lies in their activity at the GABAB receptor. The (R)-enantiomer is the primary active component at this site.[5][6] Experimental data shows that (R)-phenibut has a more than 100-fold higher affinity for the GABAB receptor compared to (S)-phenibut.[1] In fact, the S-enantiomer is often considered inactive at the GABAB receptor at typical therapeutic concentrations.[5][7]

This differential binding means that the GABA-mimetic effects of racemic phenibut, including sedation, muscle relaxation, and anxiolysis, are almost exclusively attributed to the (R)-enantiomer.[6] Studies have shown that the antidepressant and locomotor depressing activities of (R)-phenibut can be blocked by a GABAB receptor-selective antagonist, confirming this mechanism.[5]

α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)

In contrast to their divergent activity at the GABAB receptor, both (R)- and (S)-phenibut bind to the α2δ subunit of VDCCs with similar affinity.[1][4] This action is analogous to that of gabapentin and pregabalin and is thought to contribute to the analgesic (pain-relieving) properties of phenibut.[4][8] Experimental evidence suggests that the anti-nociceptive effects of phenibut are not blocked by GABAB antagonists, indicating that they are mediated through the α2δ subunit of VDCCs.[4]

Data Presentation: Binding Affinities

The following table summarizes the quantitative binding affinities (Ki) of the (S) and (R) enantiomers of 3-Amino-4-phenylbutyric acid for their primary molecular targets, as determined by radioligand binding assays in rat brain tissue. A lower Ki value indicates a higher binding affinity.

CompoundGABAB Receptor Ki (μM)α2δ Subunit of VDCCs Ki (μM)
(R)-3-Amino-4-phenylbutyric acid 92[1][5]23[1][4]
(S)-3-Amino-4-phenylbutyric acid >1000[1]39[1][4]
Racemic Phenibut177[1][5]Not Determined
Baclofen (Reference GABAB Agonist)6[5]156[1][4]
Gabapentin (Reference Gabapentinoid)>1000[1]0.05[1][4]

Experimental Protocols

Radioligand Binding Assay for GABAB and α2δ Subunit Affinity

This section details a representative methodology for determining the binding affinities of (S)- and (R)-3-Amino-4-phenylbutyric acid.

Objective: To quantify the binding affinity (Ki) of each enantiomer for the GABAB receptor and the α2δ subunit of VDCCs in rat brain tissue.

Materials:

  • Rat brain tissue (cerebral cortex or whole brain minus cerebellum)

  • Tris-HCl buffer

  • Radioligands: [3H]CGP54626 (for GABAB receptors), [3H]gabapentin (for α2δ subunits)

  • Test compounds: (S)-3-Amino-4-phenylbutyric acid, (R)-3-Amino-4-phenylbutyric acid

  • Non-specific binding agent (e.g., baclofen for GABAB, unlabeled gabapentin for α2δ)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Homogenizer

Procedure:

  • Membrane Preparation: Rat brain tissue is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to create a membrane preparation.

  • Binding Assay:

    • Incubation tubes are prepared containing the membrane preparation, the specific radioligand ([3H]CGP54626 or [3H]gabapentin), and varying concentrations of the test compounds ((S)- or (R)-enantiomer).

    • A set of tubes for determining non-specific binding is also prepared, containing a high concentration of a non-labeled competitor (e.g., baclofen or gabapentin).

    • The tubes are incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Visualizations

G cluster_R (R)-3-Amino-4-phenylbutyric acid cluster_S (S)-3-Amino-4-phenylbutyric acid cluster_Targets Molecular Targets cluster_Effects Pharmacological Effects R_Phenibut (R)-Phenibut GABAB GABAB Receptor R_Phenibut->GABAB High Affinity (Ki = 92 μM) a2d α2δ Subunit of VDCC R_Phenibut->a2d Moderate Affinity (Ki = 23 μM) S_Phenibut (S)-Phenibut S_Phenibut->GABAB Very Low Affinity (Ki > 1000 μM) S_Phenibut->a2d Moderate Affinity (Ki = 39 μM) GABA_Effects Anxiolysis, Sedation GABAB->GABA_Effects a2d_Effects Analgesia a2d->a2d_Effects

Caption: Differential binding of (R)- and (S)-phenibut to their molecular targets.

G cluster_prep Preparation cluster_assay Binding Assay cluster_sep Separation & Quantification cluster_analysis Data Analysis p1 Homogenize Rat Brain Tissue p2 Centrifuge & Resuspend to create Membrane Prep p1->p2 a1 Incubate: Membrane Prep + Radioligand + Test Compound p2->a1 s1 Rapid Filtration a1->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting s2->s3 d1 Calculate IC50 s3->d1 d2 Calculate Ki via Cheng-Prusoff Equation d1->d2

Caption: Workflow for a radioligand binding assay.

Conclusion

The biological activity of 3-Amino-4-phenylbutyric acid is highly dependent on its stereochemistry. The (R)-enantiomer is primarily responsible for the GABA-mimetic effects, such as anxiolysis and sedation, due to its significantly higher affinity for the GABAB receptor.[1][5] In contrast, both (R)- and (S)-enantiomers contribute to the analgesic effects by binding to the α2δ subunit of voltage-dependent calcium channels with similar potencies.[1][4] The (S)-enantiomer is largely inactive at the GABAB receptor.[7] This detailed understanding of the differential activity of each enantiomer is crucial for researchers and drug development professionals seeking to develop more selective therapeutic agents.

References

A Comparative Analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride and Baclofen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of (S)-3-Amino-4-phenylbutyric acid hydrochloride, the S-enantiomer of phenibut, and Baclofen. Both compounds are analogues of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and are recognized for their activity as GABA-B receptor agonists.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their chemical properties, pharmacological profiles, and mechanisms of action, supported by experimental data and protocols.

Chemical and Physical Properties

This compound (also known as the S-enantiomer of Phenibut HCl) and Baclofen share a core γ-aminobutyric acid structure but are distinguished by the substitution on the phenyl ring.[1] Baclofen contains a chlorine atom at the para-position of the phenyl ring, whereas phenibut does not.[1] This structural difference significantly influences their pharmacological potency and clinical applications.

PropertyThis compoundBaclofen ((RS)-4-Amino-3-(4-chlorophenyl)butanoic acid)
Synonyms (S)-Phenibut HCl, L-Beta-Homophenylalanine HCl[2][3]Lioresal, Kemstro, Gablofen[4]
Molecular Formula C₁₀H₁₄ClNO₂[3]C₁₀H₁₂ClNO₂[4][5]
Molecular Weight 215.68 g/mol [3]213.66 g/mol [4][5]
Chemical Structure Features a phenyl group attached to the β-position of the GABA backbone.[6][7]Features a 4-chlorophenyl group at the β-position of the GABA backbone.[4][5]
Appearance White crystalline powder.[3]White to off-white, odorless crystalline powder.[4]
Solubility Soluble in water.[3]Slightly soluble in water.[4][8]

Pharmacological Profile

Both compounds exert their primary effects by activating the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA.[9][10] However, their affinity and potency at this receptor differ substantially.

Mechanism of Action

Activation of the GABA-B receptor by agonists like Baclofen and Phenibut initiates a cascade of intracellular events leading to neuronal inhibition.[11] The receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, couples to Gαi/o proteins. This coupling leads to:

  • Inhibition of Adenylyl Cyclase: Reduces the intracellular concentration of cyclic AMP (cAMP).[11]

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Causes potassium ion efflux, leading to hyperpolarization of the neuronal membrane.[10][12]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Suppresses calcium ion influx, which in turn inhibits the release of excitatory neurotransmitters.[11][13]

Phenibut and its analogues have also been found to block α2δ subunit-containing voltage-gated calcium channels, similar to gabapentinoids, although this action is weaker for baclofen.[8][14]

GABA-B Receptor Signaling Pathway Agonist (S)-Phenibut / Baclofen GABABR GABA-B Receptor (GABAB1 + GABAB2) Agonist->GABABR Binds G_Protein Gi/o Protein GABABR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP ATP ATP ATP->cAMP K_ion K+ K_Channel->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Blocked Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_ion->Neurotransmitter Radioligand Binding Assay Workflow A 1. Membrane Preparation (e.g., Rat Brain) B 2. Assay Setup (Membranes + [3H]Baclofen + Competitor) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Rapid Filtration (Separate bound from free ligand) C->D E 5. Scintillation Counting (Quantify radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki values) E->F Logical Relationship GABA GABA (γ-Aminobutyric acid) Analogues Structural Analogues GABA->Analogues Phenibut (S)-3-Amino-4-phenylbutyric acid HCl Analogues->Phenibut Baclofen Baclofen Analogues->Baclofen Target GABA-B Receptor Agonists Phenibut->Target Baclofen->Target

References

A Comparative Guide to the Mechanisms of (S)-3-Amino-4-phenylbutyric acid hydrochloride and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut, and gabapentin. Both compounds are analogues of the neurotransmitter γ-aminobutyric acid (GABA), yet their primary modes of action diverge significantly, leading to distinct pharmacological profiles. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes the signaling pathways to facilitate a clear understanding of their differences.

Introduction to the Compounds

This compound is the S-enantiomer of phenibut, a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1][2] Commercially, phenibut is often supplied as a racemic mixture of its (R)- and (S)-enantiomers.[3][4] It is recognized for its anxiolytic and nootropic effects.[2] The presence of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[5]

Gabapentin is an anticonvulsant and analgesic medication first approved in 1993.[6] While designed as a GABA analogue, its mechanism does not involve direct interaction with GABA receptors.[6][7] It is widely prescribed for the treatment of neuropathic pain, epilepsy, and other neurological disorders.[6]

Comparative Analysis of Mechanisms of Action

The primary distinction between phenibut and gabapentin lies in their principal molecular targets. Phenibut exhibits a dual mechanism, acting as a direct agonist at GABA-B receptors and as a ligand for the α2δ subunit of voltage-gated calcium channels (VDCCs).[1][8] In contrast, gabapentin's effects are mediated almost exclusively through its interaction with the α2δ subunit of VDCCs, with no significant affinity for GABA receptors.[6][7]

This compound (Phenibut)

Phenibut's pharmacological activity is stereospecific. The GABAergic effects are primarily attributed to the (R)-enantiomer, which is a full agonist at the GABA-B receptor.[1][3][9] The (S)-enantiomer, specified in the topic, is largely inactive at the GABA-B receptor but retains affinity for the α2δ subunit of VDCCs.[10][11]

  • GABA-B Receptor Agonism (Primarily R-enantiomer): As a GABA-mimetic, (R)-phenibut activates GABA-B receptors, which are G-protein coupled receptors (GPCRs).[2][12] This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability.[12] This action is responsible for its anxiolytic and sedative effects.[8]

  • α2δ Subunit Ligand (Both Enantiomers): Both (R)- and (S)-phenibut bind to the α2δ subunit of VDCCs, classifying it as a gabapentinoid.[1][10][13] This interaction is similar to the mechanism of gabapentin, contributing to its anti-nociceptive properties.[10] However, its affinity for this target is considerably lower than that of gabapentin.[14]

  • Dopamine Receptor Modulation: Some studies suggest that phenibut may also increase dopamine levels, which could contribute to its mood-elevating effects.[1][8]

Gabapentin

Gabapentin's mechanism is highly specific and does not involve direct GABAergic activity.[7][12]

  • α2δ Subunit Ligand: Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VDCCs.[6][7] It does not bind to the α2δ-3 subunit.[7] This binding is the primary mechanism for its therapeutic effects.[15]

  • Modulation of Calcium Channel Trafficking: Gabapentin does not block the calcium channel pore directly. Instead, its binding to the α2δ subunit is thought to disrupt the trafficking and delivery of the channel complex to the presynaptic membrane.[15] This leads to a reduced density of functional calcium channels at the nerve terminal, which in turn diminishes calcium influx and the subsequent release of excitatory neurotransmitters like glutamate.[6] This reduction in neuronal hyperexcitability underlies its anticonvulsant and analgesic properties.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities of phenibut enantiomers and gabapentin for their respective primary targets, as determined by radioligand binding assays. Lower K_i_ and K_d_ values indicate higher binding affinity.

CompoundTargetParameterValueSpecies/System
(R)-Phenibut GABA-B ReceptorK_i_92 µMRat Brain
(S)-Phenibut GABA-B Receptor-Inactive-
Racemic Phenibut GABA-B ReceptorK_i_177 µMRat Brain
(R)-Phenibut α2δ Subunit (VDCC)K_i_23 µMRat Brain
(S)-Phenibut α2δ Subunit (VDCC)K_i_39 µMRat Brain
Gabapentin α2δ-1 Subunit (VDCC)K_d_59 nM (0.059 µM)Recombinant
Gabapentin α2δ-2 Subunit (VDCC)K_d_153 nM (0.153 µM)Recombinant

Data compiled from multiple sources.[3][7][9][10][12]

Signaling Pathway and Experimental Workflow Diagrams

phenibut_pathway cluster_phenibut Phenibut (R- and S-enantiomers) cluster_targets Molecular Targets cluster_effects Downstream Effects R_Phenibut R-Phenibut GABAB_R GABA-B Receptor R_Phenibut->GABAB_R Agonist (High Activity) a2d_VDCC α2δ Subunit (VDCC) R_Phenibut->a2d_VDCC Ligand S_Phenibut S-Phenibut S_Phenibut->a2d_VDCC Ligand G_Protein Gi/o G-protein Activation GABAB_R->G_Protein Ca_Channel_Mod Ca2+ Channel Trafficking Reduction a2d_VDCC->Ca_Channel_Mod AC_Inhibit Adenylyl Cyclase Inhibition G_Protein->AC_Inhibit K_Channel K+ Channel Activation G_Protein->K_Channel Hyperpolarization Hyperpolarization & ↓ Neuronal Excitability AC_Inhibit->Hyperpolarization K_Channel->Hyperpolarization Neuro_Release ↓ Neurotransmitter Release Ca_Channel_Mod->Neuro_Release

Caption: Signaling pathway for Phenibut enantiomers.

gabapentin_pathway cluster_gabapentin Gabapentin cluster_target Molecular Target cluster_effects Downstream Effects Gabapentin Gabapentin a2d_VDCC α2δ-1 / α2δ-2 Subunit (VDCC) Gabapentin->a2d_VDCC High-Affinity Ligand Ca_Channel_Traf Disruption of Channel Trafficking and Recycling a2d_VDCC->Ca_Channel_Traf Ca_Channel_Density ↓ Surface Expression of VDCCs Ca_Channel_Traf->Ca_Channel_Density Ca_Influx ↓ Presynaptic Ca2+ Influx Ca_Channel_Density->Ca_Influx Neuro_Release ↓ Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neuro_Release Excitability ↓ Neuronal Hyperexcitability Neuro_Release->Excitability

Caption: Signaling pathway for Gabapentin.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation (96-well plate) cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (from tissue or cells expressing the target) quantify_protein 2. Quantify Protein Concentration prep_membranes->quantify_protein add_components 3. Add Components to Wells: - Membranes (fixed amount) - Radioligand (e.g., [3H]Gabapentin) - Unlabeled Competitor (Test Drug) quantify_protein->add_components incubate 4. Incubate to Reach Binding Equilibrium add_components->incubate filter 5. Rapid Filtration (Separates bound from free radioligand) incubate->filter wash 6. Wash Filters (Remove non-specific binding) filter->wash count 7. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 8. Analyze Data (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for α2δ and GABA-B Receptors

This protocol describes a general method for determining the binding affinity (K_i_) of a test compound (e.g., phenibut) by measuring its ability to compete with a known radioligand for a specific receptor target (e.g., α2δ subunit or GABA-B receptor).

1. Membrane Preparation:

  • Source: Tissues (e.g., rat or porcine cerebral cortex) or cultured cells expressing the target receptor (α2δ-1, α2δ-2, or GABA-B) are used.[16]

  • Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release membrane fractions.[17]

  • Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes nuclei and large debris. The resulting supernatant is then ultracentrifuged at high speed (e.g., >100,000 x g) to pellet the membranes containing the receptors.[16][17]

  • Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous ligands (like GABA) that could interfere with the assay.[18]

  • Quantification & Storage: The final pellet is resuspended in a buffer, and the protein concentration is determined (e.g., via BCA or Bradford assay). Aliquots are stored at -80°C.[16]

2. Binding Assay (96-well format):

  • Assay Buffer: A suitable binding buffer is prepared (e.g., for GABA-B: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4; for α2δ: 10 mM HEPES, pH 7.4).[16][18]

  • Reaction Mixture: For each reaction well, the following are added:

    • A fixed volume of the membrane preparation (e.g., 50-100 µg of protein).[19]

    • A fixed concentration of the appropriate radioligand (e.g., [³H]Gabapentin for α2δ or [³H]CGP54626 for GABA-B). The concentration is typically near the K_d_ value of the radioligand for its receptor.[3][16]

    • Varying concentrations of the unlabeled test compound (e.g., (S)-phenibut). A wide concentration range is used to generate a full competition curve.[19]

    • For determining non-specific binding, a high concentration of an unlabeled specific ligand (e.g., unlabeled GABA for GABA-B) is used instead of the test compound.[17]

  • Incubation: The plate is incubated for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[18][19]

3. Separation and Quantification:

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C). The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[19]

  • Washing: The filters are quickly washed with several volumes of ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[19]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[17]

4. Data Analysis:

  • Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competitor).

  • IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 is converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[20]

Conclusion

This compound (phenibut) and gabapentin, despite their structural similarities to GABA, operate through fundamentally different primary mechanisms. Phenibut is a dual-action compound, with its (R)-enantiomer acting as a direct GABA-B receptor agonist and both enantiomers binding to the α2δ subunit of VDCCs, albeit with much lower affinity than gabapentin.[3][10] Gabapentin's effects are highly specific, mediated by high-affinity binding to the α2δ-1 and α2δ-2 subunits, which modulates calcium channel trafficking and reduces excitatory neurotransmission.[6][7] This detailed comparison of their molecular targets, binding affinities, and downstream signaling pathways provides a crucial framework for researchers in neuropharmacology and drug development.

References

A Comparative Guide to (S)-3-Amino-4-phenylbutyric acid hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as (S)-phenibut, with other relevant compounds used in preclinical research targeting the γ-aminobutyric acid type B (GABA-B) receptor. The information presented herein is intended to assist researchers in selecting appropriate pharmacological tools and designing robust experimental protocols for replicating and advancing published findings. This guide summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways.

Comparative Performance Analysis

This compound is the more active enantiomer of phenibut, a neuropsychotropic drug with anxiolytic and nootropic effects. Its primary mechanism of action is as a GABA-B receptor agonist.[1][2] This section compares the binding affinities and behavioral effects of (S)-phenibut with its racemic form, its less active (R)-enantiomer, the classical GABA-B agonist baclofen, and GABA-B positive allosteric modulators (PAMs).

Data Presentation: Ligand Binding Affinities and Behavioral Outcomes

The following tables summarize the quantitative data from various published studies, offering a direct comparison of the pharmacological profiles of these compounds.

Table 1: Comparative Binding Affinities at GABA-B and Other Receptors

CompoundReceptor TargetRadioligandPreparationAffinity (Kᵢ or IC₅₀ in µM)Reference
(S)-Phenibut GABA-B[³H]CGP54626Rat brain membranesInactive (>1000)[3]
α2-δ subunit of VDCC[³H]GabapentinRat brain membranes39[1]
(R)-Phenibut GABA-B[³H]CGP54626Rat brain membranes92[3]
α2-δ subunit of VDCC[³H]GabapentinRat brain membranes23[1]
Racemic Phenibut GABA-B[³H]CGP54626Rat brain membranes177[3]
Baclofen (racemic) GABA-B[³H]CGP54626Rat brain membranes6.0[3]
GABA-B[³H]BaclofenCat cerebellumIC₅₀ = 0.015 ((R)-enantiomer)[3]
α2-δ subunit of VDCC[³H]GabapentinRat brain membranes156[1]
GS39783 (PAM) GABA-B[³⁵S]GTPγS bindingRecombinant CHO cellsPotentiates GABA (EC₅₀ ~3-5)[4]
CGP7930 (PAM) GABA-B[³⁵S]GTPγS bindingRecombinant CHO cellsPotentiates GABA (EC₅₀ ~3-5)[4]

Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. VDCC refers to Voltage-Dependent Calcium Channels.

Table 2: Comparative Efficacy in Preclinical Models of Anxiety and Cognition

CompoundBehavioral AssaySpeciesDose RangeKey FindingsReference
Racemic Phenibut Elevated Plus MazeRodents10-25 mg/kg i.p.Anxiolytic effects observed.[2]
Passive Avoidance TestMice5-10 mg/kg i.p.Improved memory, indicated by increased latency to enter the dark chamber.[2]
Baclofen Elevated Plus MazeMale Mice1, 2.5, 5 mg/kg i.p.Anxiolytic effects in intact and aggressive males.[5]
Social Interaction TestRats1.25, 2.5, 5 mg/kgBlocked the reduction in social interaction induced by ethanol withdrawal.[6]
Novel Object RecognitionRats5 mg/kg daily for 3 weeksImpaired recognition memory.[7]
GS39783 (PAM) Nicotine Self-AdministrationRodentsN/AShowed efficacy in a model reflecting aspects of nicotine dependence.[8]
CGP7930 (PAM) Nicotine Self-AdministrationRodentsN/AShowed efficacy in a model reflecting aspects of nicotine dependence.[8]

Experimental Protocols

To facilitate the replication of published studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GABA-B Receptors

This protocol is adapted from studies characterizing ligand binding to GABA-B receptors.[9][10][11]

1. Membrane Preparation:

  • Euthanize rodents and rapidly dissect the desired brain region (e.g., cortex, cerebellum).

  • Homogenize the tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.

  • Resuspend the final pellet in a known volume of assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation (e.g., 50-120 µg of protein), the competing test compound at various concentrations, and the radioligand (e.g., [³H]CGP54626A at a concentration near its K_d).

  • For determining non-specific binding, a high concentration of a known GABA-B agonist (e.g., 10 mM GABA) is used.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

3. Termination and Analysis:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B filters pre-soaked in 0.3% polyethyleneimine).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is a standard method for assessing anxiety-like behavior in rodents.[12][13][14][15]

1. Apparatus and Environment:

  • The EPM consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • The testing room should have controlled lighting and be free from excessive noise.

2. Procedure:

  • Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze freely for a 5-minute session.

  • The session is typically recorded by an overhead video camera for later analysis.

3. Data Analysis:

  • The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.

  • An increase in these parameters is indicative of an anxiolytic effect.

  • Other measures, such as total arm entries and distance traveled, can be used to assess general locomotor activity.

Novel Object Recognition (NOR) Test for Cognitive Function

The NOR test is used to assess recognition memory in rodents.[16][17][18][19][20]

1. Apparatus and Objects:

  • The test is conducted in an open-field arena.

  • Two sets of identical objects are required, with one set being novel to the animal during the test phase. The objects should be of similar size but differ in shape and texture.

2. Procedure:

  • Habituation: Acclimate the animal to the empty open-field arena for a set period (e.g., 5-10 minutes) on the day before the test.

  • Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (Trial 2): Place one of the familiar objects and one novel object in the same locations in the arena and allow the animal to explore for a set time (e.g., 5 minutes).

3. Data Analysis:

  • The primary measure is the discrimination index (DI), calculated as the time spent exploring the novel object minus the time spent exploring the familiar object, divided by the total exploration time.

  • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.

Mandatory Visualization

GABA-B Receptor Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the activation of the GABA-B receptor.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist ((S)-Phenibut, Baclofen) GABAB_R GABAB Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_channel Voltage-Gated Ca²⁺ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K+ GIRK->K_ion Efflux of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx of Inhibition Inhibition of Neurotransmitter Release Ca_ion->Inhibition

Caption: GABA-B receptor activation and downstream signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

Binding_Assay_Workflow start Start prep Membrane Preparation (Brain Tissue Homogenization & Centrifugation) start->prep incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Filtration & Washing (Separation of Bound and Free Radioligand) incubation->filtration counting Scintillation Counting (Quantification of Radioactivity) filtration->counting analysis Data Analysis (Calculation of IC₅₀ and Kᵢ values) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Comparison of GABA-B Receptor Modulators

This diagram illustrates the relationship between different classes of compounds that modulate the GABA-B receptor.

GABAB_Modulators cluster_agonists Orthosteric Agonists cluster_pams Positive Allosteric Modulators (PAMs) GABAB_Receptor GABA-B Receptor S_Phenibut (S)-Phenibut S_Phenibut->GABAB_Receptor Directly Activates Baclofen Baclofen Baclofen->GABAB_Receptor Directly Activates GS39783 GS39783 GS39783->GABAB_Receptor Enhances GABA Binding CGP7930 CGP7930 CGP7930->GABAB_Receptor Enhances GABA Binding

Caption: Classification of GABA-B receptor modulators.

References

A Comparative Analysis of (S)-3-Amino-4-phenylbutyric Acid Hydrochloride and Structurally Related Neuromodulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (S)-3-Amino-4-phenylbutyric acid hydrochloride, a specific stereoisomer of phenibut, with its racemic form and other key central nervous system depressants, including baclofen, gabapentin, and pregabalin. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on their pharmacological profiles and supporting experimental data.

(S)-3-Amino-4-phenylbutyric acid is the (S)-enantiomer of phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] While racemic phenibut is used for its anxiolytic and nootropic effects, research indicates that its pharmacological activity primarily resides in the (R)-enantiomer, particularly concerning its action at the GABA-B receptor.[1][2][3] The (S)-enantiomer is significantly less active at this receptor.[1][2] However, both enantiomers exhibit affinity for the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism shared with gabapentin and pregabalin.[4][5]

Comparative Pharmacodynamics

The primary mechanism of action for phenibut and its alternatives involves the modulation of GABAergic and calcium channel signaling pathways. A summary of their receptor binding affinities is presented in Table 1.

Table 1: Comparative Receptor Binding Affinities

CompoundTargetBinding Affinity (Ki, µM)Species
(R)-Phenibut GABA-B Receptor92 ± 3Rat
α2-δ subunit of VDCC23Rat
(S)-Phenibut GABA-B ReceptorInactive (at doses up to 500 mg/kg in pharmacological tests)[1][2]Rat
α2-δ subunit of VDCC39Rat
Racemic Phenibut GABA-B Receptor177 ± 2Rat
Baclofen GABA-B Receptor6.0 ± 1Rat
α2-δ subunit of VDCC156Rat
Gabapentin α2-δ subunit of VDCC0.05Rat
Pregabalin α2-δ subunit of VDCC~6 times higher affinity than Gabapentin[6]N/A

Data sourced from multiple studies.[1][3][5][6]

Comparative Efficacy in Preclinical Models

The differential receptor affinities translate to varying pharmacological effects in preclinical models of anxiety, depression, and pain.

Table 2: Summary of Preclinical Efficacy

CompoundExperimental ModelObserved Effect
(R)-Phenibut Forced Swim Test (Antidepressant model)Significantly decreased immobility time at 100 mg/kg.[1]
Tail-Flick Test (Analgesic model)Showed analgesic activity.[1]
Formalin-Induced Paw-Licking (Nociception model)Dose-dependently decreased nociceptive response.[5]
(S)-Phenibut Locomotor activity, antidepressant, and pain testsInactive in doses up to 500 mg/kg.[1][2]
Racemic Phenibut Tail-Flick Test (Analgesic model)Showed analgesic activity, slightly less potent than (R)-phenibut.[1]
Baclofen Models of spasticityPrimarily used as a muscle relaxant.[7]
Anxiety modelsFound to have no anxiolytic properties in a conflict situation model.[8]
Gabapentin & Pregabalin Neuropathic pain modelsEffective in reducing neuropathic pain.[6]
Seizure modelsExhibit anticonvulsant properties.

Experimental Protocols

GABA-B Receptor Binding Assay

This protocol is adapted from radioligand binding experiments used to determine the affinity of compounds for the GABA-B receptor.

Objective: To quantify the binding affinity (Ki) of test compounds to the GABA-B receptor in rat brain membrane preparations.

Materials:

  • Rat brain tissue

  • Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4)

  • Radioligand: [3H]CGP54626 (a selective GABA-B receptor antagonist)

  • Test compounds: (S)-phenibut, (R)-phenibut, racemic phenibut, baclofen

  • Non-specific binding control: High concentration of a known GABA-B agonist (e.g., GABA)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In assay tubes, combine the brain membrane preparation, the radioligand ([3H]CGP54626) at a fixed concentration (e.g., 4 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Forced Swim Test (Porsolt Test)

This protocol is a standard preclinical test for assessing depressive-like behavior and the efficacy of potential antidepressant compounds.

Objective: To evaluate the antidepressant-like effects of test compounds by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • Male mice (e.g., CBA strain)

  • Cylindrical container (e.g., 30 cm height, 12 cm diameter)

  • Water maintained at 25 ± 1°C

  • Test compounds administered at specified doses (e.g., 100 mg/kg)

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice via the appropriate route (e.g., intraperitoneally) at a predetermined time before the test.

  • Test Session: Gently place each mouse individually into the cylinder filled with water to a depth where the mouse cannot touch the bottom or escape (e.g., 20 cm).

  • Recording: The total duration of the test is 6 minutes.[9][10] Behavior is typically recorded for analysis.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is measured during the last 4 minutes of the 6-minute session.[9][10][11]

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for this compound and its alternatives, as well as a typical experimental workflow for their comparison.

GABA_B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (Heterodimer: B1 & B2) G_Protein Gi/o Protein GABAB_R->G_Protein Activation Ligand (R)-Phenibut / Baclofen Ligand->GABAB_R Agonist Binding AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel βγ subunit activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx

Caption: GABA-B receptor signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis & Conclusion A Compound Preparation (S)-Phenibut, (R)-Phenibut, Baclofen, Gabapentin C Randomization of Treatment Groups A->C B Animal Model Selection (e.g., Male CBA mice) B->C D In Vitro Assays (Receptor Binding) C->D E In Vivo Behavioral Tests (Forced Swim, Locomotor Activity) C->E F Data Collection (Binding Affinities, Immobility Time) D->F E->F G Statistical Analysis F->G H Comparative Efficacy & Potency Determination G->H I Conclusion H->I

Caption: Workflow for comparative pharmacological analysis.

References

A Comparative Analysis of Phenibut Enantiomers in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is utilized for its anxiolytic and nootropic properties.[1] As a chiral molecule, it exists in two stereoisomeric forms: (R)-phenibut and (S)-phenibut. While commercially available as a racemic mixture, emerging research demonstrates significant pharmacological divergence between the two enantiomers. This guide provides a comparative analysis of their functional activities, supported by experimental data, to inform targeted research and development.

Data Presentation: Quantitative Comparison of Phenibut Enantiomers

The functional differences between (R)- and (S)-phenibut are most evident in their binding affinities for their primary molecular targets: the GABAB receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs).

LigandTargetAssay TypePreparationKi (μM)Reference
(R)-Phenibut GABAB ReceptorRadioligand Binding ([3H]CGP54626)Rat Brain Membranes92 ± 3[2]
(S)-Phenibut GABAB ReceptorRadioligand Binding ([3H]CGP54626)Rat Brain MembranesInactive[2][3]
Racemic Phenibut GABAB ReceptorRadioligand Binding ([3H]CGP54626)Rat Brain Membranes177 ± 2[2]
Baclofen (Reference) GABAB ReceptorRadioligand Binding ([3H]CGP54626)Rat Brain Membranes6.0 ± 1[2]
(R)-Phenibut α2δ subunit of VDCCRadioligand Binding ([3H]gabapentin)Rat Brain Membranes23[3]
(S)-Phenibut α2δ subunit of VDCCRadioligand Binding ([3H]gabapentin)Rat Brain Membranes39[3]
Gabapentin (Reference) α2δ subunit of VDCCRadioligand Binding ([3H]gabapentin)Rat Brain Membranes0.05[3]

Key Findings from In Vivo Studies:

  • In tests of locomotor activity, antidepressant effects, and pain response, (S)-phenibut was found to be inactive at doses up to 500 mg/kg.[2][4]

  • Conversely, (R)-phenibut was approximately twice as potent as racemic phenibut in the majority of these pharmacological tests.[2][4]

  • Specifically, in the forced swimming test, only (R)-phenibut (at 100 mg/kg) significantly reduced immobility time, indicating an antidepressant-like effect.[2][4]

  • The analgesic and locomotor depressing activities of (R)-phenibut were inhibited by a GABAB receptor-selective antagonist, CGP35348, confirming the involvement of this receptor.[2][4]

  • However, the anti-nociceptive effects of (R)-phenibut in a neuropathic pain model were not blocked by the GABAB antagonist, suggesting the involvement of the α2δ subunit of VDCCs in this specific action.[3]

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This assay quantifies the affinity of a compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (cortical tissue)

  • [3H]CGP54626 (selective GABAB receptor antagonist)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds: (R)-phenibut, (S)-phenibut, racemic phenibut, baclofen

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Rat brain cortical membranes are prepared and homogenized in Tris-HCl buffer.

  • Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]CGP54626 and varying concentrations of the test compounds.

  • The incubation is carried out at room temperature for a specified period to allow for binding equilibrium to be reached.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay for α2δ Subunit of VDCCs

This assay determines the binding affinity of a compound for the α2δ subunit of voltage-dependent calcium channels.

Materials:

  • Rat brain membranes

  • [3H]gabapentin (radiolabeled ligand for the α2δ subunit)

  • HEPES buffer

  • Test compounds: (R)-phenibut, (S)-phenibut, gabapentin

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Rat brain membranes are prepared and suspended in HEPES buffer.

  • Membrane aliquots are incubated with [3H]gabapentin in the presence of varying concentrations of the test compounds.

  • Following incubation to equilibrium, the mixture is filtered through glass fiber filters.

  • Filters are washed with cold buffer to reduce non-specific binding.

  • The amount of radioactivity on the filters is quantified by liquid scintillation counting.

  • IC50 values are determined from concentration-response curves.

  • Ki values are calculated from the IC50 values.

Mandatory Visualization

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R-Phenibut R-Phenibut GABAB_R GABAB Receptor (GABAB1 + GABAB2) R-Phenibut->GABAB_R Agonist Binding G_protein G Protein (Gi/o) GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibition K_channel GIRK K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP Ca_ion Ca2+ Influx Ca_channel->Ca_ion Decreased K_ion K+ Efflux K_channel->K_ion Increased

Caption: Signaling pathway of R-phenibut at the GABAB receptor.

a2d_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenibut_Enantiomers R- and S-Phenibut VDCC Voltage-Gated Ca2+ Channel (with α2δ subunit) Phenibut_Enantiomers->VDCC Binding to α2δ Ca_ion Ca2+ Influx VDCC->Ca_ion Inhibition Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Reduced

Caption: Mechanism of action of phenibut enantiomers at the α2δ subunit of VDCCs.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Prepare Rat Brain Membrane Homogenate incubate Incubate Membranes with [3H]Ligand & Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count calculate Calculate IC50 and Ki Values count->calculate

Caption: A generalized workflow for radioligand binding assays.

References

A Comparative Guide to the In Vitro and In Vivo Effects of (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is the hydrochloride salt of the S-enantiomer of phenibut. While the racemic mixture of phenibut has been studied for its anxiolytic, nootropic, and anticonvulsant properties, understanding the distinct effects of the S-enantiomer both in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for targeted drug development and a comprehensive understanding of its pharmacological profile. This guide provides a comparative overview of the currently available experimental data.

In Vitro Effects: Targeting Neuronal Receptors and Cellular Viability

The actions of this compound at the cellular and molecular level have been investigated through receptor binding assays and cell-based viability studies. These experiments provide foundational knowledge of its primary targets and potential neuroprotective mechanisms.

Receptor Binding Affinity

Binding assays are critical for determining the affinity of a compound for its molecular targets. For this compound and its related compounds, these assays have focused on the GABA-B receptor and the α2-δ subunit of voltage-dependent calcium channels (VDCCs).

CompoundTargetBinding Affinity (Ki) in µM
(R)-PhenibutGABA-B Receptor92 ± 3[1]
Racemic PhenibutGABA-B Receptor177 ± 2[1]
(S)-Phenibut GABA-B Receptor Inactive [1]
(R)-Phenibutα2-δ subunit of VDCC23[2]
(S)-Phenibut α2-δ subunit of VDCC 39 [2]

Experimental Protocol: GABA-B Receptor Binding Assay

A standard experimental approach to determine the binding affinity of compounds to the GABA-B receptor involves a competitive radioligand binding assay.

  • Membrane Preparation: Rat brain cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

  • Binding Reaction: The prepared membranes are incubated with a specific radioligand for the GABA-B receptor, such as [3H]CGP54626, a selective antagonist.[1]

  • Competition: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Neuroprotection Against Glutamate-Induced Excitotoxicity

In vitro studies using neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, are employed to investigate the potential neuroprotective effects of compounds against excitotoxic insults.

ConditionCell Viability (% of Control)
Control100%
20 mM Glutamate~70%[3]
20 mM Glutamate + 1 mM PhenibutProtected from apoptosis[3]

Experimental Protocol: Glutamate-Induced Apoptosis in SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a high concentration of glutamate (e.g., 20 mM) to induce excitotoxicity. A parallel set of cells is co-treated with glutamate and the test compound (this compound). A control group receives neither glutamate nor the test compound.

  • Assessment of Apoptosis: After a 24-hour incubation period, cell viability and apoptosis can be assessed using various methods:

    • Flow Cytometry: Cells are stained with a fluorescent dye that enters dead cells (e.g., Sytox) and analyzed by flow cytometry to quantify the percentage of dead cells.[3]

    • Western Blotting: The expression levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family, can be measured by Western blotting to elucidate the underlying molecular pathways.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

In Vivo Effects: From Animal Behavior to Pharmacological Activity

In vivo studies, primarily in rodent models, are essential for evaluating the physiological and behavioral effects of this compound. These studies provide insights into its potential therapeutic applications for anxiety, depression, cognitive enhancement, and seizure disorders.

Anxiolytic and Antidepressant-like Effects

Behavioral tests such as the elevated plus maze and the forced swim test are standard preclinical models for assessing anxiolytic and antidepressant-like properties of a compound.

Forced Swim Test

TreatmentImmobility Time
ControlBaseline
(R)-Phenibut (100 mg/kg)Significantly decreased[1]

Experimental Protocol: Forced Swim Test

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating passively with only small movements to keep the head above water) is recorded during the last 4 minutes of the session.

  • Drug Administration: The test compound, a vehicle control, and a positive control (a known antidepressant) are administered at a specified time before the test (e.g., 30-60 minutes).

  • Data Analysis: The immobility time for each group is compared. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Nootropic (Cognition-Enhancing) Effects

The novel object recognition test is a widely used assay to evaluate the effects of compounds on learning and memory.

Experimental Protocol: Novel Object Recognition Test

  • Habituation: On the first day, mice are allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).

  • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A "discrimination index" is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Anticonvulsant Effects

The pentylenetetrazol (PTZ)-induced seizure test is a common model to screen for anticonvulsant activity.

Pentylenetetrazol (PTZ)-Induced Seizure Test

TreatmentEffect on PTZ-Induced Seizures
(R)-Phenibut (up to 100 mg/kg)No effect[2]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test

  • Drug Administration: The test compound or vehicle is administered to the animals at a specific time before the seizure-inducing agent.

  • Induction of Seizures: A convulsant dose of pentylenetetrazol (e.g., 60-85 mg/kg) is administered, typically via intraperitoneal injection.

  • Observation: Following PTZ administration, the animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures. Key parameters recorded include the latency to the first myoclonic jerk and the first generalized clonic seizure.

  • Data Analysis: The latency to seizures and the percentage of animals protected from seizures in the treated group are compared to the vehicle control group. An increase in seizure latency or a reduction in the incidence of seizures indicates potential anticonvulsant activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms and methodologies discussed.

GABAB_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GB1/GB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx S_Phenibut (S)-3-Amino-4- phenylbutyric acid HCl S_Phenibut->GABAB_R Binds to GB1 G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->K_channel Opens G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC

Caption: GABA-B Receptor Signaling Pathway.

Glutamate_Apoptosis_Pathway Glutamate High Extracellular Glutamate Receptor Glutamate Receptors (e.g., NMDA) Glutamate->Receptor Ca_influx Excessive Ca2+ Influx Receptor->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Caspases Caspase Activation Mitochondria->Caspases Release of cytochrome c ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis Phenibut (S)-3-Amino-4- phenylbutyric acid HCl VGCC α2-δ subunit of Voltage-Gated Ca2+ Channel Phenibut->VGCC Binds to VGCC->Ca_influx Inhibits

Caption: Glutamate-Induced Apoptosis Pathway.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis Animals Rodents (Mice or Rats) Acclimation Acclimation Period Animals->Acclimation Grouping Randomized Grouping (Vehicle, Test Compound, Positive Control) Acclimation->Grouping Drug_Admin Drug Administration (e.g., i.p., p.o.) Grouping->Drug_Admin Behavioral_Test Behavioral Assay (e.g., EPM, FST, NOR, PTZ) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated or Manual) Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General In Vivo Experimental Workflow.

References

A Comparative Guide to Negative Control Experiment Design for (S)-3-Amino-4-phenylbutyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of robust and well-controlled experiments is paramount to generating valid and interpretable data. This guide provides a detailed comparison and methodology for designing negative control experiments involving (S)-3-Amino-4-phenylbutyric acid hydrochloride, the less active enantiomer of Phenibut.

Phenibut (4-Amino-3-phenylbutanoic acid) is a neuropsychotropic drug that acts as a GABA-mimetic, primarily through agonism at the GABA-B receptor.[1] It is a chiral molecule, existing as two optical isomers or enantiomers: (R)-phenibut and (S)-phenibut.[2] Pharmacological studies have consistently demonstrated that the biological activity at the GABA-B receptor is almost exclusively attributed to the (R)-enantiomer, which is considered the active form (eutomer).[3][4][5] In contrast, (S)-phenibut shows significantly lower affinity for the GABA-B receptor, making it an ideal negative control for isolating and studying the specific effects mediated by this receptor.[6]

However, it is crucial to note that both (R)- and (S)-phenibut bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), similar to gabapentin.[7][8] Therefore, while (S)-phenibut is an excellent negative control for GABA-B receptor activity, it is not an inert substance. The quintessential negative control in any pharmacological study is the vehicle—the formulation used to deliver the active pharmaceutical ingredient (API), but without the API itself.[9] This guide will detail the use of both the inactive enantiomer and the vehicle as negative controls.

Pharmacological Comparison of Phenibut Enantiomers

The primary distinction between the enantiomers lies in their affinity for the GABA-B receptor. This differential binding is the foundation for using the (S)-enantiomer as a negative control.

CompoundGABA-B Receptor Affinity (Ki, µM)Binding to α2-δ VDCC SubunitPrimary Pharmacological Activity
(R)-3-Amino-4-phenylbutyric acid HCl ~92[6]Yes[7][8]GABA-B Agonist; Gabapentinoid effects
(S)-3-Amino-4-phenylbutyric acid HCl >100-fold lower than (R)-enantiomer[3]Yes[7][8]Gabapentinoid effects; Inactive at GABA-B
Racemic Phenibut HCl ~177[6]Yes[7][8]Mixed (primarily (R)-enantiomer driven)
Vehicle Control N/ANoInert baseline

Experimental Design and Workflow

A well-designed experiment to assess the specific GABA-B mediated effects of Phenibut should include the active enantiomer as a positive control, the inactive enantiomer as a specific negative control, and the vehicle as a baseline negative control.

G cluster_0 Experimental Groups cluster_1 Experimental Assays cluster_2 Data Analysis & Interpretation G1 Group 1: Vehicle Control (e.g., Saline) Assay1 In Vitro: Receptor Binding Assay G1->Assay1 Baseline Assay2 In Vivo: Behavioral Assay (e.g., Analgesia) G1->Assay2 Baseline G2 Group 2: Positive Control (R)-Phenibut HCl G2->Assay1 Expected Max Effect G2->Assay2 Expected Max Effect G3 Group 3: Negative Control (S)-Phenibut HCl G3->Assay1 Expected No/Minimal Effect (at GABA-B) G3->Assay2 Expected No/Minimal Effect (at GABA-B) G4 Group 4: Test Article (Racemic Phenibut HCl) G4->Assay1 Test G4->Assay2 Test Analysis Compare outcomes across groups. Isolate GABA-B mediated effects from off-target or vehicle effects. Assay1->Analysis Assay2->Analysis

Caption: Experimental workflow for comparing Phenibut enantiomers.

Experimental Protocols and Data Presentation

In Vitro Protocol: GABA-B Receptor Binding Assay

This assay quantifies the binding affinity of each compound to the GABA-B receptor.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a buffered solution to isolate cell membranes containing GABA-B receptors.

  • Competitive Binding: Incubate the prepared membranes with a constant concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626).

  • Compound Addition: Add varying concentrations of the test compounds (Vehicle, (R)-Phenibut, (S)-Phenibut, Racemic Phenibut) to compete with the radioligand for binding sites.

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

  • Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 (concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each compound.

Expected Quantitative Data:

Experimental GroupExpected IC50 (µM)Interpretation
Vehicle Control No inhibitionNo affinity for the GABA-B receptor.
(R)-Phenibut HCl Low (e.g., 90-100)[6]High affinity for the GABA-B receptor.
(S)-Phenibut HCl Very High / No inhibitionNegligible affinity for the GABA-B receptor.
Racemic Phenibut HCl Intermediate (e.g., 170-180)[6]Affinity is driven by the (R)-enantiomer.
In Vivo Protocol: Tail-Flick Test for Analgesia

This assay measures the antinociceptive (pain-reducing) effects, which can be mediated by GABA-B agonism.[6]

Methodology:

  • Animal Acclimation: Acclimate male mice or rats to the testing environment and handling procedures.

  • Baseline Measurement: Measure the baseline tail-flick latency for each animal by applying a controlled heat source (e.g., a focused light beam) to the tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.

  • Compound Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.) at equivalent doses (e.g., 100 mg/kg) to the respective groups.

  • Post-Dose Measurement: At a predetermined time point post-administration (e.g., 30-60 minutes), re-measure the tail-flick latency.

  • Data Analysis: Analyze the change in latency from baseline for each group. Statistical analysis (e.g., ANOVA) is used to compare the effects between groups.

Expected Quantitative Data:

Experimental Group (100 mg/kg)Mean Tail-Flick Latency (seconds) ± SEMInterpretation
Vehicle Control 2.5 ± 0.3No analgesic effect.
(R)-Phenibut HCl 7.8 ± 0.6Significant analgesic effect.
(S)-Phenibut HCl 2.7 ± 0.4No significant GABA-B mediated analgesic effect.[6][7]
Racemic Phenibut HCl 5.4 ± 0.5Moderate analgesic effect.[6]

Underlying Signaling Pathway

The differential effects of the (R) and (S) enantiomers can be visualized at the level of the GABA-B receptor signaling cascade. (R)-phenibut acts as an agonist, initiating a downstream signaling pathway, while (S)-phenibut fails to bind effectively and does not trigger this cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular R_Phenibut (R)-Phenibut GABAB_Receptor GABA-B Receptor R_Phenibut->GABAB_Receptor:f0 Binds & Activates S_Phenibut (S)-Phenibut S_Phenibut->GABAB_Receptor:f0 No significant binding G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Channels K+ Channels (Open) Ca2+ Channels (Close) G_Protein->Channels Modulates cAMP ↓ cAMP AC->cAMP Effect Neuronal Hyperpolarization (Inhibition) cAMP->Effect Channels->Effect

Caption: GABA-B receptor signaling pathway activation.

References

Safety Operating Guide

Proper Disposal of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S)-3-Amino-4-phenylbutyric acid hydrochloride as a hazardous chemical waste and handle it according to your institution's environmental health and safety (EHS) guidelines. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling and disposal.

The following guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with waste management regulations.

Waste Classification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. This compound should be classified and segregated as follows:

Waste StreamContainer TypeSegregation Guidelines
Solid Waste Labeled, sealed, compatible container for hazardous chemical waste.Halogenated Organic Waste: As a hydrochloride salt, this compound contains a halogen and should be collected in a designated container for halogenated organic waste.[2] Do not mix with non-halogenated waste.
Contaminated Labware Puncture-resistant container labeled as hazardous waste.Includes items such as gloves, weighing papers, and pipette tips that have come into direct contact with the chemical. These should be placed in the designated hazardous waste container.
Aqueous Solutions Labeled, sealed, compatible container for aqueous hazardous waste.Do not dispose of aqueous solutions containing this compound down the drain.[3][4] Collect in a designated container for aqueous halogenated organic waste.

Disposal Protocol

Follow these step-by-step instructions for the disposal of this compound:

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for the specific chemical you are using before beginning any work.[2]

  • Wear Appropriate PPE: Ensure you are wearing safety goggles, chemical-resistant gloves, and a lab coat.

  • Work in a Ventilated Area: Handle the chemical waste in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Package Waste Securely:

    • For solid waste, place it in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name.

    • For contaminated consumables, place them in the designated hazardous waste container.

  • Spill Management: In the event of a spill, avoid generating dust.[5] Clean up the spill immediately using an appropriate absorbent material. All cleanup materials must be collected and disposed of as hazardous waste in the same designated container.[2]

  • Storage Pending Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[2]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[3][4] The recommended methods for final disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Note: For disposal of small quantities of unused medicine in a non-laboratory setting, the FDA recommends mixing the substance with an unappealing material like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash.[6][7] However, in a professional research setting, the more stringent hazardous waste disposal protocols should be followed.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Waste Generation B->D C->D E Solid Waste (Unused chemical, contaminated consumables) D->E F Aqueous Waste (Solutions containing the chemical) D->F G Place in Labeled, Sealed Container 'Halogenated Organic Waste' E->G H Place in Labeled, Sealed Container 'Aqueous Halogenated Organic Waste' F->H I Store in Designated Satellite Accumulation Area (SAA) G->I H->I J Arrange for Pickup by EHS or Licensed Contractor I->J K Final Disposal (Incineration or Chemical Destruction Plant) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (S)-3-Amino-4-phenylbutyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (S)-3-Amino-4-phenylbutyric acid hydrochloride was located. The following safety and handling information is based on the SDS for its enantiomer, (R)-3-Amino-4-phenylbutyric acid hydrochloride, and the racemic mixture, 4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut). Enantiomers generally exhibit similar physical and chemical properties; however, caution is always advised.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against dust particles and splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2]Prevents skin contact. Gloves must be inspected prior to use and disposed of properly after.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][2]Minimizes inhalation of fine particles, which may cause respiratory irritation.[2][3][4][5]
Skin and Body Protection Wear fire/flame resistant and impervious clothing, such as a laboratory coat.[1]Provides a barrier against accidental skin contact.
Hazard Identification and First Aid
HazardDescriptionFirst Aid Measures
Skin Irritation May cause skin irritation.[3][4][5][6]Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][2]
Eye Irritation May cause serious eye irritation.[3][4][5][6]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1][2]
Respiratory Irritation May cause respiratory irritation.[3][4][5][6]Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Operational and Disposal Plans

Adherence to standardized procedures is paramount for both safety and experimental integrity.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required PPE as detailed in the table above.

  • Handling the Compound:

    • When weighing or transferring the solid material, do so carefully to avoid generating dust.[2]

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[3][6]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3][6]

    • Store locked up.[2][3][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][6]

    • Do not let the chemical enter drains; discharge into the environment must be avoided.[2]

  • Contaminated Packaging:

    • Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[2]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_start Start: Receive Chemical verify_sds Verify SDS Information prep_start->verify_sds Check for hazards don_ppe Don Appropriate PPE verify_sds->don_ppe Select based on SDS weigh_transfer Weigh/Transfer in Ventilated Area don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Waste via Licensed Contractor experiment->waste Dispose of experimental waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe store Store in a Cool, Dry, Ventilated Place doff_ppe->store Store remaining chemical store->waste Dispose of expired chemical end End waste->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-4-phenylbutyric acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-4-phenylbutyric acid hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.